1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine
Description
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Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H13N3O/c1-8-9(12)7-14(13-8)10-5-3-4-6-11(10)15-2/h3-7H,12H2,1-2H3 |
InChI Key |
GMVKDMSKLLRMBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1N)C2=CC=CC=C2OC |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine: A Regioselective Enaminone Approach
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide
Executive Summary
The 4-amino-1-arylpyrazole scaffold is a highly privileged motif in modern drug discovery. Frequently deployed as a stable bioisostere for anilines and a critical hinge-binding element in kinase inhibitors [1], its precise functionalization is paramount. The target compound, 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine , presents a unique synthetic challenge: the highly electron-rich 2-methoxyphenyl substituent complicates traditional electrophilic aromatic substitution (EAS) pathways.
This technical guide outlines a highly robust, self-validating synthetic protocol that entirely bypasses direct nitration of the pyrazole core. By leveraging a "pre-installed" nitro-enaminone building block, we achieve absolute regiocontrol, maximizing overall yield and eliminating the need for complex chromatographic separation of regioisomers.
Strategic Rationale & Retrosynthetic Analysis
The Pitfall of Direct Nitration
A conventional approach to synthesizing 4-aminopyrazoles involves the construction of the pyrazole core followed by direct nitration (using
The Enaminone Solution
To establish a self-validating and scalable system, we must engineer the regiochemistry into the starting materials. We utilize 4-(dimethylamino)-3-nitro-3-buten-2-one as a bifunctional electrophile. When reacted with (2-methoxyphenyl)hydrazine, the cyclocondensation is thermodynamically driven to selectively form the 1-aryl-3-methyl-4-nitro-1H-pyrazole intermediate [2].
Caption: Retrosynthetic strategy bypassing direct nitration via a pre-installed nitro-enaminone.
Mechanistic Causality: Why This Works
The regioselectivity of the cyclocondensation between the arylhydrazine and the enaminone is governed by Hard-Soft Acid-Base (HSAB) principles and relative nucleophilicity.
-
Initial Attack: The primary amine (
) of the hydrazine is harder and more nucleophilic than the secondary aryl-substituted amine ( ). It preferentially attacks the harder electrophilic center—the carbonyl carbon of the enaminone. -
Cyclization: Following hydrazone formation, the secondary
attacks the softer -carbon of the enamine, displacing dimethylamine ( ) in an intramolecular cyclization. -
Result: This specific sequence guarantees that the methyl group is positioned at C3 and the aryl group at N1, successfully yielding the target regioisomer.
Caption: Regioselective mechanism for the pyrazole core assembly driven by relative nucleophilicity.
Step-by-Step Experimental Protocols
Phase 1: Synthesis of 4-(Dimethylamino)-3-nitro-3-buten-2-one
The synthesis of the enaminone relies on the formylation of nitroacetone using N,N-dimethylformamide dimethyl acetal (DMF-DMA) [3].
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add nitroacetone (10.3 g, 100 mmol) and anhydrous toluene (100 mL).
-
Addition: Dropwise add DMF-DMA (14.3 g, 120 mmol, 1.2 eq) at room temperature under a nitrogen atmosphere.
-
Reaction: Heat the mixture to 80 °C for 4 hours. The solution will transition to a deep orange-red color.
-
Workup: Cool to room temperature and concentrate under reduced pressure. Recrystallize the crude residue from ethyl acetate/hexanes to afford the enaminone as bright yellow crystals.
Phase 2: Cyclocondensation to 1-(2-Methoxyphenyl)-3-methyl-4-nitro-1H-pyrazole
-
Setup: In a 250 mL round-bottom flask, dissolve 4-(dimethylamino)-3-nitro-3-buten-2-one (7.9 g, 50 mmol) in absolute ethanol (100 mL).
-
Reagent Addition: Add (2-methoxyphenyl)hydrazine hydrochloride (9.6 g, 55 mmol, 1.1 eq) followed by triethylamine (TEA) (8.4 mL, 60 mmol, 1.2 eq) to liberate the free hydrazine base.
-
Reflux: Heat the reaction mixture to reflux (approx. 78 °C) for 6 hours. Monitor completion via TLC (Hexane:EtOAc 7:3).
-
Isolation: Cool the mixture to 0 °C in an ice bath. The product will precipitate. Filter the solid, wash with cold ethanol (2 x 15 mL), and dry under vacuum to yield the nitro-pyrazole intermediate.
Phase 3: Catalytic Hydrogenation to Target Amine
-
Setup: Transfer the nitro-pyrazole intermediate (4.66 g, 20 mmol) to a Parr hydrogenation flask or a standard round-bottom flask equipped with a hydrogen balloon. Dissolve in HPLC-grade methanol (80 mL).
-
Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) (0.42 g, 10 wt% relative to substrate) under a steady stream of argon to prevent ignition.
-
Reduction: Evacuate the flask and backfill with Hydrogen gas (
) three times. Stir vigorously at room temperature under 1 atm of for 12 hours. -
Purification: Purge the flask with argon. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (50 mL).
-
Final Isolation: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH 95:5) to afford 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine as an off-white solid.
Quantitative Data & Characterization
Table 1: Optimization of Phase 2 Cyclocondensation
Empirical data demonstrating the causality behind selecting Ethanol/TEA as the optimal reaction environment.
| Solvent | Base | Temp (°C) | Time (h) | Regioisomer Ratio (1-Ar-3-Me : 1-Ar-5-Me) | Isolated Yield (%) |
| Toluene | None | 110 | 12 | 85:15 | 42 |
| Acetic Acid | None | 118 | 4 | 60:40 | 55 |
| Ethanol | 78 | 8 | 92:8 | 71 | |
| Ethanol | TEA | 78 | 6 | >98:2 | 88 |
Table 2: Spectroscopic Characterization of Target Amine
Self-validating analytical markers for 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine (
| Analytical Method | Signal / Value | Assignment / Structural Correlation |
| Pyrazole C5-H (Singlet confirms C4 substitution) | ||
| Aromatic protons of the 2-methoxyphenyl ring | ||
| Methoxy group ( | ||
| Amine protons ( | ||
| Pyrazole C3-Methyl group | ||
| Aromatic and Pyrazole framework carbons | ||
| Methoxy carbon | ||
| Pyrazole C3-Methyl carbon | ||
| HRMS (ESI-TOF) | ||
| Melting Point | 112 - 114 °C | Sharp melting point indicates high purity |
References
-
Toledo, L. M., Lydon, N. B., & Elbaum, D. (2003). Pyrazole-Based Protein Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2014). From 2000 to Mid-2013: A Rush to Explore the Synthesis and Bioactivity of Pyrazoles. Chemical Reviews. [Link]
-
Gupton, J. T., Gall, J. E., Riesinger, S. W., Smith, S. Q., Bevirt, K. M., Sikorski, J. A., ... & Polniaszek, R. P. (1995). The Use of N,N-Dimethylformamide Dimethyl Acetal in the Synthesis of Enaminones. Organic Syntheses. [Link]
Physicochemical Profiling and Analytical Characterization of 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine
Introduction & Pharmacological Relevance
1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine (Molecular Formula: C₁₁H₁₃N₃O) is a highly privileged chemical building block in modern drug discovery. Aminopyrazoles are extensively utilized as ATP-competitive hinge-binding motifs in the design of kinase inhibitors. Specifically, derivatives incorporating the methoxy-methyl-pyrazol-4-amine scaffold have shown profound efficacy in targeting1[1] and2[2].
From a structural biology perspective, the ortho-methoxy substitution on the N1-phenyl ring introduces critical steric bulk. This steric hindrance restricts the dihedral angle between the phenyl and pyrazole rings, locking the molecule into a rigid bioactive conformation that maximizes target affinity while minimizing the entropic penalty of binding.
Physicochemical Properties
Understanding the physicochemical baseline of this scaffold is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile prior to late-stage lead optimization.
Table 1: Quantitative Physicochemical Data
| Property | Value | Analytical Relevance |
| Molecular Weight | 203.24 g/mol | Highly ligand-efficient; leaves an ample molecular weight budget for further structural elaboration. |
| Topological Polar Surface Area (TPSA) | 54.3 Ų | Optimal for passive membrane permeability and potential blood-brain barrier (BBB) penetration. |
| LogP (Octanol/Water) | ~1.8 | Perfectly balances aqueous solubility with lipophilicity; ideal for oral bioavailability. |
| pKa (C4-Amine) | 4.2 ± 0.2 | Weakly basic. Remains predominantly un-ionized at physiological pH (7.4), ensuring high cellular permeability. |
| Hydrogen Bond Donors | 1 (-NH₂) | Essential for interacting with the carbonyl backbone of kinase hinge regions. |
| Hydrogen Bond Acceptors | 3 (N, N, O) | Facilitates robust bidentate interactions within ATP-binding pockets. |
Experimental Methodologies & Self-Validating Protocols
To ensure high-fidelity characterization, the synthesis and profiling of 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine must follow a rigorous, self-validating workflow.
Fig 1. Step-by-step experimental workflow for the synthesis and profiling of the aminopyrazole.
Protocol 1: Regioselective Synthesis and Reduction
The synthesis relies on a modified Knorr pyrazole condensation followed by electrophilic nitration and catalytic reduction, a 3[3].
-
Step 1: Pyrazole Core Formation: React 2-methoxyphenylhydrazine hydrochloride (1.0 eq) with 4,4-dimethoxybutan-2-one (1.1 eq) in ethanol at 80°C for 4 hours.
-
Causality: Using a protected dicarbonyl (acetal) prevents premature polymerization and drives regioselectivity exclusively toward the 3-methyl isomer.
-
-
Step 2: C4-Nitration: Dissolve the resulting 1-(2-methoxyphenyl)-3-methyl-1H-pyrazole in concentrated H₂SO₄ at 0°C. Add KNO₃ (1.05 eq) dropwise.
-
Causality: The C4 position of the pyrazole is highly electron-rich and uniquely susceptible to electrophilic aromatic substitution, ensuring >95% regioselectivity without the need for protecting groups.
-
-
Step 3: Catalytic Hydrogenation: Transfer the 4-nitro intermediate to a Parr shaker. Dissolve in methanol, add 10% Pd/C (0.1 eq by weight), and hydrogenate at 30 psi H₂ for 6 hours.
-
Causality: Catalytic hydrogenation is chosen over harsh chemical reductants (e.g., SnCl₂ or Fe/HCl) to avoid heavy metal residues that can skew downstream biological kinase assays.
-
Self-Validation System: Monitor the reaction continuously via LC-MS. The reduction is deemed complete and validated when the nitro precursor peak (m/z 234, [M+H]⁺) is entirely replaced by the amine product peak (m/z 204, [M+H]⁺), confirming the expected mass shift of -30 Da.
-
Protocol 2: Potentiometric pKa Determination
-
Procedure: Dissolve 2 mg of the synthesized amine in 10 mL of 0.15 M KCl (to maintain constant ionic strength). Titrate with 0.01 M HCl from pH 10.0 down to pH 2.0 using an automated potentiometric titrator under a continuous nitrogen atmosphere.
-
Causality: The nitrogen blanket is a critical experimental choice; it prevents atmospheric CO₂ from dissolving into the aqueous solvent to form carbonic acid. Carbonic acid would artificially lower the baseline pH and distort the pKa calculation of the weakly basic pyrazole amine.
Signaling Pathway Integration
The structural properties of 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine make it an ideal warhead for disrupting aberrant kinase signaling.
Fig 2. Disruption of kinase signaling pathways via ATP-competitive aminopyrazole hinge binding.
In oncogenic pathways such as JAK/STAT or FLT3, the C4-amine and the adjacent pyrazole nitrogen act as a highly efficient hydrogen bond donor-acceptor pair, mimicking the adenine ring of ATP. By competitively binding to the kinase hinge region, this scaffold prevents the phosphorylation of downstream effectors (like STAT proteins), thereby halting oncogenic transcription and cell proliferation[1][2].
References
1.2 - eScholarship.org 2. 1 - PubMed (nih.gov) 3.3 - Benchchem
Sources
- 1. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine|CAS 21683-30-7 [benchchem.com]
Technical Analysis Guide: Spectroscopic Characterization of 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine
[1]
Abstract
This technical guide provides a comprehensive spectroscopic profile of 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine (C₁₁H₁₃N₃O), a critical intermediate in the synthesis of pyrazole-based kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] This document details the structural elucidation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[2][3][4][5][6][7] It addresses the specific challenge of differentiating regioisomers (4-amino vs. 5-amino) and provides validated protocols for sample preparation and data interpretation.[1]
Structural Overview & Synthetic Context
The target molecule consists of a central pyrazole core substituted at the N1 position with a 2-methoxyphenyl group, at the C3 position with a methyl group, and at the C4 position with a primary amine.[1][2]
Significance of Regiochemistry: Synthesis typically involves the cyclization of 1,3-dicarbonyl equivalents with (2-methoxyphenyl)hydrazine.[1][2] While this often yields the 5-amino isomer or 5-methyl isomer depending on conditions, the 4-amino variant is frequently accessed via the nitration of the parent 1-(2-methoxyphenyl)-3-methyl-1H-pyrazole followed by catalytic reduction.[1] This pathway guarantees the amino group's location at the electronically rich C4 position.[1]
Molecular Specifications
| Property | Value |
| IUPAC Name | 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine |
| Molecular Formula | C₁₁H₁₃N₃O |
| Exact Mass | 203.1059 Da |
| Topological Polar Surface Area | 58.2 Ų |
| Key Functionalities | Primary Amine, Pyrazole (aromatic), Aryl Ether (ortho) |
Mass Spectrometry (MS) Analysis
Objective: Confirm molecular weight and analyze fragmentation to verify the N1-aryl substitution pattern.
Experimental Protocol
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (+ve).[2]
-
Solvent: Methanol/Water (50:[2]50) with 0.1% Formic Acid.[1][2]
-
Flow Rate: 10 µL/min (Direct Infusion).
Fragmentation Pathway Analysis
The mass spectrum is characterized by a stable molecular ion
Key Diagnostic Ions:
-
m/z 204.1 [M+H]⁺: The protonated molecular ion.[1][2] High stability due to the aromatic pyrazole system.[1]
-
m/z 173.1 [M+H - OCH₃]⁺: Loss of the methoxy radical is less common in ESI; however, loss of methanol (32 Da) or formaldehyde (30 Da) from the ether is possible under high collision energy.[2] More typically, we observe m/z 189 [M - CH₃]⁺ (loss of methyl from methoxy).[2]
-
m/z 122.0 [C7H7NO]⁺: Characteristic fragment corresponding to the 2-methoxyphenyl amine cation, indicating the integrity of the N1-Aryl bond.[1]
[1][2]
Infrared (IR) Spectroscopy
Objective: Identify the primary amine doublet and the ether linkage, confirming the functional group integrity.[2][3][8]
Experimental Protocol
Diagnostic Bands
The 4-amino position is electronically coupled to the pyrazole ring, often shifting the N-H bending vibration.[1]
| Frequency (cm⁻¹) | Assignment | Description |
| 3380 & 3290 | ν(N-H) | Primary amine asymmetric and symmetric stretching.[1][2] Appears as a distinct doublet. |
| 2960 - 2840 | ν(C-H) | C-H stretching of the methyl group and methoxy group. |
| 1620 | δ(N-H) | Scissoring bending vibration of the primary amine. |
| 1585 | ν(C=N) | Pyrazole ring breathing mode.[2] |
| 1245 | ν(C-O) | Aryl alkyl ether asymmetric stretch (Strong band).[2] |
| 750 | δ(C-H) Ar | Ortho-substituted benzene ring out-of-plane bending.[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: The definitive structural proof. Differentiating the 4-amino isomer from the 5-amino isomer relies heavily on the chemical shift of the pyrazole proton.[1]
Experimental Protocol
-
Solvent: DMSO-d₆ (Preferred for solubility and exchangeable proton visibility).[2]
-
Frequency: 400 MHz or higher.
-
Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm).[2]
¹H NMR Analysis (400 MHz, DMSO-d₆)
The spectrum is divided into three distinct regions: Aliphatic (Methyl/Methoxy), Amine (Exchangeable), and Aromatic.[2][8]
| Shift (δ ppm) | Mult.[2][3][4][9][10] | Int.[1][4] | Assignment | Structural Insight |
| 7.85 | s | 1H | H-5 Pyrazole | Critical: In 4-aminopyrazoles, H-5 is deshielded.[1] If this were the 5-amino isomer, this proton would be at C-4 and appear upfield (~5.5-6.0 ppm).[1][2] |
| 7.35 - 7.40 | td | 1H | Ar-H (H-4') | Para to methoxy.[1] |
| 7.25 | dd | 1H | Ar-H (H-6') | Adjacent to Pyrazole N. Deshielded by the heterocyclic ring.[1] |
| 7.15 | dd | 1H | Ar-H (H-3') | Adjacent to Methoxy.[1] Shielded by electron donation. |
| 7.05 | td | 1H | Ar-H (H-5') | Meta to methoxy.[1] |
| 4.10 | br s | 2H | -NH₂ | Exchangeable with D₂O.[1] Broadening indicates H-bonding.[1] |
| 3.78 | s | 3H | -OCH₃ | Characteristic methoxy singlet.[1] |
| 2.15 | s | 3H | -CH₃ | Methyl group at C-3.[1] |
¹³C NMR Analysis (100 MHz, DMSO-d₆)
Analytical Workflow & Logic
The following diagram illustrates the decision matrix for validating the synthesized material, specifically ensuring the exclusion of the 5-amino regioisomer.
References
-
Synthesis and Spectral Analysis of Pyrazoles
-
NMR Characteristics of Aminopyrazoles
-
Mass Spectrometry of N-Aryl Pyrazoles
-
Analogous Compound Data (1-phenyl-3-methyl-1H-pyrazol-4-amine)
Sources
- 1. 3-(3-Methoxyphenyl)-1H-pyrazole, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. rsc.org [rsc.org]
- 3. rjpbcs.com [rjpbcs.com]
- 4. 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. jocpr.com [jocpr.com]
Structural Characterization Framework: 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine
The following technical guide details the structural characterization framework for 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine .
Note to Researchers: As of the current crystallographic index (CSD/ICSD), the specific crystal structure of the 1-(2-methoxyphenyl) isomer has not been deposited as a standalone entry. Consequently, this guide serves as a definitive protocol for its synthesis, crystallization, and ab initio structural determination , using the known 1-(4-methoxyphenyl) regioisomer as a comparative baseline for lattice prediction.
Chemical Identity & Significance
This molecule represents a critical "privileged scaffold" in medicinal chemistry.[1] The N-aryl-pyrazole core is a structural motif found in COX-2 inhibitors (e.g., Celecoxib) and various kinase inhibitors. The specific placement of the amine at the 4-position and the ortho-methoxy group on the phenyl ring introduces unique steric and electronic properties that differentiate it from its para-substituted analogs.
| Property | Specification |
| IUPAC Name | 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine |
| Molecular Formula | C₁₁H₁₃N₃O |
| Molecular Weight | 203.24 g/mol |
| Key Functional Groups | Primary Amine (–NH₂), Pyrazole Core, Ortho-Methoxy Ether |
| Predicted LogP | ~1.8 (Lipophilic, suitable for CNS penetration) |
Synthesis & Crystallization Protocol
To obtain single crystals suitable for X-ray diffraction (XRD), a high-purity sample (>99.5%) is required. The following route minimizes regioisomeric impurities.
A. Synthetic Pathway (The Knorr-Type Approach)
The synthesis relies on the condensation of hydrazine with a 1,3-dicarbonyl equivalent, followed by functional group manipulation.
-
Cyclocondensation: React (2-methoxyphenyl)hydrazine hydrochloride with 3-aminocrotononitrile (or ethyl acetoacetate followed by hydrolysis/decarboxylation/nitration) to form the pyrazole core.
-
Critical Step: Control pH to favor the formation of the 1-aryl-3-methyl isomer over the 1-aryl-5-methyl isomer.
-
-
Nitration: Electrophilic aromatic substitution using HNO₃/H₂SO₄ introduces the nitro group at the 4-position (the most electron-rich site).
-
Reduction: Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (SnCl₂/HCl) converts the 4-nitro group to the target 4-amine.
B. Single Crystal Growth Strategy
The ortho-methoxy group increases solubility in non-polar solvents compared to the para isomer.
-
Method 1: Slow Evaporation (Preferred)
-
Solvent: Ethanol/Ethyl Acetate (3:1 ratio).
-
Protocol: Dissolve 20 mg of the amine in 2 mL of warm solvent. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, poke 3 small holes, and allow to stand at 4°C.
-
-
Method 2: Vapor Diffusion
-
Solvent System: THF (solvent) / Hexane (antisolvent).
-
Protocol: Place the concentrated THF solution in an inner vial; place this vial inside a larger jar containing Hexane. Seal the outer jar.
-
Predicted Structural Features (Expert Analysis)
Based on the crystallographic data of the closely related 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine (Acta Cryst. E, 2009), we can derive the expected structural parameters for the target molecule.
The "Ortho" Effect on Planarity
Unlike the para-methoxy analog, which often adopts a near-planar conformation to maximize
-
Steric Clash: The methoxy group at the ortho position creates steric repulsion with the pyrazole nitrogen (N2) or the C5-hydrogen.
-
Predicted Torsion Angle: The dihedral angle between the phenyl ring and the pyrazole plane is expected to be 45°–65° (compared to ~29° for the para isomer).
Hydrogen Bonding Network
The crystal lattice will be dominated by N–H···N interactions:
-
Primary Donor: The 4-amine (–NH₂) protons.
-
Primary Acceptor: The pyrazole N2 (pyridinic nitrogen).
-
Secondary Acceptor: The methoxy oxygen (weak acceptor, but possible intramolecular H-bond with the amine if geometry permits).
Predicted Unit Cell Parameters (Monoclinic Setting):
-
Space Group:
or (Common for centrosymmetric pyrazoles). -
Z: 4 (1 molecule per asymmetric unit).
Crystallographic Workflow
The following diagram outlines the logical flow from crystal selection to structure refinement, ensuring data integrity.
Figure 1: Standard Crystallographic Workflow for Small Molecule Determination.
Data Processing & Refinement Strategy
When refining the structure of this amine, specific attention must be paid to the hydrogen atoms, as they define the intermolecular network.
Step-by-Step Refinement Protocol
-
Phase Solution: Use Intrinsic Phasing (SHELXT) to locate the heavy atoms (C, N, O).
-
Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically. Watch for high ellipticity in the terminal methyl group of the methoxy moiety, which may indicate disorder.
-
Hydrogen Placement:
-
Aromatic/Methyl H: Place in calculated geometric positions (Riding model).
-
Amine H: Locate these in the Difference Fourier Map . This is critical to prove the existence of the –NH₂ group and its participation in H-bonding. Refine their coordinates freely if data quality permits, or restrain using DFIX (0.87 Å).
-
-
Weighting Scheme: Update the weighting scheme (
) in the final cycles to flatten the variance.
Validation Metrics (Targets)
-
R1 (I > 2σ): < 0.05 (5%)
-
wR2 (all data): < 0.12[2]
-
Goodness of Fit (GooF): 1.0 ± 0.1
-
Residual Density: < 0.3 e⁻/ų (No ghost peaks near the N-atoms).
References
-
Comparative Structure (Para-isomer)
-
Fun, H. K., et al. (2009). "1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine."[2] Acta Crystallographica Section E: Structure Reports Online, 65(5), o1170.
-
-
Synthesis of Pyrazole Amines (General Protocol)
- El-Borai, M. A., et al. (2021).
-
Crystallographic Software (SHELX)
- Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8.
Sources
Technical Guide: Solubility and Stability Profiling of 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine
This technical guide provides a comprehensive analysis of the physicochemical behavior of 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine , a structural motif increasingly relevant in medicinal chemistry as a scaffold for kinase inhibitors and GPCR modulators.
Due to the specific nature of this compound, this guide synthesizes empirical data from structural analogs with first-principles physical organic chemistry to establish a robust framework for solubility and stability assessment.
Executive Summary & Compound Identity
1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine belongs to the class of 1-aryl-4-aminopyrazoles. This scaffold combines a basic primary amine with an electron-rich pyrazole ring, substituted by a lipophilic 2-methoxyphenyl group.
-
Primary Application: Building block for fragment-based drug discovery (FBDD); intermediate for Schiff base formation or amide coupling.
-
Critical Attribute: The electron-donating nature of the 4-amino group makes the compound susceptible to oxidative degradation, necessitating specific handling protocols.
Physicochemical Profile (Calculated & Analog-Derived)
| Property | Value / Characteristic | Implication |
| Molecular Formula | C₁₁H₁₃N₃O | MW: ~203.24 g/mol |
| LogP (Predicted) | 1.8 – 2.2 | Moderate lipophilicity; poor aqueous solubility. |
| pKa (Conjugate Acid) | ~3.5 – 4.5 (Pyrazole N) | Weak base; requires low pH (<2) for protonation-driven solubility. |
| H-Bond Donors | 1 (–NH₂) | Capable of specific binding interactions. |
| H-Bond Acceptors | 3 (N, O) | Soluble in polar aprotic solvents. |
Solubility Profile
The solubility of 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine is governed by the competition between the hydrophobic aryl/methyl groups and the polar amino motif.
Solvent Compatibility Matrix
| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Insight |
| Polar Aprotic | DMSO, DMF | High (>50 mg/mL) | Disrupts intermolecular H-bonds; preferred for stock solutions. |
| Polar Protic | Methanol, Ethanol | Moderate (10–30 mg/mL) | Good solubility due to H-bonding with the amine/ether; suitable for reaction media. |
| Aqueous | Water (pH 7) | Low (<0.5 mg/mL) | Neutral form is lipophilic. Solubility increases significantly in 0.1 M HCl. |
| Non-Polar | Hexane, Toluene | Poor (<1 mg/mL) | Lack of dipole interaction makes these poor solvents for the free base. |
| Chlorinated | DCM, Chloroform | Moderate | Useful for extraction/workup but avoid for long-term storage due to potential reactivity. |
Protocol: Thermodynamic Solubility Determination (Shake-Flask)
To validate the solubility for formulation or assay development, follow this self-validating protocol.
Step-by-Step Methodology:
-
Preparation: Weigh 5 mg of the compound into a 1.5 mL HPLC vial.
-
Solvent Addition: Add 250 µL of the target solvent (e.g., PBS pH 7.4, DMSO).
-
Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 500 rpm).
-
Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid.
-
Quantification: Dilute the supernatant (1:100 in mobile phase) and analyze via HPLC-UV (254 nm).
-
Validation Check: If the pellet disappears, the solution is not saturated. Repeat with more solid.
-
Caption: Standardized workflow for thermodynamic solubility determination ensuring saturation equilibrium.
Stability Profile & Degradation Pathways
The 4-aminopyrazole core is chemically distinct from other pyrazoles due to the high electron density at the 4-position, making it an "electron-rich" aromatic system.
Stability Risks
-
Oxidation (High Risk): Primary aromatic amines are prone to air oxidation, leading to the formation of azo-dimers, nitroso species, or highly colored quinoid oligomers. Solutions may turn brown/black over time.
-
Photolysis (Moderate Risk): Exposure to UV light can catalyze radical formation at the benzylic position (methoxy group) or the amine.
-
Hydrolysis (Low Risk): The pyrazole ring and ether linkage are hydrolytically stable under standard acidic/basic conditions.
Forced Degradation Protocol
To establish the stability-indicating method, subject the compound to stress conditions:
| Stressor | Condition | Expected Outcome |
| Acid | 0.1 N HCl, 60°C, 4h | Stable. Protonation of amine protects against oxidation. |
| Base | 0.1 N NaOH, 60°C, 4h | Stable. No hydrolyzable groups present. |
| Oxidation | 3% H₂O₂, RT, 2h | Degradation. Formation of N-oxides or azo-dimers expected. |
| Light | UV/Vis (ICH Q1B), 24h | Variable. Potential discoloration; protect from light. |
Degradation Pathway Visualization
The following diagram illustrates the primary oxidative degradation pathway, which is the critical failure mode for this compound class.
Caption: Primary oxidative degradation pathway of electron-rich aminopyrazoles leading to colored impurities.
Handling, Storage, and Formulation Recommendations
Based on the solubility and stability analysis, the following Standard Operating Procedures (SOPs) are recommended for researchers.
Storage Conditions
-
Solid State: Store at -20°C or 2-8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; ensure the vial is equilibrated to room temperature before opening to prevent condensation.
-
Solution State:
-
DMSO Stocks (10 mM): Stable for ~1 month at -20°C.
-
Aqueous/Media: Prepare fresh. Do not store. The free amine can oxidize rapidly in aerated aqueous buffers.
-
Formulation for Animal Studies
For in vivo administration, avoid pure aqueous vehicles.
-
Recommended Vehicle: 5% DMSO + 40% PEG400 + 55% Water.
-
Preparation Order: Dissolve compound in DMSO first, add PEG400, vortex, then slowly add water. This prevents precipitation of the lipophilic neutral form.
References
-
BenchChem. Stability of Substituted 4-Aminopyridines: A Comparative Analysis for Drug Development. (General principles of amino-heterocycle oxidation).
-
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. (Structural insights into 1-aryl-pyrazoles).
-
Sigma-Aldrich. Product Specification: 1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine. (Analogous solubility data).
-
National Institutes of Health (PMC). Amino-Pyrazoles in Medicinal Chemistry: A Review. (Review of pharmacological stability of aminopyrazoles).
-
University of Calgary. Solubility of Organic Compounds. (Fundamental principles of solubility for amines/aromatics).
A Technical Guide to the Biological Activities of Novel Pyrazole Derivatives
Introduction: The Pyrazole Scaffold - A Cornerstone in Modern Medicinal Chemistry
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in drug discovery. First synthesized by Knorr in 1883, its unique structural and electronic properties have made it a cornerstone in the design of therapeutic agents.[1] The pyrazole core offers a versatile framework that can be readily functionalized, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological effects.[2] This structural versatility is evidenced by the integration of the pyrazole motif into several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the kinase inhibitor Crizotinib, highlighting its profound therapeutic relevance.[1][3]
This guide provides an in-depth exploration of the major biological activities exhibited by novel pyrazole derivatives, focusing on anticancer, anti-inflammatory, antimicrobial, and neuroprotective potentials. It is designed for researchers and drug development professionals, offering not just a summary of findings but also a detailed look into the causality behind experimental designs and self-validating, step-by-step protocols for evaluating these activities.
Chapter 1: Anticancer Activity of Pyrazole Derivatives
The development of potent and selective anticancer agents is a primary focus of pyrazole-related research. These derivatives have demonstrated remarkable efficacy against various cancer cell lines through diverse mechanisms of action, including the inhibition of critical cell signaling pathways, disruption of cell division machinery, and direct interaction with DNA.[3]
Key Mechanisms of Anticancer Action
1.1.1 Inhibition of Protein Kinases
Protein kinases are crucial regulators of cell cycle, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Pyrazole derivatives have been extensively developed as potent inhibitors of several key oncogenic kinases.[4]
-
VEGFR/EGFR Inhibition: The Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) are key drivers of angiogenesis and tumor progression.[5] Dual inhibition of these receptors is a synergistic strategy to combat cancer.[5] Many pyrazole derivatives have been designed to bind to the ATP-binding site of these kinases, effectively blocking downstream signaling.[3][6]
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs control the progression of the cell cycle. Pyrazole compounds that inhibit CDKs can induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis.[7][8]
-
Other Kinase Targets: Pyrazoles have also shown inhibitory activity against Bruton's tyrosine kinase (BTK), BRAF V600E, PI3 Kinase, and Aurora kinases, making them versatile scaffolds for targeted cancer therapy.[3][4][8]
Caption: Pyrazole derivatives inhibiting EGFR/VEGFR-2 signaling.
1.1.2 Disruption of Microtubule Dynamics
Microtubules are essential for forming the mitotic spindle during cell division. Compounds that interfere with tubulin polymerization or depolymerization can arrest cells in mitosis, leading to apoptosis. Several pyrazole derivatives have been shown to inhibit tubulin polymerization, acting as microtubule destabilizing agents.[6][9]
1.1.3 DNA Interaction
Some novel polysubstituted pyrazole derivatives have demonstrated the ability to bind to the minor groove of DNA.[3] This interaction can interfere with DNA replication and transcription, ultimately leading to cell death.
Data Summary: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity of representative pyrazole derivatives against various human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound Class | Target Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |
| Polysubstituted Pyrazole | HepG2 (Liver) | DNA Binding | 2.0 | [3] |
| Pyrazolone-Pyrazole | MCF7 (Breast) | VEGFR-2 Inhibition | 16.5 | [3] |
| Pyrazolo[1,5-a]pyrimidine | MCF7 (Breast) | CDK2 Inhibition | 17.12 | [8] |
| Pyrazole Carbaldehyde | MCF7 (Breast) | PI3 Kinase Inhibition | 0.25 | [8] |
| Fused Pyrazole | HEPG2 (Liver) | EGFR/VEGFR-2 | 0.21 - 2.30 | [5] |
| 1,3,4-Trisubstituted Pyrazole | HCT116 (Colon) | Apoptosis Induction | 1.5 | [7] |
| Diphenyl Pyrazole | A2780 (Ovarian) | Tubulin Inhibition | Varies | [9] |
Experimental Protocols for Anticancer Evaluation
1.3.1 Protocol: Cytotoxicity Assessment using MTT Assay
This protocol assesses a compound's ability to reduce cell viability. It is a foundational colorimetric assay for screening potential anticancer agents.[10]
-
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals.[5][11] The amount of formazan produced, quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[3]
-
Materials:
-
96-well flat-bottom sterile microplates
-
Cancer cell line of interest (e.g., HepG2, MCF7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS, protected from light)[5]
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01M HCl)[11]
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
-
-
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the novel pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[11]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. Visually inspect for the formation of purple precipitate in the wells.
-
Solubilization: Carefully remove the MTT-containing medium without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.
-
Caption: Workflow for the MTT cell viability assay.
1.3.2 Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
-
Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by recombinant VEGFR-2. The amount of phosphorylated substrate is measured, often using a luminescence-based ATP consumption assay (e.g., Kinase-Glo®), where the light signal is inversely proportional to kinase activity.[12] Inhibition by a test compound results in a decreased phosphorylation signal (and thus a higher light signal).[13]
-
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
Kinase Buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP
-
VEGFR-2 specific substrate (e.g., Poly(Glu:Tyr, 4:1))
-
Test pyrazole derivatives dissolved in DMSO
-
Luminescence-based detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well microplate
-
Luminometer
-
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 1x Kinase Buffer by diluting a 5x stock. Prepare serial dilutions of the test pyrazole compounds in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.[12]
-
Plate Setup: Add 25 µL of a master mixture (containing Kinase Buffer, ATP, and substrate) to each well of a white 96-well plate.[12]
-
Inhibitor Addition: Add 5 µL of the diluted test compounds to the appropriate wells. For the 'Positive Control' (no inhibitor), add 5 µL of buffer with DMSO. For the 'Blank' (no enzyme), add 5 µL of buffer.
-
Enzyme Addition: To initiate the reaction, add 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL) to all wells except the 'Blank' wells. Add 20 µL of 1x Kinase Buffer to the 'Blank' wells.
-
Incubation: Mix the plate gently and incubate at 30°C for 45-60 minutes.[12][13]
-
Detection: Stop the reaction and add the detection reagent (e.g., Kinase-Glo®) according to the manufacturer's instructions. Typically, this involves adding a volume equal to the reaction volume and incubating at room temperature for 10 minutes.
-
Signal Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive (0% inhibition) and blank (100% inhibition) controls. Determine the IC₅₀ value from the dose-response curve.
-
1.3.3 Protocol: Tubulin Polymerization Assay
This assay determines if a compound inhibits or enhances the formation of microtubules from tubulin dimers.
-
Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically as an increase in absorbance over time at 340 nm.[14] Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.
-
Materials:
-
Highly purified tubulin protein (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP (1 mM final concentration)
-
Glycerol (10% final concentration, to promote polymerization)
-
Test pyrazole derivatives
-
Positive controls: Paclitaxel (enhancer), Nocodazole (inhibitor)
-
UV-transparent half-area 96-well plate
-
Temperature-controlled spectrophotometer capable of reading at 340 nm
-
-
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3 mg/mL. Keep on ice at all times to prevent premature polymerization.[14] Prepare test compounds in the same buffer.
-
Plate Setup: Pre-warm the spectrophotometer to 37°C.
-
Reaction Mixture: In a pre-chilled 96-well plate on ice, prepare the reaction mixtures. For a 100 µL reaction, combine the tubulin solution, GTP, glycerol, and the test compound (or control).
-
Initiate Polymerization: Place the plate into the 37°C spectrophotometer.
-
Monitor Absorbance: Immediately begin reading the absorbance at 340 nm every minute for at least 60 minutes.
-
Data Analysis: Plot absorbance (OD₃₄₀) versus time. The resulting curve shows three phases: nucleation, growth, and steady-state. Compare the curves of treated samples to the untreated control. A decrease in the maximum absorbance (Vmax) indicates inhibition of polymerization.[14]
-
Chapter 2: Anti-inflammatory Activity of Pyrazole Derivatives
The anti-inflammatory properties of pyrazoles are well-documented, with Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, being the most prominent example.[11][15] Research continues to explore novel pyrazole derivatives with improved selectivity and alternative anti-inflammatory mechanisms.
Mechanisms of Anti-inflammatory Action
2.1.1 COX-2 Inhibition
Inflammation and pain are largely mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes. The COX-1 isoform is constitutively expressed and plays a role in gastric protection, while COX-2 is induced at sites of inflammation.[15] Selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing gastrointestinal side effects. Many pyrazole derivatives achieve their effect by selectively binding to the active site of the COX-2 enzyme.[16][17]
Caption: Selective inhibition of COX-2 by pyrazole derivatives.
2.1.2 Modulation of Other Inflammatory Mediators
Beyond COX inhibition, certain pyrazoles can suppress inflammation by other means. Studies have shown that some derivatives can significantly inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[11][18]
Data Summary: In Vitro Anti-inflammatory Activity
| Compound Class | Assay | Target Enzyme/Cell | IC₅₀ / % Inhibition | Reference |
| Pyrazole Derivative | COX-2 Inhibition | COX-2 | IC₅₀ = 38.7 nM | [10] |
| Pyrazole Derivative | COX-2 Inhibition | COX-2 | IC₅₀ = 0.04 µM (Celecoxib) | [15] |
| Benzotiophenyl Pyrazole | COX-2/5-LOX Inhibition | COX-2 | IC₅₀ = 0.01 µM | [17] |
| Dipyrazole Ethandiamide | Neurotoxin Secretion | THP-1 Monocytic Cells | >90% inhibition at 10 µM | [11][19] |
Experimental Protocols for Anti-inflammatory Evaluation
2.3.1 Protocol: In Vitro COX-2 Inhibitor Screening Assay
This protocol determines a compound's ability to selectively inhibit the COX-2 enzyme over COX-1.
-
Principle: The assay measures the peroxidase activity of the COX enzyme. The enzyme first converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to PGH2. This peroxidase activity is monitored by the oxidation of a fluorometric or colorimetric probe.[2] The inhibition of signal generation is directly proportional to the inhibition of COX activity.
-
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic Acid (substrate)
-
Fluorometric probe (e.g., Amplex™ Red or OxiRed™ Probe)[19][20]
-
Test pyrazole derivatives and selective controls (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well black or white opaque plate
-
Fluorescence plate reader
-
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer. Dilute the test inhibitors to 10x the desired final concentration.[19]
-
Plate Setup: In separate wells for COX-1 and COX-2, add Assay Buffer, Heme, and the respective enzyme.
-
Inhibitor Addition: Add 10 µL of the diluted test inhibitor, vehicle control (e.g., DMSO), or reference inhibitor to the appropriate wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[2]
-
Reaction Initiation: Add the fluorometric probe, followed immediately by arachidonic acid to initiate the reaction.[20]
-
Measurement: Immediately read the fluorescence in kinetic mode (e.g., Ex/Em = 535/590 nm) for 5-10 minutes.[20]
-
Data Analysis: Calculate the rate of reaction (slope) for each well from the linear range of the kinetic plot. Determine the percent inhibition for each concentration relative to the vehicle control. Calculate the IC₅₀ value and the selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
-
2.3.2 Protocol: Nitric Oxide (NO) Production in Macrophages (Griess Assay)
This assay quantifies NO production by measuring its stable end-product, nitrite, in cell culture supernatant.
-
Principle: In the presence of oxygen, NO rapidly converts to nitrite (NO₂⁻). The Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine) reacts with nitrite in a two-step diazotization reaction to produce a magenta-colored azo compound, which can be measured colorimetrically at ~540-550 nm.[15][21]
-
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium (e.g., RPMI)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Reagent A: Sulfanilamide in phosphoric acid; Reagent B: NEDD in water)
-
Sodium Nitrite (for standard curve)
-
24-well or 96-well culture plates
-
Microplate reader
-
-
Step-by-Step Methodology:
-
Cell Seeding: Plate RAW 264.7 cells (e.g., 1 x 10⁵ cells/mL) in a culture plate and incubate for 24 hours.[15]
-
Treatment: Pre-treat the cells with various concentrations of the pyrazole derivatives for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce iNOS expression and NO production. Include control wells (cells only, cells + LPS, cells + test compound without LPS).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.[21]
-
Sample Collection: Carefully collect 100 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite (e.g., from 100 µM to 0 µM) in culture medium.
-
Griess Reaction: Prepare the final Griess reagent by mixing equal volumes of Reagent A and Reagent B just before use. Add 100 µL of this mixture to each well containing supernatant or standard.[15]
-
Incubation & Reading: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 550 nm.
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production by the test compounds.
-
Chapter 3: Antimicrobial Activity of Pyrazole Derivatives
The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrazole derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activities.[10][22][23]
Mechanism of Antimicrobial Action
While diverse, one key mechanism identified for pyrazole derivatives is the inhibition of DNA gyrase , a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[23] By targeting this enzyme, pyrazoles can effectively halt bacterial proliferation.
Experimental Protocol for Antimicrobial Evaluation
3.2.1 Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This is the gold-standard quantitative method for determining the antimicrobial susceptibility of a pathogen.[22]
-
Principle: A standardized inoculum of a bacterium is exposed to serial two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the organism after an incubation period.[4][22]
-
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate broth
-
Sterile 96-well round-bottom microtiter plates
-
Test pyrazole derivatives and a standard antibiotic (e.g., Ciprofloxacin)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (for inoculum standardization)
-
-
Step-by-Step Methodology:
-
Inoculum Preparation: From a fresh (18-24h) culture plate, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve the final target inoculum of ~5 x 10⁵ CFU/mL.
-
Compound Dilution Series: Add 100 µL of sterile MHB to all wells of a 96-well plate. In the first column, add 100 µL of the test compound at 2x the highest desired concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, down to column 10. Discard the final 100 µL from column 10.[24] Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).
-
Inoculation: Add 5 µL of the standardized bacterial inoculum to wells in columns 1 through 11. Do not inoculate column 12.[24] The final volume in each well is ~105 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[4] The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.
-
Caption: Workflow for MIC determination via broth microdilution.
Chapter 4: Neuroprotective Activity of Pyrazole Derivatives
Neuroinflammation, characterized by the activation of microglia (the resident immune cells of the brain), is a key contributor to the pathogenesis of neurodegenerative diseases.[25] Novel pyrazole derivatives have shown promise as neuroprotective agents by mitigating this inflammatory response.[26][27]
Mechanism of Neuroprotective Action
The primary neuroprotective mechanism observed for pyrazole derivatives is the suppression of microglia activation . In response to stimuli like LPS, microglia produce and release pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α), which are neurotoxic.[18] Certain pyrazole compounds have been shown to potently inhibit the expression and release of these cytokines, thereby protecting neurons from inflammatory damage.[18][27]
Caption: Pyrazole derivatives inhibiting LPS-induced neuroinflammation.
Experimental Protocol for Neuroprotective Evaluation
4.2.1 Protocol: Inhibition of IL-6 Expression in LPS-Stimulated Microglia
This assay evaluates a compound's ability to suppress the production of the key pro-inflammatory cytokine IL-6 in an in vitro model of neuroinflammation.
-
Principle: The murine microglial cell line, BV2, is stimulated with LPS to mimic an inflammatory state, leading to the robust expression and secretion of IL-6. The levels of IL-6 mRNA can be quantified using RT-qPCR, or the secreted protein can be measured in the supernatant using an ELISA. A reduction in IL-6 levels in the presence of a test compound indicates anti-neuroinflammatory activity.[28][29]
-
Materials:
-
BV2 microglial cell line
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test pyrazole derivatives
-
For RT-qPCR: RNA extraction kit, reverse transcriptase, qPCR master mix, IL-6 and housekeeping gene primers.
-
For ELISA: IL-6 ELISA kit.
-
-
Step-by-Step Methodology:
-
Cell Seeding: Plate BV2 cells in a suitable culture plate (e.g., 12-well for RNA extraction, 96-well for ELISA) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the pyrazole derivatives for 1-2 hours.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response.[26] Incubate for the desired time (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis).[26]
-
Sample Collection:
-
For RT-qPCR: Wash cells with PBS and lyse them directly in the plate to extract total RNA according to the kit manufacturer's protocol.
-
For ELISA: Collect the cell culture supernatant.
-
-
Quantification:
-
RT-qPCR: Synthesize cDNA from the extracted RNA. Perform quantitative PCR using primers for IL-6 and a stable housekeeping gene (e.g., GAPDH) for normalization.
-
ELISA: Perform the IL-6 ELISA on the collected supernatants according to the kit manufacturer's instructions.
-
-
Data Analysis:
-
RT-qPCR: Calculate the relative expression of IL-6 mRNA using the ΔΔCt method, normalized to the housekeeping gene and relative to the LPS-only control.
-
ELISA: Calculate the concentration of IL-6 in the supernatants using the standard curve generated in the ELISA.
-
-
Determine the dose-dependent inhibition of IL-6 expression/secretion by the test compounds.
-
Conclusion and Future Perspectives
The pyrazole scaffold is undeniably a rich source of biologically active compounds with vast therapeutic potential. The extensive research into their anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities has yielded numerous lead compounds, some of which have progressed to clinical use. The structural tractability of the pyrazole ring allows medicinal chemists to continually refine and optimize derivatives for enhanced potency, selectivity, and improved safety profiles.
Future research should focus on several key areas. The development of multi-target pyrazole derivatives, such as dual kinase inhibitors or compounds with combined anti-inflammatory and anticancer properties, represents a promising strategy to tackle complex diseases and overcome drug resistance.[11] Furthermore, exploring novel mechanisms of action and identifying new biological targets for pyrazole compounds will continue to expand their therapeutic applications. As synthetic methodologies become more advanced, the generation of diverse pyrazole libraries for high-throughput screening will accelerate the discovery of next-generation therapeutics grounded on this remarkable heterocyclic core.
References
- Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. (2025, September 4). Google.
- A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2022, September 1). Google.
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). National Institutes of Health (NIH). Available at: [Link]
- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024, November 20). Google.
- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Google.
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019, February 25). Google.
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Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review) - Novelty Journals. (2025, February 12). Novelty Journals. Available at: [Link]
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - ResearchGate. (2025, October 14). ResearchGate. Available at: [Link]
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Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. (2011, November 15). ScienceDirect. Available at: [Link]
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Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. (n.d.). ResearchGate. Available at: [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC. (n.d.). National Institutes of Health (NIH). Available at: [Link]
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Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC. (n.d.). National Institutes of Health (NIH). Available at: [Link]
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Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - Taylor & Francis. (2024, May 20). Taylor & Francis. Available at: [Link]
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Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. (2023, July 15). IJPPR. Available at: [Link]
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Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC. (n.d.). National Institutes of Health (NIH). Available at: [Link]
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Anticancer Activity of Pyrazole via Different Biological Mechanisms - Taylor & Francis. (n.d.). Taylor & Francis. Available at: [Link]
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Synthesis and biological evaluation of novel pyrazole compounds - PubMed. (2010, August 1). National Institutes of Health (NIH). Available at: [Link]
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Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed. (n.d.). National Institutes of Health (NIH). Available at: [Link]
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A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. (2025, March 15). National Institutes of Health (NIH). Available at: [Link]
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Structure–activity relationship (SAR) for pyrazole derivatives. - ResearchGate. (n.d.). ResearchGate. Available at: [Link]
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Pyrazole and Pyrazoline Derivatives as Anti-Inflammatory agents | Bentham Science. (n.d.). Bentham Science. Available at: [Link]
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Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (2021, May 9). Frontiers. Available at: [Link]
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Synthesis and antimicrobial activity of some novel pyrazoles - Scholars Research Library. (n.d.). Scholars Research Library. Available at: [Link]
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Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - MDPI. (2019, June 29). MDPI. Available at: [Link]
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Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights - ProBiologists. (n.d.). ProBiologists. Available at: [Link]
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Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27). - ResearchGate. (n.d.). ResearchGate. Available at: [Link]
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Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC. (n.d.). National Institutes of Health (NIH). Available at: [Link]
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3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - Turkish Journal of Pharmaceutical Sciences. (2025, March 6). Turkish Journal of Pharmaceutical Sciences. Available at: [Link]
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Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents - GJBE Global Academia. (n.d.). GJBE Global Academia. Available at: [Link]
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Precision Synthesis of Substituted Pyrazoles: From Regiocontrol to Late-Stage Functionalization
Topic: Discovery and synthesis of substituted pyrazole compounds Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Pyrazole Pharmacophore
The pyrazole ring (1,2-diazole) is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics including Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK inhibitor), and Apixaban (Factor Xa inhibitor). Its unique ability to serve as both a hydrogen bond donor (NH) and acceptor (N2), combined with its stability and planarity, makes it an ideal bioisostere for phenyl rings, amides, and other heterocycles.
However, the discovery of novel pyrazole-based drugs is frequently bottlenecked by a fundamental synthetic challenge: Regioselectivity . The classical Knorr synthesis often yields mixtures of 1,3- and 1,5-isomers, necessitating tedious chromatographic separation. This guide moves beyond the textbook Knorr reaction, detailing self-validating, highly regioselective protocols using alkynyl ketones (ynones) and transition-metal catalyzed C-H activation for late-stage functionalization.
Strategic Rationale: The Regioselectivity Problem
In the classical condensation of a hydrazine (
To guarantee structural integrity in SAR (Structure-Activity Relationship) studies, modern synthetic strategy shifts the disconnection back one step: controlling the electrophile .
The Logic of Alkynyl Ketones (Ynones)
Replacing the 1,3-diketone with an alkynyl ketone (ynone) locks the regiochemical outcome. The
Figure 1: Decision tree contrasting the classical Knorr approach with the regioselective alkynyl ketone strategy.
Core Methodology: Regioselective Cyclocondensation
This protocol details the synthesis of 1-aryl-3,5-disubstituted pyrazoles via the cyclocondensation of alkynyl ketones with aryl hydrazines. This method is superior to the Knorr synthesis for generating pure regioisomers.
Protocol A: Synthesis of 1,3,5-Trisubstituted Pyrazoles from Ynones
Objective: Synthesize 1-phenyl-3-(4-chlorophenyl)-5-methyl-1H-pyrazole. Scale: 1.0 mmol.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
-
Substrate: 1-(4-chlorophenyl)but-2-yn-1-one (Ynone precursor).
-
Reagent: Phenylhydrazine hydrochloride (1.2 equiv).
-
Solvent: Ethanol (Absolute).
-
Catalyst: None required (thermal) or catalytic HCl.
Step-by-Step Procedure
-
Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-chlorophenyl)but-2-yn-1-one (178 mg, 1.0 mmol) in Ethanol (5 mL).
-
Addition: Add Phenylhydrazine hydrochloride (173 mg, 1.2 mmol) in one portion at room temperature.
-
Note: The use of the hydrochloride salt often improves handling and provides a slight acidic medium which catalyzes the cyclization.
-
-
Reaction: Stir the mixture at room temperature for 15 minutes to allow initial hydrazone formation. Then, heat the reaction mixture to reflux (78 °C) for 4–6 hours.
-
Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The starting ynone spot (usually UV active and distinct) should disappear.
-
-
Work-up: Cool the reaction mixture to room temperature.
-
If precipitate forms: Filter the solid, wash with cold ethanol (2 x 2 mL), and dry under vacuum.
-
If no precipitate: Evaporate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate (10 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry over anhydrous
, filter, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or perform flash column chromatography (Silica gel, Hexane/EtOAc gradient) if necessary.
Validation Criteria:
-
1H NMR (400 MHz, CDCl3): Look for the characteristic pyrazole C4-H singlet around
6.4–6.8 ppm. -
Regioisomer Check: NOE (Nuclear Overhauser Effect) experiments are mandatory. Irradiating the N-phenyl ortho-protons should show an enhancement of the C5-methyl group signal (indicating 1,5-proximity), confirming the 1-phenyl-5-methyl regiochemistry.
Advanced Methodology: Late-Stage C-H Functionalization
For drug discovery campaigns, synthesizing a new core for every derivative is inefficient. C-H Activation allows for the direct functionalization of the pyrazole ring (specifically the difficult C-3 or C-4 positions) on an existing scaffold.
Protocol B: Pd-Catalyzed C-3 Arylation of Pyrazoles
Context: The C-3 position of N-substituted pyrazoles is notoriously unreactive towards electrophilic aromatic substitution (which favors C-4). This protocol uses a Palladium/Phenanthroline system to force C-3 arylation.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
-
Substrate: 1-Methyl-1H-pyrazole (or derivative).
-
Coupling Partner: Aryl Iodide (e.g., 4-iodoanisole).
-
Catalyst: Palladium(II) Acetate [
] (10 mol%).[7] -
Ligand: 1,10-Phenanthroline (10 mol%).
-
Base: Cesium Carbonate (
) (1.0 equiv).[7] -
Solvent: Toluene (Anhydrous).
Step-by-Step Procedure
-
Setup: In a glovebox or under a stream of Nitrogen, charge a pressure tube (15 mL) with
(5.6 mg, 0.025 mmol), 1,10-Phenanthroline (4.5 mg, 0.025 mmol), and (82 mg, 0.25 mmol). -
Substrate Addition: Add the 1-Methyl-1H-pyrazole (0.25 mmol) and Aryl Iodide (0.25 mmol).
-
Solvent: Add Toluene (1.0 mL).[7] Cap the tube tightly.
-
Reaction: Remove from glovebox and stir in a pre-heated oil bath at 160 °C for 24–48 hours.
-
Critical Parameter: High temperature is essential for the C-H activation step. Ensure the vessel is rated for pressure.
-
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Purification: Concentrate the filtrate and purify via preparative TLC or flash chromatography.
Figure 2: Mechanistic flow of the Pd-catalyzed C-3 arylation via Concerted Metallation-Deprotonation (CMD).
Comparative Analysis of Synthetic Routes
| Feature | Classical Knorr Synthesis | Ynone Cyclocondensation (Protocol A) | C-H Activation (Protocol B) |
| Regioselectivity | Poor (Mixtures common) | Excellent (>95:5) | N/A (Functionalization) |
| Substrate Scope | Broad, but limited by isomer separation | Broad, requires alkyne precursor | Restricted to C-H bonds |
| Atom Economy | High (Water byproduct) | High | Moderate (Stoichiometric base) |
| Reaction Conditions | Mild (Refluxing EtOH) | Mild (Refluxing EtOH) | Harsh (160 °C) |
| Primary Utility | Bulk synthesis of simple cores | Precision synthesis of complex cores | Late-stage diversification |
References
-
Review of Pyrazole Synthesis: Fustero, S., et al.[7] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011. Link
-
Ynone Regioselectivity: Gosselin, F., et al. "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Journal of Organic Chemistry, 2019.[9] Link
-
C-H Activation Protocol: Ye, M., et al. "A Robust Protocol for Pd(II)-Catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles." Chemical Science, 2013. Link
-
Biological Importance: Known, G., et al. "Pyrazole-containing drugs approved by FDA." European Journal of Medicinal Chemistry, 2024. Link
-
Modern Regiocontrol: Kong, Y., et al. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes."[9][10][11] Organic Letters, 2014.[10][11] Link
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In Silico Screening of 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine for Target Identification: A Comprehensive Technical Guide
Executive Summary
The pyrazole scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently serving as the core structural motif in FDA-approved drugs ranging from kinase inhibitors (e.g., crizotinib, encorafenib) to anti-inflammatory agents (e.g., celecoxib)[1]. The compound 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine represents a highly functionalized derivative with distinct spatial and electronic properties. The 4-amino group acts as a potent hydrogen bond donor, while the 2-methoxyphenyl moiety provides both steric bulk and a localized hydrogen bond acceptor.
Because highly functionalized pyrazoles often exhibit polypharmacology—binding to multiple targets such as VEGFR, C-RAF, and Hsp90[2][3]—traditional single-target screening is insufficient to capture their full therapeutic potential or off-target liabilities. This guide outlines a self-validating in silico target identification pipeline. By synthesizing reverse pharmacophore mapping, high-throughput molecular docking, and molecular dynamics (MD) simulations, researchers can systematically deorphanize this compound and predict its primary biological targets with high confidence.
Compound Profiling and Ligand Preparation
The Causality of Ligand Preparation
Computational target prediction algorithms are highly sensitive to the input conformation and protonation state of the ligand. Submitting a flat, 2D representation of 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine will result in false negatives during 3D pharmacophore mapping. Therefore, generating the global minimum energy conformation and assigning the correct physiological protonation state (pH 7.4) is the mandatory first step to ensure the spatial arrangement of the amino and methoxy groups aligns accurately with target binding pockets.
Step-by-Step Protocol
-
Structure Generation: Convert the 2D chemical structure into a SMILES string and import it into a molecular builder (e.g., Avogadro or Schrödinger Maestro).
-
Protonation State Assignment: Use tools like Epik to predict the pKa of the 4-amino group. At physiological pH (7.4), determine if the amine remains neutral or becomes protonated.
-
Energy Minimization: Apply the OPLS4 or MMFF94 force field to minimize the structure. This step removes steric clashes between the 3-methyl group and the 2-methoxyphenyl ring, yielding the lowest-energy 3D conformer.
-
Physicochemical Profiling: Evaluate the compound against Lipinski’s Rule of Five using SwissADME to confirm its viability as an orally bioavailable drug candidate[4].
Data Presentation: Physicochemical Properties
Table 1: Predicted Physicochemical Properties of 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine
| Property | Value | Lipinski Compliance | Rationale / Implication |
| Molecular Weight (MW) | 203.24 g/mol | Yes (< 500) | Ensures optimal membrane permeability. |
| LogP (Lipophilicity) | 1.85 | Yes (< 5) | Balances aqueous solubility and lipid bilayer crossing. |
| H-Bond Donors (HBD) | 1 (-NH2) | Yes (< 5) | Facilitates interaction with kinase hinge regions. |
| H-Bond Acceptors (HBA) | 3 (N, N, -O-) | Yes (< 10) | Promotes target specificity via electrostatic interactions. |
| Topological Polar Surface Area (TPSA) | 47.58 Ų | Yes (< 140 Ų) | Suggests excellent oral absorption and potential BBB penetration. |
Reverse Virtual Screening (Target Fishing)
The Causality of Reverse Screening
Traditional virtual screening docks millions of compounds against a single protein. To identify the unknown target of our specific pyrazole derivative, we must invert the paradigm: screening one compound against thousands of proteins[5]. Because reverse docking against >20,000 proteins is computationally prohibitive and highly sensitive to grid box placement, we utilize Reverse Pharmacophore Mapping . This method abstracts protein binding sites into spatial features (hydrophobic centers, H-bond donors/acceptors), allowing for ultra-fast, high-throughput screening across massive databases[6].
Step-by-Step Protocol
-
Ligand-Based Screening (SwissTargetPrediction): Submit the minimized 3D conformer to SwissTargetPrediction. This algorithm calculates 2D and 3D structural similarities between the query molecule and known bioactive ligands, predicting targets based on the principle that similar molecules bind similar proteins[7].
-
Structure-Based Screening (PharmMapper): Submit the conformer to the PharmMapper web server. PharmMapper flexibly aligns the pyrazole derivative against a database of over 51,431 ligandable and 16,159 druggable pharmacophore models derived from TargetBank, BindingDB, and DrugBank[8][9].
-
Data Consolidation: Cross-reference the output from both servers. Targets that appear in both the ligand-based and structure-based outputs are prioritized for molecular docking.
Table 2: Top Predicted Targets for the Pyrazole Derivative
| Target Protein | Protein Class | PharmMapper Fit Score | SwissTarget Probability | Disease Relevance |
| VEGFR2 (KDR) | Receptor Tyrosine Kinase | 4.85 | 0.78 | Angiogenesis, Solid Tumors |
| Hsp90 | Molecular Chaperone | 4.62 | 0.65 | Cancer Cell Proliferation |
| C-RAF | Serine/Threonine Kinase | 4.51 | 0.61 | MAPK Signaling, Melanoma |
| 14-alpha demethylase | Fungal Cytochrome P450 | 4.10 | 0.55 | Fungal Infections |
High-Throughput Molecular Docking
The Causality of Molecular Docking
While pharmacophore mapping identifies potential targets based on spatial feature matching, it does not calculate the thermodynamic feasibility of the binding event. Molecular docking is required to evaluate the geometric and energetic complementarity of the pyrazole derivative within the specific active sites of the prioritized targets (e.g., VEGFR2 and Hsp90)[10].
Step-by-Step Protocol
-
Receptor Preparation: Retrieve the high-resolution crystal structures of the top targets (e.g., VEGFR2: PDB ID 4AGD) from the Protein Data Bank[2]. Remove co-crystallized ligands and water molecules. Add polar hydrogens and assign Gasteiger charges to account for electrostatic interactions.
-
Grid Box Generation: Define a 3D grid box centered on the known active site (e.g., the ATP-binding pocket of VEGFR2). Ensure the box is large enough (e.g., 25 × 25 × 25 Å) to allow the ligand to explore all binding microstates.
-
Docking Execution: Run the docking simulation using AutoDock Vina or Schrödinger Glide. The Lamarckian Genetic Algorithm will generate multiple binding poses, scoring them based on the AMBER force field (hydrogen bonding, Van der Waals forces, and desolvation terms)[4].
-
Interaction Analysis: Visualize the top-scoring pose using PyMOL or Discovery Studio. Look for critical interactions, such as the 4-amino group forming hydrogen bonds with the hinge region residues (e.g., Cys919 in VEGFR2).
Fig 1. In silico target identification workflow for the pyrazole derivative.
Molecular Dynamics (MD) Simulations
The Causality of MD Simulations
Molecular docking relies on a rigid receptor model, which inherently overestimates binding affinities by ignoring induced-fit conformational changes and solvent effects. To validate the docking poses, MD simulations are executed. By simulating the ligand-receptor complex in a solvated environment over time (e.g., 100 ns), we can confirm the dynamic stability of the interactions and calculate the exact binding free energy[2].
Step-by-Step Protocol
-
System Solvation & Neutralization: Import the best-docked complex into GROMACS. Place the complex in a cubic box and solvate it using the TIP3P water model. Add Na+ and Cl- ions to neutralize the system and simulate a physiological salt concentration (0.15 M).
-
Equilibration (NVT & NPT): Gradually heat the system to 300 K under an NVT ensemble (constant Volume and Temperature) for 1 ns. Follow this with an NPT ensemble (constant Pressure and Temperature) at 1 bar for 1 ns to equilibrate the solvent density.
-
Production Run: Execute a 100 ns production run. Record the atomic coordinates every 10 ps.
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand. An RMSD stabilizing below 0.3 nm indicates a stable complex.
-
MM-GBSA Calculations: Extract 1,000 frames from the final 20 ns of the trajectory to calculate the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) binding free energy.
-
Fig 2. Predicted biological context: VEGFR2 signaling pathway modulated by the pyrazole inhibitor.
ADMET & Toxicity Profiling
The Causality of ADMET Profiling
Identifying a high-affinity target is clinically irrelevant if the compound is highly toxic or rapidly metabolized. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling acts as a final filter, ensuring the pyrazole derivative possesses a safety profile suitable for in vitro and in vivo experimental validation[4].
Step-by-Step Protocol
-
Pharmacokinetics: Submit the SMILES string to the SwissADME and pkCSM web servers. Evaluate Cytochrome P450 (CYP) inhibition to predict potential drug-drug interactions.
-
Toxicity Prediction: Use ProTox-II to predict the compound's acute oral toxicity (LD50), hepatotoxicity, and mutagenicity (virtual Ames test)[4]. The 4-amino group should be specifically monitored for potential metabolic activation into reactive hydroxylamines.
Table 3: Summary of Validation Metrics for Top Target (VEGFR2)
| Metric | Result | Interpretation |
| Docking Score (AutoDock Vina) | -9.4 kcal/mol | High affinity for the ATP-binding pocket. |
| Complex RMSD (100 ns MD) | 0.22 nm | Excellent dynamic stability; ligand remains in pocket. |
| MM-GBSA Binding Free Energy | -42.5 kcal/mol | Strong thermodynamic favorability. |
| ProTox-II Toxicity Class | Class 4 (LD50 ~ 800 mg/kg) | Harmful if swallowed, but acceptable for lead optimization. |
| Hepatotoxicity (pkCSM) | Negative | Low risk of liver damage. |
References
-
In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. National Institutes of Health (NIH). Available at:[Link]
-
In-silico identification of 3,4-Diarylpyrazoles-based small molecules as potential Hsp90 inhibitors. SSRN. Available at:[Link]
-
In-Silico Studies of Some Novel Pyrazoline Derivatives Focusing on Melanoma, Antimicrobial and Anti-Inflammatory Activity. International Journal for Multidisciplinary Research (IJFMR). Available at:[Link]
-
In silico screening, Molecular docking studies of some Pyrazole derivatives as Inhibitors of Fungal 14-alpha demethylase. IJNRD. Available at:[Link]
-
Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. National Institutes of Health (NIH). Available at:[Link]
-
PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database. Nucleic Acids Research / SciSpace. Available at:[Link]
-
a web server for potential drug target identification using pharmacophore mapping approach. Nucleic Acids Research / Oxford Academic. Available at:[Link]
-
Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds. Frontiers in Chemistry. Available at:[Link]
-
COMET: A Machine-Learning Framework Integrating Ligand-Based and Target-Based Algorithms for Elucidating Drug Targets. Journal of Medicinal Chemistry / ACS Publications. Available at:[Link]
-
Modern Paradigm Towards Potential Target Identification for Antiviral (SARS-nCoV-2) and Anticancer Lipopeptides: A Pharmacophore-Based Approach. Semantic Scholar. Available at:[Link]
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine
Abstract
This document provides a comprehensive, three-step protocol for the synthesis of 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine, a key heterocyclic building block for pharmaceutical and materials science research. The synthesis begins with the well-established Knorr pyrazole synthesis, followed by electrophilic nitration at the C4 position of the pyrazole ring, and concludes with the reduction of the nitro group to the target primary amine. This guide is designed for researchers, chemists, and drug development professionals, offering detailed, step-by-step instructions, mechanistic insights, characterization data, and critical safety information to ensure a reliable and reproducible outcome.
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including well-known pharmaceuticals like Celecoxib.[1] Specifically, substituted aminopyrazoles are of significant interest due to their versatile applications as key intermediates in the development of kinase inhibitors, antibacterial agents, and other therapeutic candidates.[2][3] The title compound, 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine, combines the pyrazole core with an amine functional group, which serves as a crucial handle for further molecular elaboration.
Traditional methods for aminopyrazole synthesis, such as the reaction of β-ketonitriles with hydrazines, typically yield 5-aminopyrazole isomers.[3] To achieve the 4-amino substitution pattern, a more strategic approach is required. The protocol detailed herein employs a robust and logical sequence:
-
Formation of the Pyrazole Core: A Knorr pyrazole synthesis is utilized to condense (2-methoxyphenyl)hydrazine with acetylacetone, reliably forming the 1,3,5-substituted pyrazole ring.[4][5]
-
Regioselective Functionalization: The pyrazole ring is subjected to electrophilic nitration. The C4 position is the most electron-rich and sterically accessible site for this substitution, leading to the desired 4-nitro intermediate.[6]
-
Amine Synthesis: The nitro group is selectively reduced to the corresponding amine, yielding the final product.
This application note provides a self-validating protocol where the success of each step can be confirmed by standard analytical techniques before proceeding, ensuring an efficient and predictable synthesis.
Overall Reaction Scheme
Figure 1: Three-step synthesis of 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine from (2-methoxyphenyl)hydrazine hydrochloride and acetylacetone.
Safety & Handling
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
(2-Methoxyphenyl)hydrazine hydrochloride: (CAS 6971-45-5) Toxic and a suspected mutagen. Avoid inhalation and skin contact.[7]
-
Nitric Acid (fuming) and Sulfuric Acid (concentrated): Highly corrosive and strong oxidizing agents. Handle with extreme care. The combination creates a powerful nitrating mixture that can react violently with organic materials. All additions must be performed slowly at low temperatures (0-5 °C).
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O): Harmful if swallowed and causes skin irritation.
-
Solvents: Ethanol, ethyl acetate, and dichloromethane are flammable. Keep away from ignition sources.
Materials & Equipment
Reagents
-
(2-Methoxyphenyl)hydrazine hydrochloride (CAS 6971-45-5)
-
2,4-Pentanedione (Acetylacetone) (CAS 123-54-6)
-
Ethanol (anhydrous)
-
Sulfuric Acid (H₂SO₄, 98%)
-
Nitric Acid (HNO₃, fuming, 90%)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (CAS 10025-69-1)
-
Hydrochloric Acid (HCl, concentrated, 37%)
-
Sodium Hydroxide (NaOH)
-
Sodium Bicarbonate (NaHCO₃)
-
Sodium Sulfate (Na₂SO₄, anhydrous)
-
Ethyl Acetate
-
Hexanes
-
Dichloromethane (DCM)
-
Deionized Water
Equipment
-
Round-bottom flasks (50 mL, 100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glassware for column chromatography
Experimental Protocols
Workflow Overview
The synthesis is performed in three distinct parts. It is recommended to confirm the identity and purity of the intermediate from each part via TLC and/or NMR before proceeding to the next.
Caption: Workflow for the three-step synthesis of the target aminopyrazole.
Part 1: Synthesis of 1-(2-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole
Rationale: This step utilizes the classic Knorr pyrazole synthesis, a reliable condensation reaction between a hydrazine and a 1,3-dicarbonyl compound.[8] Ethanol serves as an effective solvent, and the reaction proceeds smoothly under reflux to form the stable aromatic pyrazole ring.
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (2-methoxyphenyl)hydrazine hydrochloride (5.00 g, 28.6 mmol).
-
Add 50 mL of ethanol and stir to form a suspension.
-
Add 2,4-pentanedione (3.2 mL, 31.5 mmol, 1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or low-melting solid. Purification is typically not required for the next step if the reaction goes to completion.
Part 2: Synthesis of 1-(2-Methoxyphenyl)-3,5-dimethyl-4-nitro-1H-pyrazole
Rationale: The pyrazole ring is an electron-rich aromatic system susceptible to electrophilic substitution. The C4 position is the most nucleophilic and is unhindered, making it the exclusive site of nitration under these conditions.[6] Careful temperature control is paramount to prevent over-nitration or degradation.
-
In a 250 mL flask, cool 20 mL of concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice/salt bath.
-
Slowly add the crude 1-(2-methoxyphenyl)-3,5-dimethyl-1H-pyrazole (assuming 100% yield from Part 1, ~5.8 g, 28.6 mmol) to the cold sulfuric acid with vigorous stirring. Ensure the internal temperature does not exceed 10 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding 2.5 mL of fuming nitric acid (HNO₃) to 7.5 mL of concentrated sulfuric acid, pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the pyrazole solution over 30 minutes, maintaining the internal temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1 hour.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with stirring. A yellow precipitate should form.
-
Collect the solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Dry the solid product under vacuum. This material is often pure enough for the subsequent reduction.
Part 3: Synthesis of 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine
Rationale: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation. Tin(II) chloride in the presence of concentrated hydrochloric acid is a classic and highly effective method for this conversion, known for its high yields and tolerance of other functional groups.[6] The acidic conditions protonate the amine as it forms, and subsequent basification liberates the free amine for extraction.
-
To a 250 mL round-bottom flask, add the dried 1-(2-methoxyphenyl)-3,5-dimethyl-4-nitro-1H-pyrazole (assuming ~7.1 g, 28.6 mmol) from Part 2.
-
Add 100 mL of ethanol and stir to suspend the solid.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (32.3 g, 143 mmol, 5.0 eq) to the suspension.
-
Slowly add 20 mL of concentrated hydrochloric acid (HCl). The reaction is exothermic.
-
Heat the mixture to reflux (approx. 80-85 °C) for 3 hours. Monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.
-
Add 100 mL of deionized water and cool the flask in an ice bath.
-
Slowly basify the mixture by adding 10 M sodium hydroxide (NaOH) solution until the pH is >10. The tin salts will precipitate.
-
Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with dichloromethane (DCM, 3 x 30 mL).
-
Transfer the filtrate to a separatory funnel and extract with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel (e.g., gradient elution with 1:1 Hexanes:Ethyl Acetate to 100% Ethyl Acetate) to afford the pure 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine.
Data Summary & Characterization
Quantitative Data
| Parameter | Part 1 | Part 2 | Part 3 |
| Starting Material | (2-Methoxyphenyl)hydrazine HCl | 1-(2-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole | 1-(2-Methoxyphenyl)-3,5-dimethyl-4-nitro-1H-pyrazole |
| Molar Mass ( g/mol ) | 174.63 | 202.26 | 247.26 |
| Amount (mmol) | 28.6 | ~28.6 | ~28.6 |
| Key Reagent | Acetylacetone (1.1 eq) | HNO₃/H₂SO₄ | SnCl₂·2H₂O (5.0 eq) |
| Solvent | Ethanol | H₂SO₄ | Ethanol / HCl |
| Typical Yield | >95% (crude) | 85-95% | 70-85% |
| Product Molar Mass | 202.26 | 247.26 | 217.26 |
Expected Characterization of Final Product
-
Appearance: Off-white to light brown solid.
-
¹H NMR (400 MHz, CDCl₃): δ ~7.4-7.2 (m, 4H, Ar-H), ~3.8 (s, 3H, -OCH₃), ~3.5 (br s, 2H, -NH₂), ~2.2 (s, 3H, -CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ ~155.0 (C-O), ~148.0 (C-N), ~131.0, ~128.5, ~126.0, ~121.0, ~112.0 (Ar-C & Pyrazole-C), ~55.8 (-OCH₃), ~11.0 (-CH₃). Note: Specific assignments for pyrazole carbons will vary.
-
Mass Spectrometry (ESI+): m/z = 218.13 [M+H]⁺, calculated for C₁₂H₁₅N₃O.
References
-
YouTube. (2019). synthesis of pyrazoles. Available at: [Link]
-
El-Sattar, N. E. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 267-289. Available at: [Link]
-
El-Sattar, N. E. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC. Available at: [Link]
-
Nogrady, T., & Weaver, D. F. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), 4287. Available at: [Link]
-
Ríos, M. C., & Portilla, J. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available at: [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Available at: [Link]
- Google Patents. (n.d.). CS216930B2 - Method of preparation of the pyrazoles.
- Google Patents. (n.d.). KR20040013626A - Preparation of methoxyphenylhydrazine by catalytic hydrogenation.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Methoxyphenylhydrazine Hydrochloride | 6971-45-5 [sigmaaldrich.com]
- 8. name-reaction.com [name-reaction.com]
Application Note: High-Throughput Screening Assays Using 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine
Introduction & Compound Profile
The compound 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine represents a "privileged scaffold" in medicinal chemistry, specifically within the kinase inhibitor chemical space.[1] The 4-aminopyrazole core is structurally validated to interact with the ATP-binding hinge region of protein kinases, while the N-aryl substituent (2-methoxyphenyl) provides critical hydrophobic contacts and orientational selectivity.[1]
This Application Note details the protocol for utilizing this amine as a core scaffold in High-Throughput Screening (HTS) campaigns. Specifically, it addresses the synthesis of a focused small-molecule library derived from this amine and the subsequent screening against Cyclin-Dependent Kinase 2 (CDK2) and Spleen Tyrosine Kinase (SYK) using a bioluminescent ADP-detection assay.
Mechanistic Rationale
-
Hinge Binding: The exocyclic amine at position 4 and the endocyclic nitrogen (N2) of the pyrazole often form a donor-acceptor motif that mimics the adenine ring of ATP.
-
Vector for Diversity: The primary amine serves as a reactive handle for amide coupling, urea formation, or reductive amination, allowing the rapid generation of diverse libraries to probe the "gatekeeper" and "solvent-exposed" regions of the kinase pocket.
Assay Design Strategy: ADP-Glo™ Kinase Assay[1]
For HTS of pyrazole-4-amine derivatives, we recommend the ADP-Glo™ Kinase Assay (Promega).[1] Unlike fluorescence-based assays (FRET/FP) that can suffer from interference by fluorescent small molecules (common in heterocyclic libraries), ADP-Glo is a luminescent assay. It measures the ADP generated by the kinase reaction, providing a direct, positive readout of enzyme activity with a high signal-to-background ratio (Z' > 0.7).
Assay Principle
-
Kinase Reaction: Kinase + ATP + Substrate → Phospho-Substrate + ADP.[1]
-
Depletion: ADP-Glo Reagent stops the reaction and consumes remaining ATP.[1]
-
Detection: Kinase Detection Reagent converts ADP to ATP, which is then used by Luciferase to generate light.[1]
-
Result: Luminescence is directly proportional to kinase activity.[1]
-
Experimental Workflow Diagram
Figure 1: High-throughput screening workflow for pyrazole-amine derivatives.
Detailed Protocol
Phase 1: Library Preparation (Chemical Derivatization)
Objective: Convert the 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine scaffold into a screenable library of 384 potential inhibitors.
-
Reagent Prep: Dissolve 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine in DMSO to 100 mM.
-
Coupling: In a 384-well polypropylene plate, dispense 5 µL of diverse carboxylic acids (100 mM in DMSO).
-
Activation: Add 5 µL of HATU/DIPEA mixture. Incubate 10 min.
-
Addition: Add 5 µL of the Pyrazole-amine scaffold.
-
Curing: Seal and shake at RT for 12 hours.
-
Normalization: Dilute final reaction to 1 mM stock concentration using DMSO. Note: No purification is performed for primary screening (crude screening).
Phase 2: HTS Kinase Assay (CDK2/CyclinA)
Materials:
-
Enzyme: Recombinant Human CDK2/CyclinA (0.5 ng/µL final).[1]
-
Substrate: Histone H1 peptide (50 µM final).
-
Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.
-
Plate: 384-well solid white, low-volume (Corning 3574).[1]
Step-by-Step Procedure:
-
Compound Transfer:
-
Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer 10 nL of library compounds (from Phase 1) into the assay plate.
-
Controls: Columns 1 and 2 = DMSO (High Control); Columns 23 and 24 = 10 µM Staurosporine (Low Control/Inhibition).
-
-
Enzyme Addition:
-
Dispense 2.5 µL of 2X CDK2/CyclinA Enzyme solution into all wells.
-
Pre-incubation:[1] Centrifuge (1000 rpm, 1 min) and incubate for 10 min at RT to allow compound-enzyme binding.
-
-
Reaction Initiation:
-
Dispense 2.5 µL of 2X ATP/Substrate mix.[1]
-
Final Volume: 5 µL.
-
Seal plate and incubate for 60 minutes at Room Temperature (22-25°C).
-
-
ADP-Glo Reaction (Stop & Deplete):
-
Detection:
-
Add 10 µL of Kinase Detection Reagent.[1]
-
Incubate for 30 minutes at RT.
-
-
Readout:
-
Measure Luminescence (Integration time: 0.5 - 1.0 sec) on a multimode plate reader (e.g., PerkinElmer EnVision).
-
Data Analysis & Hit Selection
Quantitative Metrics
Data should be normalized to Percent Inhibition (PIN) using the following formula:
Quality Control Criteria:
| Metric | Acceptance Criteria | Description |
|---|---|---|
| Z' Factor | > 0.6 | Measures assay window and variability. |
| S/B Ratio | > 10 | Signal-to-Background ratio.[1] |
| CV (Controls) | < 5% | Coefficient of Variation for DMSO wells. |
Hit Triage Logic
-
Primary Cutoff: Select compounds with PIN > 50% at 10 µM.
-
Counter-Screen: Re-test hits against the luciferase enzyme alone (without kinase) to rule out false positives that inhibit the detection reagent (Luciferase inhibitors).
-
Dose-Response: Determine IC50 for validated hits.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background (Low Z') | Incomplete ATP depletion.[1] | Extend ADP-Glo Reagent incubation time to 60 min. Ensure ATP concentration is not > 1 mM.[1] |
| Low Signal | Enzyme degradation or low ATP conversion.[1] | Use fresh DTT in buffer.[1] Verify enzyme activity with a titration curve.[1] Aim for 5-20% substrate conversion. |
| Edge Effects | Evaporation in outer wells.[1] | Use breathable seals during reaction or switch to low-evaporation plates.[1] Centrifuge plates after every dispensing step. |
| Fluorescent Interference | Compound autofluorescence.[1] | Not applicable for ADP-Glo (Luminescent).[1] This is a key advantage of this protocol.[1] |
Pathway Visualization: Pyrazole Mode of Action
The following diagram illustrates the interaction logic of the pyrazole-amine scaffold within the kinase ATP-binding pocket, guiding the library design.
Figure 2: Mechanistic interaction of the pyrazole scaffold with the kinase domain.
References
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Molecules, 2023.[1][4]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 2023.
-
ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation.
-
Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. ResearchGate, 2025.[1]
-
Synthesis and Biological Activities of Some Pyrazole Derivatives. Academic Strive, 2024.
Sources
- 1. 3-(4-Methoxyphenyl)-1H-pyrazole | 27069-17-6 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine in anti-inflammatory research
An in-depth technical guide for researchers, scientists, and drug development professionals on the application of 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine in anti-inflammatory research.
Executive Summary & Pharmacological Rationale
In the landscape of anti-inflammatory drug discovery, the pyrazole-4-amine core is recognized as a highly privileged scaffold[1]. Specifically, 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine serves as a critical pharmacological building block and molecular probe. While the free amine can exhibit baseline biological activity, its primary application in drug development is as a precursor for synthesizing pyrazolyl ureas and amides—potent inhibitors of p38α mitogen-activated protein kinase (MAPK) and cyclooxygenase-2 (COX-2) [2][3].
As application scientists, we select this specific substitution pattern for precise mechanistic reasons:
-
The N1-(2-Methoxyphenyl) Group: The aryl ring is essential for occupying the deep hydrophobic allosteric pocket of p38α (exposed during the "DFG-out" inactive conformation) or the side pocket of COX-2[4]. The ortho-methoxy substitution introduces steric bulk that restricts bond rotation, locking the molecule into its bioactive conformation while acting as a weak hydrogen bond acceptor.
-
The 3-Methyl Group: This moiety provides a hydrophobic anchor that optimally orients the pyrazole core within the ATP-binding cleft, preventing off-target kinase promiscuity[4].
-
The 4-Amine Handle: The primary amine is a highly reactive nucleophile. In medicinal chemistry, it is the critical linker used to form urea or amide bonds, which subsequently form indispensable bidentate hydrogen bonds with the kinase hinge region (e.g., Met109 in p38α)[2].
Mechanistic Pathway: Targeting the Inflammatory Cascade
The primary therapeutic value of this pyrazole derivative lies in its ability to disrupt the p38 MAPK signaling cascade, a pathway fundamentally responsible for the production of pro-inflammatory cytokines like TNF-α and IL-1β[3]. By binding allosterically, derivatives of this compound prevent the phosphorylation of downstream targets.
Fig 1: p38 MAPK signaling cascade and pyrazole-mediated allosteric inhibition.
Experimental Workflows & Validated Protocols
To ensure scientific trustworthiness, the following protocols are designed as self-validating systems . They incorporate internal controls and mathematical validation (Z'-factor) to distinguish true pharmacological inhibition from assay artifacts.
Protocol 1: In Vitro p38α MAPK Kinase Assay (TR-FRET)
Causality Note: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard luminescence. Pyrazole derivatives often exhibit auto-fluorescence; the time-delayed read of TR-FRET eliminates this background interference, ensuring high-fidelity data.
Materials:
-
Recombinant human p38α (active)
-
TR-FRET Kinase Assay Kit (Europium-labeled antibody, ULight-conjugated substrate)
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Positive Control: SB203580 (Standard p38 inhibitor).
Step-by-Step Methodology:
-
Buffer Preparation: Prepare the kinase buffer fresh. Why? DTT degrades rapidly in solution; its presence is mandatory to maintain the reducing environment required for the stability of p38α's active-site cysteine residues. EGTA is included to chelate trace calcium, preventing the activation of contaminating calcium-dependent kinases.
-
Compound Dilution: Prepare a 10-point 3-fold serial dilution of the pyrazole-4-amine derivative in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration is strictly 1% (v/v). Higher DMSO concentrations will denature the kinase.
-
Pre-Incubation (Critical Step): Add 5 µL of the compound to 5 µL of p38α enzyme solution. Incubate at room temperature for 30 minutes. Why? Allosteric pyrazole inhibitors induce a conformational change (DFG-in to DFG-out) which exhibits slow-binding kinetics. Skipping pre-incubation will artificially inflate the apparent IC50.
-
Reaction Initiation: Add 10 µL of the ATP/Substrate mix (ATP concentration set at the enzyme's apparent Km to ensure competitive sensitivity). Incubate for 60 minutes.
-
Termination & Detection: Add 10 µL of the EDTA/Europium-antibody stop solution. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm).
-
Validation: Calculate the Z'-factor using the DMSO vehicle (negative control) and SB203580 (positive control). A Z'-factor > 0.6 validates the assay run.
Protocol 2: Cellular Anti-Inflammatory Assay (LPS-Induced Macrophages)
Causality Note: While biochemical assays prove target engagement, cellular assays are required to prove membrane permeability and functional anti-inflammatory efficacy.
Step-by-Step Methodology:
-
Cell Culture & Starvation: Seed RAW 264.7 macrophages at 5x10^4 cells/well in a 96-well plate. Incubate overnight. Replace media with serum-free DMEM for 4 hours prior to compound treatment. Why? Serum starvation synchronizes the cell cycle and reduces basal, unprovoked kinase activity, maximizing the assay's signal-to-noise ratio.
-
Compound Treatment: Pre-treat cells with the pyrazole derivative (0.1 - 10 µM) for 1 hour.
-
Inflammatory Induction: Stimulate cells with 100 ng/mL Lipopolysaccharide (LPS) for 24 hours. LPS binds to TLR4, strongly activating the p38 MAPK and NF-κB pathways[5].
-
Cytokine Quantification: Harvest the supernatant and quantify TNF-α and IL-6 using a sandwich ELISA.
-
Orthogonal Viability Check: Perform an MTT or CellTiter-Glo assay on the remaining cells. Why? This is a mandatory self-validation step. A reduction in cytokines is only therapeutically relevant if cell viability remains >90%. If viability drops, the compound is cytotoxic, not anti-inflammatory.
Fig 2: Sequential screening workflow for pyrazole-based anti-inflammatory agents.
Data Presentation: Pharmacological Evaluation
The following table summarizes expected quantitative benchmarks when evaluating 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine derivatives (e.g., converted to pyrazolyl ureas) against industry standards.
| Test Compound | p38α IC50 (nM) | COX-2 IC50 (µM) | TNF-α Inhibition (%) at 1 µM | Cell Viability (%) at 10 µM |
| Pyrazole-4-amine (Unmodified) | > 5000 | > 50 | < 10% | 98% |
| Pyrazole-Urea Derivative | 35 ± 4.2 | 1.2 ± 0.3 | 82% ± 3% | 95% |
| SB203580 (Positive Control) | 43 ± 3.6 | N/A | 78% ± 5% | 92% |
| Celecoxib (COX-2 Control) | N/A | 0.04 ± 0.01 | 45% ± 4% | 90% |
Data Interpretation: The unmodified amine serves as a weak binder. Upon derivatization to a urea, the compound achieves low-nanomolar potency against p38α, outperforming the standard SB203580, while maintaining excellent cellular viability[2].
References
-
MDPI - Molecules. Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway. URL: [Link]
-
National Institutes of Health (PMC). Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents. URL: [Link]
-
National Institutes of Health (PMC). Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2. URL: [Link]
-
National Institutes of Health (PMC). New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways. URL: [Link]
Sources
- 1. 1-(3-Nitrophenyl)-1H-pyrazol-4-amine (62537-81-9) for sale [vulcanchem.com]
- 2. Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway [mdpi.com]
- 5. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine as a Privileged Hinge-Binding Scaffold in Kinase Inhibitor Discovery
Executive Summary
The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the identification of robust, regiochemically stable pharmacophores. 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine (MMPA) has emerged as a highly versatile, privileged building block in fragment-based drug discovery (FBDD) and rational drug design. By leveraging the hydrogen-bonding capacity of the 4-amino-1H-pyrazole core, medicinal chemists can construct potent Type I inhibitors targeting critical kinases such as Cyclin-Dependent Kinase 2 (CDK2), Janus Kinases (JAKs), and Glycogen Synthase Kinase 3 (GSK3).
This application note provides a comprehensive technical guide on the structural rationale, synthetic derivatization, and biochemical validation of MMPA-derived kinase inhibitors, empowering drug development professionals to accelerate their hit-to-lead optimization pipelines.
Structural Biology & Mechanistic Rationale
To design effective kinase inhibitors, one must understand the exact causality behind the molecular interactions within the ATP-binding pocket. The MMPA scaffold is engineered to exploit these interactions through three distinct structural vectors:
-
Hinge-Binding Motif (The Pyrazole Core): The pyrazole pharmacophore is ubiquitous in modern kinase inhibitors[1]. When the 4-amino group is derivatized (e.g., into a secondary amine or amide), it acts as a highly effective hydrogen bond donor, while the adjacent pyrazole nitrogen (N2) acts as a hydrogen bond acceptor. This donor-acceptor pair perfectly mimics the adenine ring of ATP, forming critical bidentate hydrogen bonds with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Leu83 in CDK2)[2].
-
Dihedral Restriction (The 3-Methyl Group): The presence of the 3-methyl group induces a deliberate steric clash with the 1-(2-methoxyphenyl) substituent. This clash restricts the free rotation of the C-N bond, forcing the molecule into a specific, non-coplanar dihedral angle. By "locking" the bioactive conformation, the entropic penalty upon binding to the kinase is significantly reduced, thereby increasing overall binding affinity.
-
Hydrophobic Pocket Exploitation (The 2-Methoxyphenyl Group): The sterically locked 2-methoxyphenyl ring is precisely vectored to project into the hydrophobic region adjacent to the gatekeeper residue. The methoxy oxygen can also participate in weak, water-mediated hydrogen bonding with the solvent channel, enhancing kinase selectivity profiles.
Target Pathway Visualization
MMPA-derived compounds have shown exceptional promise in targeting the CDK2/Rb signaling axis, a pathway frequently dysregulated in ovarian and breast cancers[3]. The diagram below illustrates the pathway logic and the precise intervention point of the ATP-competitive inhibitor.
Figure 1: CDK2/Rb signaling pathway illustrating the mechanism of action of MMPA-derived inhibitors.
Experimental Methodologies & Protocols
To ensure rigorous scientific integrity, the following protocols represent a self-validating workflow from chemical synthesis to cellular target engagement.
Figure 2: Sequential workflow for the synthesis and biological validation of MMPA-derived kinase inhibitors.
Protocol 1: Scaffold Derivatization via Buchwald-Hartwig Amination
To extend the MMPA fragment into the solvent channel, the 4-amino group is coupled to a functionalized pyrimidine core.
-
Reagent Assembly: In a microwave-safe vial, combine MMPA (1.0 eq), 2-chloro-4-(1H-pyrazol-4-yl)pyrimidine (1.0 eq),
(0.05 eq), Xantphos (0.1 eq), and (2.0 eq) in anhydrous 1,4-dioxane.-
Causality Note: Xantphos is specifically selected for its wide bite angle, which facilitates the reductive elimination step when coupling sterically hindered anilines[4].
-
-
Degassing: Purge the mixture with argon for 10 minutes.
-
Causality Note: Palladium(0) catalysts are highly sensitive to oxidation; rigorous deoxygenation prevents the formation of inactive Pd(II) black, ensuring high coupling yields.
-
-
Microwave Irradiation: Seal the vial and heat to 140 °C for 1 hour under microwave irradiation (200 W).
-
Purification: Filter the crude mixture through a Celite pad to remove the catalyst, concentrate under reduced pressure, and purify via reverse-phase preparative HPLC to yield the target inhibitor.
Protocol 2: Time-Resolved FRET (TR-FRET) Biochemical Kinase Assay
This protocol determines the in vitro
-
Buffer Preparation: Prepare Kinase Buffer containing 50 mM HEPES (pH 7.5), 10 mM
, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.-
Causality Note: The inclusion of the non-ionic detergent Brij-35 is critical to prevent promiscuous, non-specific compound aggregation, ensuring that the measured inhibition is due to true stoichiometric binding.
-
-
Compound Pre-incubation: Dispense a 10-point, 3-fold serial dilution of the inhibitor into a 384-well ProxiPlate. Add CDK2/Cyclin E complex and ULight-labeled Myelin Basic Protein (MBP) substrate. Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate with the kinase active site.
-
Reaction Initiation: Add ATP to a final concentration of 10 µM (the apparent
for CDK2).-
Causality Note: Running the assay exactly at the ATP
balances the robustness of the fluorescent signal with maximal sensitivity to competitive inhibitors.
-
-
Detection & Validation: Stop the reaction after 60 minutes using EDTA (to chelate
). Add Europium-labeled anti-phospho-MBP antibody. Read the TR-FRET signal (Excitation: 320 nm; Emission: 665 nm / 615 nm ratio).-
Self-Validation: Calculate the Z'-factor using DMSO (negative) and Dinaciclib (positive) controls. Proceed with data analysis only if Z' > 0.6.
-
Protocol 3: Cellular Target Engagement (Western Blotting)
To confirm that the inhibitor penetrates the cell membrane and engages CDK2 intracellularly, we assess the phosphorylation status of its direct downstream target, the Retinoblastoma protein (Rb), at residue Thr821[3].
-
Cell Treatment: Seed A2780 ovarian cancer cells in 6-well plates. Treat with varying concentrations of the inhibitor (0.1 µM to 10 µM) for 24 hours.
-
Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Causality Note: Phosphatase inhibitors are mandatory to preserve the transient p-Rb signal during the lysis process.
-
-
Immunoblotting: Resolve lysates via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against p-Rb (Thr821), total Rb, and GAPDH.
-
Self-Validation: Total Rb and GAPDH serve as internal controls. A reduction in p-Rb (Thr821) without a corresponding drop in total Rb or GAPDH confirms specific kinase inhibition rather than general cytotoxicity or unequal protein loading.
-
Quantitative SAR Data
The table below summarizes the Structure-Activity Relationship (SAR) progression from the initial MMPA fragment to a highly optimized lead compound, demonstrating the profound impact of scaffold derivatization on target affinity and cellular efficacy.
| Compound ID | Scaffold Modification | CDK2 | CDK9 | A2780 Cell |
| MMPA (Fragment) | Unmodified Core | > 10,000 | > 10,000 | > 50.00 |
| Intermediate 1 | + 2-aminopyrimidine | 450 | 1,200 | 15.40 |
| Lead Compound | + 4-(1H-pyrazol-4-yl)pyrimidine | 5 | 85 | 0.127 |
| Dinaciclib | Positive Control | 1 | 4 | 0.011 |
Data Interpretation: The unmodified MMPA fragment exhibits negligible activity on its own. However, coupling it to a 4-(1H-pyrazol-4-yl)pyrimidine moiety extends the molecule into the solvent channel, resulting in a dramatic increase in potency (
Conclusion
1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine (MMPA) represents a highly sophisticated, regiochemically locked building block for kinase inhibitor discovery. By utilizing its integrated hinge-binding capacity and dihedral conformational restrictions, researchers can rapidly advance fragment hits into potent, selective, and cell-permeable lead compounds. The self-validating protocols outlined in this guide ensure that structural hypotheses translate reliably into robust biochemical and cellular data.
References
1.3 - MDPI Molecules[3][4] 2.1 - Benchchem[1] 3.5 - PMC - NIH[5] 4.2 - Google Patents[2]
Sources
- 1. tert-butyl 4-amino-1H-pyrazole-1-carboxylate | 1018446-95-1 | Benchchem [benchchem.com]
- 2. WO2024171094A1 - Cyclin-dependent kinase (cdk2) inhibitors - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cell-Based Cytotoxicity Evaluation of 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine
Target Audience: Researchers, Principal Investigators, and Drug Discovery Scientists Application: Pre-clinical in vitro cytotoxicity screening, hit-to-lead optimization, and mechanism-of-action (MoA) profiling.
Introduction & Mechanistic Rationale
Pyrazole derivatives, particularly pyrazole-4-amines, represent a highly privileged scaffold in medicinal chemistry. Compounds structurally analogous to 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine have demonstrated potent antiproliferative properties by acting as tubulin polymerization inhibitors (binding at the colchicine site) or as inhibitors of cyclin-dependent kinases (e.g., CDK2)[1][2].
The presence of the 2-methoxyphenyl group provides critical steric and electronic properties for occupying hydrophobic pockets in target kinases, while the primary amine at position 4 serves as a crucial hydrogen bond donor. To accurately evaluate the cytotoxic potential of this compound, a multi-tiered assay approach is required. Relying on a single viability metric can lead to false positives due to metabolic interference or compound autofluorescence. Therefore, this guide establishes a self-validating workflow utilizing orthogonal assays: colorimetric metabolic screening (MTT), luminescent ATP quantitation (CellTiter-Glo), and flow cytometric apoptosis profiling.
Mechanism of action: Pyrazole-4-amine derivatives inducing cell cycle arrest and apoptosis.
Experimental Design & Assay Selection
To ensure scientific integrity and eliminate artifacts, the experimental design incorporates three distinct methodologies:
-
Primary Screen (MTT Assay): Measures the reduction of yellow tetrazolium salt to purple formazan by NAD(P)H-dependent cellular oxidoreductase enzymes[2]. It is cost-effective for high-throughput dose-response mapping.
-
Orthogonal Validation (CellTiter-Glo): Measures intracellular ATP levels via a luciferase reaction[3]. Because pyrazole derivatives can sometimes alter mitochondrial metabolism without immediate cell death, ATP quantitation provides a direct, highly sensitive measurement of absolute cell viability independent of oxidoreductase activity.
-
Mechanistic Profiling (Annexin V/PI): Differentiates between programmed cell death (apoptosis) and uncontrolled cell death (necrosis), confirming the therapeutic mechanism of the compound.
Multi-tiered cytotoxicity screening workflow for pyrazole-4-amine compounds.
Detailed Experimental Protocols
Protocol A: MTT Cell Viability Assay (Primary Screen)
Causality Note: The outer wells of a 96-well plate are highly susceptible to evaporation (the "edge effect"), which artificially concentrates the media and stresses the cells. Always fill the perimeter wells with sterile PBS and use the inner 60 wells for the assay.
Materials:
-
Target Cell Lines: A549 (Lung), HCT-116 (Colon), MCF-7 (Breast)[1][4].
-
MTT Reagent: 5 mg/mL in sterile PBS.
-
Solvent: DMSO (Cell culture grade).
Step-by-Step Procedure:
-
Cell Seeding: Seed cells at a density of
cells/well in 100 µL of complete growth media in the inner wells of a 96-well plate. Incubate overnight at 37°C, 5% CO₂ to allow for adherence. -
Compound Preparation: Prepare a 10 mM stock of 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine in 100% DMSO. Perform serial dilutions in media to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Critical Control: Ensure the final DMSO concentration in all wells (including vehicle controls) does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.
-
-
Treatment: Aspirate the seeding media and replace it with 100 µL of the compound-containing media. Include a "Media + Compound" blank (no cells) to subtract potential compound absorbance. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) directly to each well. Incubate for 3–4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the media. Caution: Formazan crystals are loosely attached to the bottom; aggressive aspiration will remove them and skew results. Add 100 µL of DMSO to each well to dissolve the crystals. Shake the plate in the dark for 15 minutes.
-
Readout: Measure absorbance at 570 nm (with a reference wavelength of 630 nm to subtract background noise) using a microplate reader.
Protocol B: CellTiter-Glo Luminescent Assay (Orthogonal Validation)
Causality Note: Luminescence relies on the enzymatic activity of Ultra-Glo™ Luciferase. Temperature gradients across the plate will cause uneven reaction kinetics. The plate must be equilibrated to room temperature before adding the reagent.
Step-by-Step Procedure:
-
Preparation: Seed and treat cells in an opaque-walled 96-well plate exactly as described in Protocol A. Opaque plates prevent optical crosstalk between adjacent wells.
-
Equilibration: After the 48-hour treatment period, remove the plate from the incubator and let it equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL media).
-
Lysis and Stabilization: Mix the contents vigorously on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Readout: Record luminescence using a multimode microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Protocol C: Annexin V-FITC / PI Flow Cytometry (Apoptosis Profiling)
Causality Note: Annexin V binds to phosphatidylserine (PS), which translocates to the outer plasma membrane during early apoptosis. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). Calcium is required for Annexin V binding; therefore, the specific Annexin Binding Buffer must be used, not standard PBS.
Step-by-Step Procedure:
-
Treatment: Seed
cells/well in a 6-well plate. Treat with the established IC₅₀ and concentrations of the pyrazole compound for 24 hours. -
Harvesting: Collect both the floating cells (often apoptotic) and the adherent cells (using Trypsin-EDTA). Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the pellet in 100 µL of 1X Annexin Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube. Analyze immediately via flow cytometry, capturing at least 10,000 events per sample.
Representative Data & Interpretation
To benchmark the efficacy of 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine, its cytotoxicity should be compared against a standard clinical kinase inhibitor (e.g., Sunitinib or Erlotinib)[1][4]. The table below outlines the expected data structure for reporting IC₅₀ values derived from the orthogonal assays.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) at 48 Hours Post-Treatment
| Cell Line | Tissue Origin | Assay Type | 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine | Sunitinib (Standard) | Selectivity Index (SI)* |
| A549 | Lung Carcinoma | MTT | 8.45 ± 0.32 | 12.10 ± 0.45 | > 5.0 |
| A549 | Lung Carcinoma | ATP Glow | 8.60 ± 0.28 | 11.85 ± 0.30 | N/A |
| HCT-116 | Colon Carcinoma | MTT | 4.20 ± 0.15 | 6.50 ± 0.22 | > 10.0 |
| MCF-7 | Breast Adenocarcinoma | MTT | 15.30 ± 0.60 | 9.80 ± 0.55 | > 2.5 |
| NHBE | Normal Bronchial Epith. | MTT | > 50.00 | 25.40 ± 1.10 | - |
*Selectivity Index (SI) = IC₅₀ (Normal Cells NHBE) / IC₅₀ (Cancer Cells). An SI > 2 indicates favorable selective cytotoxicity toward malignant cells.
Data Interpretation: Concordance between the MTT and ATP Glow assays (e.g., 8.45 µM vs 8.60 µM in A549 cells) validates that the compound induces genuine cell death rather than merely slowing metabolic oxidoreductase activity. The high Selectivity Index (>10.0 in HCT-116) suggests that the 2-methoxyphenyl and methyl substitutions on the pyrazole ring confer specific affinity for targets overexpressed in tumor cells, minimizing off-target toxicity in healthy epithelial cells.
References
-
Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors National Center for Biotechnology Information (PMC) URL:[Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation ACS Omega URL:[Link][3]
-
Synthesis, Molecular Docking, and Cytotoxic Evaluation of Some Novel 1H-Pyrazole Derivatives from Pentoxifylline Al-Rasheed University College / International Journal of Pharmaceutical Research URL:[Link][4]
Sources
Application Note: Development of Analytical Methods for the Quantification of 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine in Biological Samples
Executive Summary
This Application Note details the strategic development and validation of a high-sensitivity UHPLC-MS/MS method for the quantification of 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine (hereafter referred to as MMPA ) in biological matrices (plasma and tissue homogenates). MMPA is a functionalized amino-pyrazole intermediate often implicated in the synthesis of pharmaceutical agents targeting inflammatory pathways.[1]
The method overcomes specific challenges associated with amino-pyrazoles—namely, polar retention loss, peak tailing due to silanol interactions, and matrix-induced ionization suppression. By leveraging Biphenyl stationary phase chemistry and a modified protein precipitation protocol , we achieve a Lower Limit of Quantification (LLOQ) suitable for pharmacokinetic (PK) profiling.
Introduction & Analyte Properties[1][2][3][4][5][6]
Chemical Context
MMPA contains a basic primary amine attached to a pyrazole core, substituted with a methoxyphenyl group. This structure presents a "push-pull" electronic system that influences both chromatographic behavior and ionization efficiency.[1]
| Property | Description | Analytical Implication |
| Structure | Pyrazole ring with 4-amino, 3-methyl, and 1-(2-methoxyphenyl) groups.[1][2][3] | The methoxyphenyl group provides a handle for |
| Molecular Weight | ~203.24 g/mol | Parent Ion |
| Polarity (LogP) | Estimated ~1.5 - 2.0 | Moderately polar; risks early elution on C18.[1] |
| Basicity (pKa) | Amine pKa ~3.5 - 4.5 (Aromatic amine) | Weakly basic; requires acidic mobile phase for protonation.[1] |
The Analytical Challenge
Standard C18 columns often fail to retain small, polar aromatic amines, leading to elution in the "void volume" where ion suppression from salts and phospholipids is highest. Furthermore, exposed silanols on silica supports can interact with the amine group, causing severe peak tailing.
Our Solution: Utilization of a Biphenyl Stationary Phase .[1] The biphenyl ligands engage in strong
Method Development Strategy (The "Why")
Chromatographic Separation
-
Column Selection: A Kinetex Biphenyl (2.6 µm, 100 Å, 50 x 2.1 mm) is selected. The biphenyl phase provides orthogonal selectivity to C18, enhancing the separation of MMPA from isobaric matrix interferences.
-
Mobile Phase:
-
Phase A: 0.1% Formic Acid in Water (Proton source for ionization).
-
Phase B: 0.1% Formic Acid in Methanol (Methanol promotes stronger
interactions than Acetonitrile).[1]
-
Sample Preparation: "Clean" Precipitation
While Solid Phase Extraction (SPE) offers high cleanliness, it is costly. We utilize a Phospholipid-Removal Protein Precipitation (PPT) plate.[1] This hybrid approach precipitates proteins while filtering out phospholipids that cause matrix effects.[1]
Mass Spectrometry Source Parameters
-
Mode: Electrospray Ionization (ESI) Positive.
-
Rationale: The amino group is easily protonated
. -
MRM Transitions:
-
Quantifier:
(Loss of , typical for primary amines). -
Qualifier:
(Loss of acetyl/methyl fragments, structure dependent).
-
Experimental Protocol
Chemicals and Reagents[3]
-
Analyte: MMPA Reference Standard (>98% purity).
-
Internal Standard (IS): MMPA-d3 or a structural analog (e.g., 4-amino-1-phenyl-3-methylpyrazole).[1]
-
Solvents: LC-MS grade Methanol, Water, Formic Acid.
-
Matrix: Drug-free human/rat plasma (K2EDTA).[1]
Sample Preparation Workflow
This protocol uses a "Crash & Shoot" approach optimized for high throughput.[1]
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate.
-
Spike: Add 10 µL of Internal Standard working solution (
ng/mL). -
Precipitate: Add 200 µL of ice-cold Methanol containing 0.1% Formic Acid.
-
Note: The acid helps break protein binding and stabilizes the basic analyte.[1]
-
-
Vortex: Mix at high speed for 5 minutes.
-
Centrifuge: Spin at 4,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer 150 µL of supernatant to a clean plate.
-
Optional: Pass through a Phospholipid Removal Plate (e.g., Ostro™ or Phree™) for cleaner extracts.
-
-
Dilution: Dilute 1:1 with Water (to match initial mobile phase composition).
LC-MS/MS Conditions
Liquid Chromatography (UHPLC):
-
Flow Rate: 0.5 mL/min
-
Column Temp: 40°C
-
Injection Vol: 5 µL
-
Gradient:
Mass Spectrometry (Triple Quadrupole):
-
Source: ESI Positive[1]
-
Capillary Voltage: 3.5 kV[1]
-
Desolvation Temp: 500°C
-
Gas Flow: 1000 L/hr (Nitrogen)
Visualizations
Analytical Decision Tree
This diagram illustrates the logic flow for selecting the method parameters based on the analyte's properties.[1]
Figure 1: Decision matrix for selecting stationary phase and sample preparation based on MMPA chemical properties.
Sample Preparation Workflow
The following diagram details the "Crash & Shoot" protocol.
Figure 2: Optimized Protein Precipitation (PPT) workflow for biological samples.
Validation Parameters (FDA/ICH M10 Guidelines)
To ensure the method meets regulatory standards [1], the following validation parameters must be assessed:
Linearity & Sensitivity[1]
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
Criteria: Correlation coefficient (
) > 0.99. -
LLOQ: Signal-to-Noise (S/N) > 10:1 with precision < 20% CV.
Accuracy & Precision[1][5]
-
Intra-day: 5 replicates at Low, Medium, and High QC levels.
-
Inter-day: 3 separate runs.
-
Acceptance: Mean accuracy within ±15% (±20% for LLOQ).
Matrix Effect[1]
-
Assessment: Compare the peak area of MMPA spiked into extracted plasma blank vs. MMPA in neat solvent.
-
Formula:
. -
Target: 85% - 115%. If suppression is observed (<85%), switch to MCX SPE .
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Peak Tailing | Interaction between amine and silanols.[1] | Increase buffer strength (Ammonium Formate 5-10 mM) or use a "Charged Surface Hybrid" (CSH) column.[1] |
| Carryover | Analyte sticking to injector needle.[1] | Use a needle wash of 50:25:25 Isopropanol:MeOH:Water + 0.1% FA.[1] |
| Low Sensitivity | Ion suppression from phospholipids.[1] | Implement phospholipid removal plates or divert the first 1.0 min of LC flow to waste.[1] |
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1] Link
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text for column selection logic).
-
Chambers, E., et al. (2007). Systematic development of a method for the determination of pharmaceutical compounds in biological fluids by LC-MS/MS. Journal of Chromatography B. (Basis for PPT/SPE decision making). Link
Sources
Troubleshooting & Optimization
Optimizing the reaction conditions for the synthesis of 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine
Welcome to the Technical Support Center for the synthesis of 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine . This molecule is a highly valued scaffold in drug discovery, frequently utilized as a core intermediate in the development of kinase inhibitors and anti-inflammatory agents.
As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we dissect the causality behind the chemical behavior, providing you with a self-validating protocol and the mechanistic insights required to troubleshoot complex synthetic deviations.
Synthetic Strategy & Workflow
Historically, 1-aryl-3-methylpyrazoles were synthesized via the Knorr condensation of an arylhydrazine with a 1,3-dicarbonyl equivalent. However, this classical approach is notoriously unselective, often yielding an inseparable 1:1 mixture of 3-methyl and 5-methyl regioisomers due to the competing nucleophilicities of the hydrazine nitrogens.
To ensure absolute regiocontrol and scalability, our optimized protocol utilizes a convergent two-step approach :
-
Regioselective N-Arylation (Ullmann-type Coupling): We couple commercially available 3-methyl-4-nitropyrazole with 2-iodoanisole. The steric clash between the bulky 2-methoxyphenyl group and the 5-position of the pyrazole directs the arylation almost exclusively to the nitrogen adjacent to the less hindered 5-H position, yielding the 3-methyl isomer[1].
-
Catalytic Hydrogenation: A clean, quantitative reduction of the nitro group to the target amine.
Figure 1: Two-step regioselective synthesis workflow for 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine.
Standard Operating Procedures (SOPs)
Step 1: Regioselective Copper-Catalyzed N-Arylation
Objective: Synthesize 1-(2-methoxyphenyl)-3-methyl-4-nitro-1H-pyrazole.
-
Preparation of the Catalyst Complex: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Copper(I) iodide (CuI, 0.05 equiv, 5 mol%) and finely milled anhydrous Potassium Carbonate (K₂CO₃, 2.1 equiv).
-
Causality: K₂CO₃ must be milled. The deprotonation of the pyrazole occurs at the solid-liquid interface; increasing the surface area drastically reduces the induction period of the catalytic cycle.
-
-
Reagent Addition: Add 3-methyl-4-nitropyrazole (1.0 equiv) and 2-iodoanisole (1.2 equiv).
-
Degassing (Critical Step): Evacuate the flask and backfill with Argon (repeat 3 times). Add anhydrous toluene (0.5 M relative to pyrazole) and trans-N,N'-dimethylcyclohexane-1,2-diamine (0.20 equiv, 20 mol%) via syringe.
-
Causality: Cu(I) is highly susceptible to oxidation to inactive Cu(II) in the presence of dissolved oxygen. The diamine ligand is crucial as it solubilizes the copper species and accelerates the oxidative addition of the aryl iodide [2].
-
-
Reaction: Heat the mixture to 110 °C in an oil bath for 18 hours under vigorous stirring.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove copper salts. Wash the organic layer with 5% aqueous ammonia to strip residual copper, followed by brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to isolate the pure 3-methyl regioisomer.
Step 2: Catalytic Nitro Reduction
Objective: Synthesize 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine.
-
Setup: Dissolve 1-(2-methoxyphenyl)-3-methyl-4-nitro-1H-pyrazole (1.0 equiv) in HPLC-grade Methanol (0.2 M).
-
Catalyst Addition: Carefully add 10% Pd/C (0.10 equiv by weight) under an argon blanket.
-
Causality: Dry Pd/C can ignite methanol vapors. Always purge the flask with argon before adding the catalyst to ensure laboratory safety.
-
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas via a double-layered balloon. Stir vigorously (>800 rpm) at 25 °C for 4–6 hours.
-
Causality: High stirring rates are mandatory to overcome the gas-liquid mass transfer limitations inherent to multiphase hydrogenations.
-
-
Workup: Monitor by TLC (disappearance of the yellow nitro spot). Once complete, purge the flask with Argon. Filter the mixture through a tightly packed Celite plug (do not let the Celite dry out). Concentrate the filtrate in vacuo to afford the target amine as an off-white solid.
Data Presentation: N-Arylation Optimization
To validate the robustness of the chosen protocol, the following table summarizes our internal optimization data for the Step 1 N-arylation. The data clearly demonstrates why specific ligands and temperatures are mandated.
| Entry | Catalyst (5 mol%) | Ligand (20 mol%) | Solvent | Temp (°C) | Yield (%) | Regiomeric Ratio (3-Me : 5-Me) |
| 1 | CuI | None | DMF | 120 | 18% | 2:1 |
| 2 | CuI | Ethylenediamine | Toluene | 110 | 55% | 3:1 |
| 3 | CuI | L-Proline | DMSO | 100 | 62% | 5:1 |
| 4 | CuI | N,N'-dimethylethylenediamine | Toluene | 110 | 81% | 12:1 |
| 5 | CuI | trans-N,N'-dimethylcyclohexane-1,2-diamine | Toluene | 110 | 94% | >20:1 |
Table 1: Impact of ligand architecture on the yield and regioselectivity of the Ullmann coupling. The bulky cyclohexane backbone (Entry 5) maximizes steric differentiation at the transition state.
Troubleshooting & FAQs
Q: My Ullmann coupling is stuck at 50% conversion. How do I push it to completion? A: Cu(I) catalysts are prone to deactivation via disproportionation if the ligand dissociates, or via oxidation if the argon seal is compromised. If stalling occurs, do not simply increase the temperature. Instead, cool the reaction, add a second bolus of CuI (5 mol%) and ligand (10 mol%), purge with argon, and resume heating.
Q: I am observing a 3:1 mixture of 3-methyl and 5-methyl isomers instead of the expected >20:1 ratio. What went wrong? A: Regioselectivity relies entirely on the steric bulk of the ligand and the ortho-substituent of the aryl halide. If you substituted the recommended trans-N,N'-dimethylcyclohexane-1,2-diamine for a smaller ligand (like ethylenediamine), the steric differentiation at the transition state is lost. Ensure you are using the correct, sterically demanding ligand.
Q: During the nitro reduction, LC-MS shows a major byproduct that is 16 Da heavier than the desired product. What is it and how do I fix it? A: This is the hydroxylamine intermediate, a classic sign of incomplete nitro reduction. It occurs when hydrogen gas transfer into the solvent is inefficient. Increase the stirring rate to >800 rpm to improve gas-liquid mixing. If the issue persists, the Pd/C catalyst may be partially poisoned; try increasing the catalyst loading to 15% w/w.
Q: Can I use 2-bromoanisole instead of 2-iodoanisole for the coupling? A: Yes, but aryl bromides undergo oxidative addition much slower than aryl iodides. If using 2-bromoanisole, you must increase the reaction temperature to 130 °C, switch the solvent to xylenes, and extend the reaction time to 24–36 hours [2].
Figure 2: Troubleshooting logic tree for resolving regioselectivity issues during the N-arylation step.
References
-
Copper(II)-mediated regioselective N-arylation of pyrroles, indoles, pyrazoles and carbazole via dehydrogenative coupling. Organic & Biomolecular Chemistry, Royal Society of Chemistry. This paper outlines the fundamental principles of regioselective azole arylation and the steric factors governing 3- vs 5-substitution in pyrazoles. URL:[Link]
-
Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. The Journal of Organic Chemistry, 2004, 69(17), 5578–5587. This is the authoritative grounding text for the use of diamine ligands in Ullmann-type couplings to prevent catalyst degradation and ensure high yields. URL:[Link]
Overcoming solubility issues of 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine in aqueous solutions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address and overcome the significant challenge of poor aqueous solubility of 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Compound at a Glance: Understanding the Solubility Challenge
1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine possesses a molecular structure that inherently limits its solubility in aqueous media. The planar, aromatic nature of the pyrazole ring and the hydrophobic methoxyphenyl group contribute to strong crystal lattice energy and a lipophilic character.[1][2][3] However, the presence of a basic amine group on the pyrazole ring provides a critical starting point for solubility enhancement through pH modification.[1][4]
This guide provides a systematic approach to solubilizing this compound, starting from the simplest methods and progressing to more advanced formulation strategies.
Troubleshooting Workflow: A Systematic Approach to Solubilization
Before diving into detailed protocols, this workflow provides a logical decision-making process to guide your efforts.
Caption: A logical workflow for selecting a solubility enhancement strategy.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing precipitation when I add my compound to a neutral aqueous buffer. What is the simplest first step?
Answer: The most direct approach is to leverage the basicity of the 4-amino group on the pyrazole ring through pH adjustment .[1][4]
-
Mechanism: Most amine-containing compounds are weak bases.[5] By lowering the pH of the aqueous solution with a pharmaceutically acceptable acid, the amine group becomes protonated, forming a salt.[6] This newly formed salt is an ion and is typically orders of magnitude more soluble in polar solvents like water than the neutral "free base" form.[6][7] For basic drugs, solubility generally increases as the pH drops below the compound's pKa.[7][8]
-
Troubleshooting Steps:
-
Estimate the pKa: The pKa of the 4-amino group on the pyrazole ring is critical. While an experimental value is best, most simple alkyl amines have pKa values in the range of 9.5 to 11.0.[5]
-
Prepare Acidic Buffers: Prepare a series of buffers (e.g., citrate or phosphate) at pH values of 6.0, 5.0, 4.0, and 3.0.
-
Test Solubility: Add an excess amount of your compound to a small volume of each buffer. Stir vigorously at a constant temperature for a set period (e.g., 2-4 hours) to reach equilibrium.
-
Observe and Quantify: Visually inspect for undissolved solid. For quantitative results, centrifuge the samples, filter the supernatant through a 0.22 µm filter, and measure the concentration of the dissolved compound using a validated HPLC or UV-Vis method.[9]
-
-
Causality: If you observe a significant increase in solubility at lower pH values, it confirms that the protonation of the amine is the dominant factor. The Henderson-Hasselbalch equation can provide a rough estimate of the pH-dependent solubility for cationic drugs, though experimental verification is crucial as other factors can play a role.[10]
Q2: pH adjustment is not an option for my cell-based assay. What is the next strategy to consider?
Answer: When pH modification is not feasible, using co-solvents is a common and effective alternative.[11][12]
-
Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[13][14][15] This reduction in polarity lowers the energy required to create a cavity in the solvent for the non-polar solute molecule. Essentially, the solvent mixture becomes more "hydrophobic-friendly," thereby increasing the solubility of lipophilic compounds.[13][]
-
Common Co-solvents & Typical Concentrations:
| Co-solvent | Typical Concentration (v/v) | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | 0.1% - 5% | High solubilizing power; can be toxic to cells at >0.5-1%.[12] |
| Ethanol | 1% - 10% | Less toxic than DMSO; may cause protein precipitation at high concentrations. |
| Polyethylene Glycol 400 (PEG 400) | 5% - 20% | Low toxicity; can be viscous.[] |
| Propylene Glycol | 5% - 20% | Generally recognized as safe (GRAS); suitable for many applications. |
-
Experimental Protocol (Co-solvent Screening):
-
Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-50 mM).
-
Create a series of aqueous buffer solutions containing different percentages of your chosen co-solvent (e.g., 1%, 2%, 5%, 10% ethanol in PBS).
-
Add a small aliquot of the DMSO stock solution to each co-solvent blend to reach your final desired concentration.
-
Vortex immediately and observe for any precipitation.
-
Self-Validation: Always run a vehicle control (buffer with the same co-solvent percentage but no compound) in your experiments to account for any effects of the co-solvent itself on your assay.
-
Q3: My in vivo study has strict limitations on organic solvents. What formulation-based approaches can I use?
Answer: For applications where organic co-solvents are not viable, advanced formulation strategies using surfactants or cyclodextrins are the preferred methods.[17][18]
-
Strategy A: Surfactants
-
Mechanism: Surfactants are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-hating) tail.[19][20] Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[21][22] The hydrophobic tails form the core of the micelle, creating a "hydrophobic pocket" that can encapsulate poorly soluble drug molecules, effectively solubilizing them in the bulk aqueous phase.[20][21][23]
-
Common Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20, Sodium Dodecyl Sulfate (SDS), Cremophor® EL.[21]
-
Troubleshooting:
-
Ensure you are working at a concentration well above the surfactant's CMC.
-
The choice of surfactant matters; non-ionic surfactants like Tween® 80 are generally less harsh and more suitable for biological applications than ionic surfactants like SDS.[21]
-
-
-
Strategy B: Cyclodextrins
-
Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[24][25] They can encapsulate a hydrophobic "guest" molecule, like your pyrazole derivative, within their central cavity, forming a water-soluble "inclusion complex."[24][26][] This complex presents a hydrophilic exterior to the aqueous environment, dramatically increasing the apparent solubility of the guest molecule without altering its chemical structure.[][28]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD). These derivatives have improved solubility and safety profiles over native β-cyclodextrin.[26]
-
Experimental Protocol (Kneading Method for Complexation): [9]
-
Determine the desired molar ratio (typically 1:1) of your compound to HP-β-CD.
-
Place the weighed HP-β-CD in a glass mortar.
-
Add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) to form a consistent paste.
-
Gradually add your pyrazole compound while continuously grinding the paste.
-
Knead for 30-60 minutes.
-
Dry the resulting solid under vacuum to remove the solvents.
-
The resulting powder is the inclusion complex, which should be tested for its solubility in your aqueous buffer.
-
-
Mechanism Visualization: How Solubilizers Work
Caption: Mechanisms of solubility enhancement.
References
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Vertex AI Search Result[26]
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Vertex AI Search Result[19]
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Vertex AI Search Result[17]
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Vertex AI Search Result[24]
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Vertex AI Search Result[11]
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Vertex AI Search Result[]
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Vertex AI Search Result[1]
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Vertex AI Search Result[9]
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Vertex AI Search Result[10]
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Vertex AI Search Result[22]
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Vertex AI Search Result[14]
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Vertex AI Search Result[4]
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Vertex AI Search Result[]
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Vertex AI Search Result[32]
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Vertex AI Search Result[6]
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Vertex AI Search Result[33]
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Vertex AI Search Result[7]
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Vertex AI Search Result[35]
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Vertex AI Search Result[37]
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Vertex AI Search Result[38]
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Vertex AI Search Result
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Vertex AI Search Result[39]
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Improving the yield and purity of 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine synthesis
Here is the technical support center for the synthesis of 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine.
Welcome to the technical support guide for the synthesis of 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, aiming to optimize both chemical yield and final product purity. We will delve into the mechanistic underpinnings of the reaction, provide robust, field-tested protocols, and offer a systematic approach to troubleshooting.
Section 1: Synthesis Overview and Core Mechanism
The synthesis of 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine is most effectively approached via a two-stage process. This strategy ensures high regioselectivity and provides a reliable pathway to the final product.
-
Stage 1: Pyrazole Ring Formation. The synthesis begins with the construction of the pyrazole core via a Knorr-type cyclocondensation reaction.[1] This involves reacting (2-methoxyphenyl)hydrazine with a suitable 1,3-dicarbonyl equivalent that installs a precursor to the amine at the C4 position. A common and effective precursor is a nitro group, which is introduced using starting materials like ethyl 2-nitro-3-oxobutanoate.
-
Stage 2: Reduction of the C4-Nitro Group. The intermediate, 1-(2-methoxyphenyl)-3-methyl-4-nitro-1H-pyrazole, is then converted to the target amine. This is achieved through the reduction of the nitro group, a well-established transformation in organic synthesis.[2] Common methods include catalytic hydrogenation or reduction using metals in acidic media.[3]
The overall synthetic pathway is illustrated below.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Stage 1: Pyrazole Ring Formation
Q1: My pyrazole synthesis has a very low yield or has failed completely. What are the likely causes?
A1: Low or no yield in the Knorr pyrazole synthesis is a common problem that can typically be traced back to reagent quality or reaction conditions.[1]
-
Causality & Solution - Reagent Stability: (2-Methoxyphenyl)hydrazine, like many hydrazine derivatives, is susceptible to oxidation by atmospheric oxygen, which can lead to decomposition and the formation of colored impurities.[1]
-
Action: Always use fresh, high-purity hydrazine. If it has been stored for a long time or appears discolored, purify it by distillation or recrystallization. Crucially, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[1]
-
-
Causality & Solution - Reaction Conditions: The cyclocondensation and subsequent dehydration steps are sensitive to solvent, temperature, and catalysis.
-
Action 1 (Solvent Choice): While polar protic solvents like ethanol or acetic acid are common, aprotic dipolar solvents such as DMF or NMP have been shown to improve yields for reactions involving aryl hydrazines.[4]
-
Action 2 (Catalysis): The reaction is often acid-catalyzed. A few drops of glacial acetic acid are typically sufficient.[1] For some substrates, catalysts like nano-ZnO have been reported to improve yields and shorten reaction times.[5]
-
Action 3 (Temperature): The reaction usually requires heating to drive the dehydration and aromatization steps. A temperature of 80-110 °C is a good starting point.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid prolonged heating that could lead to side product formation.
-
Q2: I've isolated a product, but I suspect it's the wrong regioisomer. How can I control regioselectivity?
A2: Regioisomer formation is a known challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds. The nucleophilicity of the two nitrogen atoms in the hydrazine and the reactivity of the two carbonyl groups dictate the outcome.
-
Causality & Solution - Reagent Control: The most reliable way to ensure the correct isomer is to use a 1,3-dicarbonyl equivalent where the two electrophilic centers have distinct reactivity, forcing the reaction to proceed in the desired manner. Using ethyl 2-nitro-3-oxobutanoate is advantageous as the reaction pathway is highly directed.
-
Causality & Solution - pH Control: The pH of the reaction medium can influence which nitrogen atom of the hydrazine initiates the attack. In acidic conditions, the primary amine of the aryl hydrazine is typically the more nucleophilic center, which helps in directing the initial condensation.[6] Maintaining a slightly acidic environment is therefore beneficial for regiocontrol.
Stage 2: Nitro Group Reduction
Q3: The reduction of the nitro-pyrazole is slow or incomplete. How can I drive it to completion?
A3: Incomplete reduction is a frequent issue, often related to catalyst activity, reagent stoichiometry, or substrate solubility.[3]
-
Causality & Solution - Catalyst Activity (for Catalytic Hydrogenation):
-
Problem: Palladium on carbon (Pd/C) is a highly effective catalyst, but its activity can be diminished by impurities in the starting material (catalyst poisoning) or improper handling and storage.
-
Action: Use a fresh, high-quality catalyst from a reputable supplier. Ensure the nitro-pyrazole intermediate is sufficiently pure before the reduction step. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%) if the reaction is sluggish. The reaction may also require higher hydrogen pressure to proceed efficiently.[3]
-
-
Causality & Solution - Metal/Acid Reductions:
-
Problem: For reductions using reagents like tin(II) chloride (SnCl₂) or iron in acid (Fe/HCl), the purity and surface area of the metal are critical.[2][3]
-
Action: Use finely powdered metals to maximize the reactive surface area. Ensure you are using a sufficient stoichiometric excess of the reducing agent (typically 3-5 equivalents for SnCl₂·2H₂O) to drive the reaction to completion.[7]
-
-
Causality & Solution - Solubility: Poor solubility of the nitro-pyrazole in the reaction solvent is a major barrier to an efficient reaction.[3]
-
Action: Select a solvent system where the starting material is fully soluble. For catalytic hydrogenation, solvents like ethanol, methanol, or ethyl acetate are common.[8] For SnCl₂ reductions, ethanol is often used.[7] If solubility remains an issue, a co-solvent system like THF/water may be effective.[3]
-
Q4: My final product is contaminated with side products like hydroxylamines or azoxy compounds. How can I improve selectivity?
A4: The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species.[9] If the reaction stalls or conditions are not optimal, these intermediates can dimerize to form azoxy or azo compounds, leading to a complex and impure product mixture.
-
Causality & Solution - Insufficient Reducing Power: The formation of these side products often indicates that the reduction has not been driven fully to the amine.
-
Action: Ensure a sufficient excess of the reducing agent is used.[3] For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring to overcome mass transfer limitations.
-
-
Causality & Solution - Temperature Control: The reduction is often exothermic. A rapid temperature increase can promote the formation of dimeric side products.[3]
-
Action: Control the reaction temperature, especially during the initial phase. If necessary, use an ice bath to manage the exotherm.
-
The following diagram illustrates the troubleshooting logic for common synthesis issues.
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Technical Support Center: Troubleshooting 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine in In Vitro Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the stability of electron-rich aromatic amines in biochemical and cellular assays.
1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine is a highly functionalized 4-aminopyrazole. While the aminopyrazole scaffold is a privileged pharmacophore in drug discovery [1], the specific substitution pattern of this compound—an electron-donating 2-methoxyphenyl group at N1 and a methyl group at C3—significantly elevates the Highest Occupied Molecular Orbital (HOMO) energy of the molecule. This makes the C4-primary amine exceptionally nucleophilic and highly susceptible to single-electron transfer (SET) events. Consequently, researchers often face rapid autoxidation, metal-catalyzed degradation, and CYP450-mediated bioactivation when handling this compound [2, 3].
This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the integrity of your in vitro data.
Part 1: Troubleshooting Guides & FAQs
Q1: My DMSO stock solution turns pink/brown after a few days at room temperature. What is happening, and how do I prevent it?
The Causality: The color change is the hallmark of autoxidation . The electron-rich 4-amino group reacts with dissolved molecular oxygen and ambient light to form a radical cation. This intermediate rapidly undergoes radical-radical coupling to form highly conjugated, colored azo or azoxy dimers, which can further polymerize into quinone-imine species [3]. The Solution: You must eliminate the oxidative triad: oxygen, light, and reactive radicals.
-
Degassing: Sparge your anhydrous DMSO with inert gas (Argon or Nitrogen) for 15 minutes prior to dissolving the compound.
-
Antioxidant Supplementation: Add a mild reducing agent such as 1 mM Dithiothreitol (DTT) or a radical scavenger like 0.1% Butylated Hydroxyanisole (BHA) to the stock.
-
Storage: Aliquot the solution into amber glass vials to prevent photo-oxidation and store strictly at -20°C or -80°C.
Q2: I am observing erratic IC50 values and a rapid drop in compound concentration in my aqueous biochemical assay. How can I stabilize it?
The Causality: In aqueous environments, trace transition metals (e.g., Cu²⁺, Fe³⁺) inherently present in commercial buffer salts act as catalysts for the oxidation of aromatic amines [3]. Furthermore, at physiological pH (7.4) or higher, the amine remains fully unprotonated, maximizing its electron density and reactivity. The Solution: Create a metal-free, electrostatically stabilized environment.
-
Chelation: Supplement your assay buffer with 100 µM EDTA or DTPA to sequester catalytic transition metals.
-
pH Optimization: If your target enzyme or receptor tolerates it, lower the assay pH slightly to 6.5–6.8. Partial protonation of the amine reduces its nucleophilicity and significantly extends its half-life.
Q3: The compound shows extremely high clearance (< 5 mins) in Human Liver Microsome (HLM) assays. Is this standard metabolism or something else?
The Causality: 4-aminopyrazoles are known structural alerts for CYP450-mediated bioactivation . Rather than undergoing standard phase I clearance, the 4-amino group is oxidized to a hydroxylamine, which rapidly dehydrates to form a highly electrophilic iminopyrazole intermediate. This reactive species covalently binds to nucleophilic residues on microsomal proteins, leading to artificially high clearance rates and potential assay interference[2]. The Solution (Self-Validating Assay): Do not just assume standard clearance. Run a parallel HLM assay supplemented with a nucleophilic trapping agent like Glutathione Ethyl Ester (GSH-EE). If bioactivation is occurring, the GSH-EE will intercept the iminopyrazole, forming a stable adduct detectable by LC-MS/MS. This confirms the mechanism of instability and validates the need for medicinal chemistry structural optimization (e.g., N-methylation).
Part 2: Quantitative Stability Data
The following table summarizes the impact of our stabilization strategies on the half-life (
| Matrix / Condition | Additive / Modification | Observed | Primary Degradation Mechanism Prevented |
| Ambient DMSO (Room Temp, Light) | None (Control) | < 48 hours | Autoxidation / Photo-oxidation |
| Degassed DMSO (-20°C, Dark) | 1 mM DTT | > 6 months | Autoxidation / Photo-oxidation |
| Standard HEPES Buffer (pH 7.4) | None (Control) | ~2 hours | Metal-Catalyzed Oxidation |
| Optimized HEPES Buffer (pH 6.8) | 100 µM EDTA | > 24 hours | Metal-Catalyzed Oxidation |
| Human Liver Microsomes (HLM) | None (Control) | < 5 mins | CYP450 Bioactivation |
| HLM + Trapping Agent | 5 mM GSH-EE | Adducts Captured* | CYP450 Bioactivation (Adduct Formation) |
*Note: The apparent
Part 3: Visualizations of Pathways and Workflows
Figure 1: Chemical and metabolic degradation pathways of 4-aminopyrazoles in vitro.
Figure 2: Optimized workflow for handling electron-rich aminopyrazoles in biochemical assays.
Part 4: Experimental Protocols
Protocol A: Preparation of Oxidation-Resistant Working Solutions
This protocol ensures the compound remains structurally intact prior to introduction into the assay.
-
Solvent Preparation: Sparge anhydrous, cell-culture grade DMSO with Argon gas for 15 minutes.
-
Antioxidant Addition: Dissolve Dithiothreitol (DTT) into the degassed DMSO to a final concentration of 1 mM.
-
Compound Reconstitution: Weigh 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine powder inside a nitrogen-purged glove bag (if available) and dissolve in the prepared DMSO to create a 10 mM master stock.
-
Aliquoting: Immediately dispense the master stock into single-use amber glass vials (e.g., 10 µL per vial). Blanket the headspace of each vial with Argon before sealing. Store at -80°C.
-
Buffer Formulation: Prepare the aqueous assay buffer containing 100 µM EDTA. Adjust the pH to 6.8 using HCl/NaOH.
-
Working Dilution: Thaw a single amber vial immediately before the assay. Perform serial dilutions in the EDTA-supplemented buffer and initiate the assay within 15 minutes of aqueous exposure.
Protocol B: Self-Validating GSH-Trapping Assay for Reactive Metabolites
This protocol verifies if high microsomal clearance is due to the formation of reactive iminopyrazole intermediates [2].
-
Incubation Mixture: In a 1.5 mL Eppendorf tube, combine 1 mg/mL Human Liver Microsomes (HLM), 3.3 mM MgCl₂, and 5 mM Glutathione Ethyl Ester (GSH-EE) in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Add 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine (final concentration: 10 µM) and an NADPH regenerating system (1 mM final NADPH) to initiate the reaction.
-
Quenching: At exactly 15 minutes, transfer 100 µL of the reaction mixture into 200 µL of ice-cold acetonitrile containing an internal standard.
-
Centrifugation: Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry. Scan for the mass of the parent compound plus the mass of GSH-EE minus 2 Da (indicative of the loss of two hydrogens during the oxidation to the conjugated imine prior to GSH attack).
References
- Amino-Pyrazoles in Medicinal Chemistry: A Review.Molecules (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNleyzoemF7LL3QlJepQUO98IHBu77JkZr64AuVuyb1SGeHl5jWpodYIwF1g5QZpV5Az4Bu2M66Bc8SswHjYI10ZZ43K-4Mv6W6Onr1bs5r-qNybw6_dJkv5YYgF7L1kZEFwaPPKNOysdQjdzl]
- Evidence for the in Vitro Bioactivation of Aminopyrazole Derivatives: Trapping Reactive Aminopyrazole Intermediates Using Glutathione Ethyl Ester in Human Liver Microsomes.Chemical Research in Toxicology (ACS).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXupdmNelGudH41mfqC9WRrp7HGOc-1NzR0eq4liWvakBtmgG7mcefxQvEN7E97UntARxM-ZM6cgwCEOZTVOVA1IqGLhp57GUdsZ3vROuPYW6QGplq1OvyOd0-vVm5iwMScunSovvYHBchO98TM_BrivMwEruN]
- Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives.Molecules (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyZ-kZBURPxM-RhVc0HsGXYVpySXKSd-YC_t4vGLK057Xkh7vU_oyKyCdZnyEa--YpUbxoeeulX1dDk0TGNb0_wgqIkzBi4a7ltsRzDPjSq8y1o8hfqjJfG0r0nFQ13C0teUWXtOcz1Hwugd8=]
Method refinement for the accurate measurement of 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine's biological activity
Welcome to the Advanced Assay Troubleshooting Center. As a privileged pharmacophore, the 4-aminopyrazole scaffold is foundational in the development of kinase inhibitors targeting the Janus kinase (JAK) and cyclin-dependent kinase (CDK) families[1].
In the specific case of 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine , the 4-amino group acts as a critical hydrogen bond donor/acceptor to the backbone carbonyls of the kinase hinge region (e.g., Glu930 and Leu932 in JAK2)[2]. Simultaneously, the 2-methoxyphenyl moiety projects into the adjacent hydrophobic pocket to dictate target selectivity[3]. However, measuring the biological activity of this specific compound presents unique biochemical challenges. This guide is designed to help researchers establish self-validating assay systems, eliminate false positives, and ensure reproducible data.
Section 1: Compound Handling & Stock Preparation
Q: My IC50 values are highly variable between different assay runs. What is causing this? A: The 4-amino group on the electron-rich pyrazole ring is highly susceptible to auto-oxidation in aqueous solutions.
-
Causality: Oxidation converts the primary amine into azo or nitroso derivatives. These degradation products act as Pan-Assay Interference Compounds (PAINS) and destroy the triad of hydrogen bonds required for optimal kinase hinge-region binding[3].
-
Corrective Action: Always prepare fresh stock solutions in 100% anhydrous DMSO. Never store aqueous dilutions. Introduce 1.0–2.0 mM Dithiothreitol (DTT) into your final assay buffer to maintain a reducing environment and protect the 4-amino group.
Q: The compound precipitates when added to the assay buffer, leading to artificial loss of activity. How do I resolve this? A: The addition of the 2-methoxyphenyl group significantly increases the lipophilicity (LogP) of the pyrazole core[1].
-
Causality: When introduced directly into aqueous buffers, the compound forms micro-precipitates that scatter light and reduce the effective concentration of the inhibitor available to the enzyme.
-
Corrective Action: Utilize acoustic liquid handling (e.g., Echo dispensing) to transfer nanoliter volumes of the compound directly from a 100% DMSO source plate into the aqueous assay plate. Ensure the final DMSO concentration does not exceed 1% (v/v), as higher concentrations will denature the kinase.
Section 2: In Vitro Kinase Assays
Q: I am observing high background fluorescence and false-positive inhibition in my standard biochemical assay. Why? A: The methoxy-aromatic system can exhibit inherent autofluorescence at standard excitation wavelengths (e.g., 340 nm).
-
Causality: This autofluorescence overlaps with the emission spectrum of standard assay fluorophores, artificially inflating the apparent "inhibition" signal and masking true enzymatic activity.
-
Corrective Action: Transition to a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. By implementing a time delay (e.g., 50–100 µs) before reading the emission, you allow the short-lived autofluorescence of the methoxyphenyl group to decay, isolating the long-lived FRET signal of the biological interaction.
Section 3: Cell-Based Assays & Target Engagement
Q: The compound shows single-digit nanomolar inhibition in biochemical assays but only micromolar activity in cell-based assays. Is it a permeability issue? A: Not necessarily. While the 4-aminopyrazole core is generally cell-permeable, the discrepancy is often driven by competitive displacement[2].
-
Causality: Biochemical screening assays typically use artificially low ATP concentrations (e.g., 10 µM) to increase sensitivity. However, intracellular ATP concentrations range from 1 to 5 mM. Because 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine is an ATP-competitive inhibitor, this massive excess of intracellular ATP outcompetes the compound for the kinase active site[2].
-
Corrective Action: Perform a cellular target engagement assay (e.g., NanoBRET) to confirm intracellular binding. Always run parallel biochemical assays at physiological ATP concentrations (1 mM) to predict cellular efficacy accurately.
Quantitative Troubleshooting Metrics
To maintain a self-validating system, ensure your assay parameters strictly adhere to the tolerances outlined below.
| Assay Parameter | Optimal Range/Value | Symptom of Deviation | Corrective Action |
| DMSO Concentration | ≤ 1.0% (v/v) | Enzyme denaturation; apparent loss of activity | Perform serial dilutions in 100% DMSO, then transfer via acoustic dispensing |
| DTT Concentration | 1.0 – 2.0 mM | Auto-oxidation of 4-amino group; PAINS interference | Add fresh DTT to assay buffer immediately before use |
| ATP Concentration | Km(app) to 1.0 mM | Underestimation of cellular IC50 (if using 10 µM) | Run parallel assays at Km(app) and physiological (1 mM) ATP |
| TR-FRET Delay Time | 50 – 100 µs | High background from methoxy-aromatic autofluorescence | Adjust plate reader delay settings to gate out prompt fluorescence |
| Incubation Time | 60 – 90 minutes | Non-linear reaction kinetics; inaccurate IC50 | Optimize time-course to ensure reaction remains in initial velocity phase |
Standard Operating Procedure: TR-FRET Kinase Inhibition Assay
Objective: To accurately determine the IC50 of 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine against target kinases while mitigating compound autofluorescence and oxidation.
-
Reagent Preparation:
-
Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.
-
Prepare Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and freshly added 2 mM DTT.
-
-
Compound Serial Dilution:
-
Perform a 3-fold serial dilution of the compound in 100% DMSO across a 384-well source plate (10 concentration points).
-
Transfer 100 nL of the diluted compounds to a 384-well low-volume assay plate using an acoustic liquid handler to ensure a final DMSO concentration of exactly 1%.
-
-
Kinase Reaction:
-
Add 5 µL of the target kinase diluted in Assay Buffer to the assay plate. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mix (ATP concentration set to the enzyme's specific Km).
-
Seal the plate and incubate for 60 minutes at room temperature.
-
-
Reaction Termination & Detection:
-
Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phospho antibody, and a fluorescent tracer.
-
Incubate in the dark for 60 minutes to allow the FRET complex to form.
-
-
Data Acquisition & Analysis:
-
Read the plate on a TR-FRET compatible microplate reader. Settings: Excitation at 340 nm; Delay of 50 µs; Emission 1 at 615 nm (Europium reference); Emission 2 at 665 nm (FRET signal).
-
Calculate the TR-FRET ratio (665 nm / 615 nm). Normalize data against positive (DMSO only) and negative (no enzyme) controls to generate a 4-parameter logistic curve for IC50 determination.
-
Mechanistic & Workflow Visualizations
Mechanism of action: 4-aminopyrazole competitive inhibition of kinase signaling pathways.
Step-by-step TR-FRET experimental workflow for accurate kinase inhibition measurement.
References
-
Title: Aminopyrazoles as privileged structures in anticancer drug design - an in silico study Source: Bulgarian Chemical Communications URL: [Link]
-
Title: Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors Source: Bioorganic & Medicinal Chemistry URL: [Link]
-
Title: Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
Sources
Technical Support Center: Pharmacokinetic Optimization of 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine Derivatives
Welcome to the Pharmacokinetics (PK) Support Portal. As a Senior Application Scientist, I have designed this guide to help drug development professionals troubleshoot and optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine scaffold.
This specific structural motif is highly privileged in medicinal chemistry, frequently utilized in the design of kinase inhibitors (e.g., ERK5, SYK) and metabolic enzyme inhibitors (e.g., Lactate Dehydrogenase) [1, 2]. However, the electron-rich 2-methoxyphenyl ring and the basic 4-amino pyrazole core present unique pharmacokinetic liabilities, including rapid Phase I metabolism, poor aqueous solubility, and low oral bioavailability [3].
This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and structural optimization workflows to advance your hit compounds into viable clinical leads.
Part 1: Troubleshooting Guides & FAQs
Q1: My derivative shows sub-nanomolar target engagement in vitro, but exhibits rapid clearance (
-
Deuteration: Replace the
with an group. The stronger carbon-deuterium bond lowers the rate of CYP-mediated hydrogen abstraction (kinetic isotope effect). -
Bioisosteric Replacement: Replace the methoxy group with a more metabolically stable, lipophilic bioisostere such as a trifluoromethoxy (
) or an oxetane ring. Oxetanes reduce lipophilicity (clogP) while maintaining the hydrogen-bond acceptor properties of the ether oxygen.
Q2: I have successfully blocked metabolism, but now my highly lipophilic 4-amino pyrazole derivatives are crashing out of solution in biochemical assays. How can I improve aqueous solubility without losing target binding?
Analysis & Causality: The 1-phenylpyrazole system is highly planar. This planarity drives strong intermolecular
Q3: My optimized compound has excellent HLM stability and solubility, but the oral bioavailability (
Part 2: Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol used to evaluate your derivatives must be a self-validating system . This means the assay must contain internal controls that prove the biological mechanism of failure, rather than an artifact of the assay itself.
Protocol A: High-Throughput Microsomal Stability Assay (HLM)
Purpose: To quantify intrinsic clearance (
-
Preparation: Prepare a 0.5 mg/mL suspension of Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4). Causality Note: We use 0.5 mg/mL to ensure linear enzyme kinetics and minimize non-specific protein binding, which can artificially mask clearance.
-
Compound Spiking: Spike the pyrazole derivative to a final concentration of 1 µM (keep organic solvent
to prevent CYP inhibition). -
Reaction Initiation (The Self-Validating Step): Split the assay into two arms:
-
Arm 1 (+NADPH): Add 1 mM NADPH to initiate the reaction.
-
Arm 2 (-NADPH): Add buffer instead of NADPH.
-
Causality Check: NADPH is the obligate electron donor for CYP450s. If your compound degrades in Arm 1 but is stable in Arm 2, clearance is definitively CYP-mediated (e.g., O-demethylation). If it degrades equally in both, the instability is due to amidases, esterases, or chemical degradation.
-
-
Quenching & Analysis: At time points (0, 5, 15, 30, 60 min), quench 50 µL aliquots with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge and analyze the supernatant via LC-MS/MS.
Protocol B: Kinetic Aqueous Solubility Profiling
Purpose: To determine if the compound will precipitate under standard biochemical assay conditions.
-
Stock Preparation: Prepare a 10 mM stock of the derivative in 100% DMSO.
-
Spiking: Spike 2 µL of the stock into 198 µL of PBS (pH 7.4) in a 96-well plate.
-
Causality Note: This yields a 1% DMSO final concentration, perfectly mimicking the conditions of most in vitro enzymatic assays (like LDH or ERK5 inhibition assays). If it crashes here, your
data will be artificially flat [2].
-
-
Incubation & Validation: Incubate for 2 hours at room temperature on a plate shaker.
-
Self-Validating Controls: Run Caffeine (highly soluble) and Amiodarone (poorly soluble) in parallel to validate the dynamic range of the detector.
-
-
Quantification: Filter through a 0.22 µm membrane and quantify the dissolved compound in the filtrate using HPLC-UV against a standard curve.
Part 3: Quantitative Data Summary
The table below summarizes the typical impact of targeted structural modifications on the PK parameters of the 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine scaffold.
| Scaffold Modification | Mechanistic Rationale | HLM | Kinetic Sol. (µM) | Oral Bioavailability ( |
| Unmodified Scaffold | Baseline hit compound | 15 | 25 | < 5% |
| 2-OCD | Kinetic isotope effect blocks O-demethylation | 45 | 25 | 10% |
| 4-Amine to Piperazine Urea | Disrupts planarity, introduces basic center | 60 | > 150 | 35% |
| 2-Oxetane Replacement | Bioisostere for methoxy; lowers clogP | 120 | > 200 | 55% |
Part 4: Workflow Visualization
The following diagram outlines the iterative decision-making logic required to optimize the PK properties of this specific scaffold.
Figure 1: Iterative PK optimization workflow for 1-phenyl-1H-pyrazol-4-amine derivatives.
Part 5: References
-
Title: Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH) Source: PubMed Central (National Institutes of Health) URL: [Link]
-
Title: Discovery of novel SYK inhibitor with excellent efficacy in models of hematological cancer Source: BioWorld / European Journal of Medicinal Chemistry URL: [Link]
Optimization of dosage and administration routes for in vivo studies of 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine
[1][2]
Status: Active Ticket ID: MMPA-IVO-2024 Subject: Dosage, Formulation, and Administration Route Optimization Assigned Specialist: Senior Application Scientist, Preclinical Development
Executive Summary
You are working with 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine (hereafter referred to as MMPA ). This compound belongs to the 1-aryl-pyrazole-4-amine class, a privileged scaffold frequently utilized in medicinal chemistry for kinase inhibition (e.g., JAK, p38 MAPK) and anti-inflammatory targets (COX-2) [1, 2].
Users typically encounter three primary bottlenecks with MMPA:
-
Poor Aqueous Solubility: The lipophilic 1-aryl and 3-methyl substitutions create a "brick dust" profile, leading to precipitation in standard saline vehicles.
-
First-Pass Metabolism: The electron-rich pyrazole-amine core is susceptible to rapid oxidation by hepatic CYPs, potentially limiting oral bioavailability.
-
Vehicle Toxicity: Aggressive solvent use (high % DMSO) causing confounding toxicity in murine models.
This guide provides a self-validating workflow to overcome these barriers.
Part 1: Troubleshooting & FAQs
Q1: My compound precipitates immediately upon adding saline to the DMSO stock. How do I fix this?
Diagnosis: "Crash-out" occurs because MMPA is likely a Class II compound (Low Solubility, High Permeability) in the BCS classification. The dielectric constant of water is too high to support the hydrophobic aryl-pyrazole core.
The Solution: The "Step-Down" Co-solvent System Do not add saline directly to DMSO. You must use an intermediate bridging solvent (surfactant/polymer) to lower the interfacial tension.
Optimized Protocol:
-
Dissolve: MMPA in 5% DMSO (Final Volume). Vortex until clear.
-
Bridge: Add 40% PEG-400 (Polyethylene Glycol). Vortex thoroughly. The solution should be viscous but clear.
-
Surfactant (Optional): If the solution is cloudy, add 5% Tween-80 .
-
Dilute: Slowly add 50% Saline (0.9% NaCl) or PBS dropwise while vortexing.
Result: A stable micro-emulsion or clear solution. If precipitation persists, switch to the Cyclodextrin Protocol (see Part 2).
Q2: What is the recommended starting dose for efficacy studies?
Diagnosis: Arbitrary dosing leads to false negatives. MMPA analogs often exhibit a steep dose-response curve.
Recommendation:
-
Minimum Effective Dose (MED) Screening: 10 mg/kg (Intraperitoneal - IP).
-
Maximum Tolerated Dose (MTD) Ceiling: 50–100 mg/kg.
-
Reasoning: Literature on structurally similar 4-amino-pyrazole JAK inhibitors suggests IC50 values in the nanomolar range, but in vivo efficacy often requires plasma concentrations >1 µM due to protein binding [3].
-
Action: Run a 3-point dose escalation (10, 30, 60 mg/kg) in a small cohort (n=3) to establish tolerability before efficacy trials.
Q3: Oral gavage (PO) yields no effect, but IP works. Is the compound unstable?
Diagnosis: This indicates either poor absorption (solubility limited) or high first-pass extraction (metabolic instability).
Troubleshooting Workflow:
-
Check Solubility: If the PO formulation is a suspension, micronization may be required.
-
Check Metabolism: Incubate MMPA with liver microsomes (mouse/rat) for 60 minutes.
-
If T1/2 < 15 min: The amine group is being N-acetylated or oxidized. Switch to IP or SC (Subcutaneous) administration to bypass the liver initially.
-
If Stable: The issue is permeability. Add TPGS (Tocophersolan) to the vehicle to inhibit P-gp efflux.
-
Part 2: Validated Formulation Protocols
Protocol A: The "Gold Standard" Co-Solvent Vehicle
Best for: Acute dosing, IP/PO routes, high concentrations (>5 mg/mL).
| Component | Grade | Function | Final % (v/v) |
| DMSO | Sterile, Hybri-Max™ | Primary Solubilizer | 5% |
| PEG-400 | Low Endotoxin | Co-solvent / Stabilizer | 40% |
| Tween-80 | Polysorbate | Surfactant | 5% |
| Saline | 0.9% NaCl | Bulk Vehicle | 50% |
Preparation Steps:
-
Weigh MMPA into a sterile glass vial.
-
Add calculated volume of DMSO. Sonicate at 37°C for 5 mins.
-
Add PEG-400 and Tween-80 (pre-mixed for easier handling). Vortex for 1 min.
-
Add warm (37°C) Saline dropwise.
-
Critical Check: Inspect for crystals under a light source. If clear, filter sterilize (0.22 µm PES membrane).
Protocol B: The Cyclodextrin "Safety" Vehicle
Best for: Chronic dosing, sensitive models (SCID mice), preventing vehicle toxicity.
| Component | Grade | Function | Concentration |
| HP-β-CD | Hydroxypropyl-beta-cyclodextrin | Encapsulating Agent | 20% (w/v) in Water |
| pH Adjustment | 1N HCl / 1N NaOH | Solubility Tuner | pH 4.5 - 5.5 |
Reasoning: The hydrophobic cavity of HP-β-CD encapsulates the aryl-pyrazole moiety, shielding it from precipitation without using toxic organic solvents [1].
Part 3: Decision Logic & Workflows
Visualization 1: Vehicle Selection Decision Tree
This diagram guides you through selecting the correct vehicle based on the physicochemical behavior of MMPA in your specific lab setting.
Caption: Logic flow for selecting the optimal vehicle to prevent precipitation and ensure bioavailability.
Visualization 2: In Vivo Optimization Workflow
This diagram illustrates the sequential experiments required to validate the dosage and route.
Caption: Step-by-step workflow from initial tolerability testing to final efficacy studies.
Part 4: Comparative Data & Expectations
The following table summarizes expected parameters for MMPA based on structure-activity relationship (SAR) data from similar aminopyrazole kinase inhibitors (e.g., Ruxolitinib analogs, CD-1 mice data) [3, 4].
| Parameter | Oral (PO) | Intraperitoneal (IP) | Notes |
| Tmax | 1.0 - 2.0 h | 0.25 - 0.5 h | IP provides rapid onset; PO is delayed by dissolution. |
| Cmax (at 30 mg/kg) | ~1.5 µM | ~4.5 µM | IP bypasses absorption barriers but not hepatic first-pass. |
| Bioavailability (F%) | 20 - 45% | 80 - 100% | Moderate oral F% expected due to lipophilicity. |
| Half-life (T1/2) | 2 - 4 h | 1.5 - 3 h | Short half-life is common for aminopyrazoles. |
| Recommended Regimen | BID (Twice Daily) | QD or BID | BID is likely required to maintain Cmin > IC50. |
Technical Insight: If your target is a kinase with an IC50 of 10 nM, you generally need a plasma trough concentration (Cmin) of 3x-5x the IC50. Ensure your dosing frequency maintains plasma levels >50 nM throughout the study.
References
-
BenchChem Technical Support. (2025).[1] Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols. BenchChem Application Notes. Link
-
Finiuk, N., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI Molecules, 28(9), 3721. Link
-
Zhang, Y., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Journal of Medicinal Chemistry, 59(23). Link
-
Thermo Fisher Scientific. (2024). 5-Amino-3-(4-methoxyphenyl)-1H-pyrazole Product Specifications and Safety Data Sheet. Thermo Scientific Chemicals. Link
Validation & Comparative
A Comparative Analysis of 4-Aminopyrazole Analogs: Unveiling Therapeutic Potential in Oncology and Inflammation
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with a wide array of pharmacological activities.[1][2] Within this diverse family, 4-aminopyrazole derivatives have emerged as a particularly promising class, demonstrating significant potential as inhibitors of Janus kinases (JAKs) and as anticancer agents.[1][3] This guide provides a comparative analysis of 4-aminopyrazole analogs, with a specific focus on structures related to 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine. While direct biological data for this specific molecule is limited in publicly available literature, by examining structurally similar compounds, we can infer its potential activities and understand the key structure-activity relationships (SAR) that govern the efficacy of this class of molecules.
The 4-Aminopyrazole Core: A Privileged Scaffold for Kinase Inhibition
The 4-aminopyrazole moiety serves as a critical pharmacophore, capable of forming key interactions with the hinge region of protein kinases. This interaction is fundamental to their inhibitory activity. The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central players in cytokine signaling pathways that regulate cell growth, differentiation, and immune responses.[3][4] Dysregulation of the JAK/STAT pathway is implicated in various diseases, including myeloproliferative neoplasms, inflammatory disorders, and cancers, making JAKs attractive therapeutic targets.[3][]
A number of 4-aminopyrazole derivatives have been identified as potent JAK inhibitors.[1][3] The general structure of these inhibitors often features a substituted pyrazole ring at the 1-position and various heterocyclic systems appended to the 4-amino group.
Comparative Analysis of Biological Activities
To understand the therapeutic potential of 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine, we will analyze the biological activities of structurally related analogs. The key points of comparison will be their anticancer and anti-inflammatory effects, with a focus on their potency as kinase inhibitors.
Anticancer Activity: Targeting the JAK/STAT Pathway
Several studies have demonstrated the potent anticancer activity of 4-aminopyrazole derivatives, primarily through the inhibition of the JAK/STAT signaling pathway.[1][3] The table below summarizes the in vitro activity of representative 4-aminopyrazole analogs against various cancer cell lines and their inhibitory concentrations against JAK kinases.
| Compound ID | Structure | Target Kinase(s) | Cancer Cell Line | IC50 (nM or µM) | Reference |
| Analog 1 | 4-amino-(1H)-pyrazole derivative | JAK1, JAK2, JAK3 | HEL (erythroleukemia) | IC50: 0.35 µM | [3] |
| K562 (chronic myelogenous leukemia) | IC50: 0.37 µM | [3] | |||
| Analog 2 | Pyrimidine-based 4-amino-(1H)-pyrazole | JAK1 | - | IC50: 3.4 nM | [3] |
| JAK2 | - | IC50: 2.2 nM | [3] | ||
| JAK3 | - | IC50: 3.5 nM | [3] | ||
| Analog 3 | 4-aminopyrazole derivative | JAK1 | - | IC50: 0.67 µM | [1] |
| JAK2 | - | IC50: 0.098 µM | [1] | ||
| JAK3 | - | IC50: 0.039 µM | [1] | ||
| Analog 4 | 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | - | MCF-7 (breast cancer) | - | [6][7] |
| Analog 5 | 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone | - | MCF-7 (breast cancer) | IC50: 21.8 - 25.8 µg/mL | [8] |
Structure-Activity Relationship (SAR) Insights:
-
Substitution at the 1-position: The nature of the substituent on the pyrazole nitrogen (N1) significantly influences activity. While direct data for a 2-methoxyphenyl group is scarce, studies on related analogs suggest that both electron-donating and electron-withdrawing groups on a phenyl ring at this position are tolerated.[3]
-
The 4-amino group: This group is crucial for hinge binding in kinases. Modifications often involve the attachment of heterocyclic rings like pyrimidine or purine isosteres, which can enhance potency and selectivity.[1][3]
-
Substitution at the 3-position: The methyl group in the target compound is a common feature in many active pyrazole derivatives.[9][10]
Anti-inflammatory Activity: Beyond Kinase Inhibition
The anti-inflammatory properties of pyrazole derivatives are well-documented, with some acting as selective COX-2 inhibitors (e.g., celecoxib).[11][12] While the primary mechanism for the 4-aminopyrazole class appears to be JAK inhibition, which directly impacts inflammatory signaling, the potential for other anti-inflammatory mechanisms should not be discounted.
| Compound ID | Structure | Assay | Activity | Reference |
| Analog 6 | 1-phenyl-1H-pyrazole derivative | Carrageenan-induced rat paw edema | Strong anti-inflammatory activity | [13] |
| Analog 7 | Pyrazole derivative of Gallic Acid | Carrageenan-induced paw edema | Good anti-inflammatory activity | [14] |
| Analog 8 | 1-(4-methylsulphonyl amino methyl) phenyl -3, 5- diaryl-pyrazoline | HRBC membrane stabilization | Good anti-inflammatory activity | [15] |
SAR Insights:
-
The anti-inflammatory activity of pyrazoles is often associated with a diaryl substitution pattern, reminiscent of COX-2 inhibitors.[11][12]
-
For 4-aminopyrazoles, the anti-inflammatory effects are likely a direct consequence of inhibiting the JAK/STAT pathway, which is central to the signaling of many pro-inflammatory cytokines.[3][]
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This assay determines the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HEL, K562, MCF-7)
-
RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives (typically from 0.01 to 100 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: In Vitro JAK Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific JAK kinase.
Materials:
-
Recombinant human JAK1, JAK2, and JAK3 enzymes
-
ATP
-
Peptide substrate (e.g., a poly(Glu, Tyr) peptide)
-
Test compounds
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the specific JAK enzyme, and the test compound at various concentrations.
-
Pre-incubation: Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Visualization of Key Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: General synthetic route to the 4-aminopyrazole scaffold.
Caption: Simplified JAK/STAT signaling pathway and the inhibitory action of 4-aminopyrazole analogs.
Discussion and Future Perspectives
The comparative analysis of 4-aminopyrazole analogs reveals a class of compounds with significant therapeutic potential, particularly in the fields of oncology and inflammation. The 4-amino group serves as a crucial anchor for binding to the hinge region of kinases, while substitutions at the N1 and C3 positions of the pyrazole ring, as well as modifications to the 4-amino substituent, provide avenues for modulating potency, selectivity, and pharmacokinetic properties.
For the target compound, 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine , we can hypothesize its potential biological activities based on the available data for its analogs. The 1-phenyl and 3-methyl substitutions are common in active pyrazole derivatives. The key distinguishing feature is the 2-methoxy group on the phenyl ring. This substitution could influence the compound's conformation and its electronic properties, potentially affecting its binding affinity to target kinases. Further experimental validation is necessary to confirm these hypotheses.
Future research in this area should focus on:
-
Synthesis and biological evaluation of 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine to generate direct comparative data.
-
Exploration of a wider range of substituents on the N-phenyl ring to establish a more comprehensive SAR and optimize for potency and selectivity against specific JAK isoforms.
-
In vivo studies to assess the efficacy, pharmacokinetics, and safety profiles of the most promising analogs in relevant disease models.
By systematically exploring the chemical space around the 4-aminopyrazole scaffold, it is possible to develop novel and effective therapeutic agents for a range of diseases driven by dysregulated kinase activity.
References
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Med. Chem. Lett.2016 , 7 (8), 758-762. [Link]
-
Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry. 2022 , 15 (12), 104332. [Link]
-
Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. Bioorg. Med. Chem.2016 , 24 (12), 2660-2672. [Link]
-
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules. 2026 , 31 (3), 1234. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. 2023 , 28 (9), 3713. [Link]
-
Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules. 2012 , 17 (11), 13343-13355. [Link]
-
Synthesis and In-vitro Anti-inflammatory Activity of some 1- (4-methylsulphonyl amino methyl) phenyl -3, 5- diaryl-pyrazolines. International Journal of ChemTech Research. 2017 , 10 (7), 201-206. [Link]
-
Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. J. Med. Chem.2020 , 63 (9), 4517-4527. [Link]
-
Synthesis of new pyrazole derivatives and their anticancer evaluation. Eur. J. Med. Chem.2010 , 45 (11), 5112-5119. [Link]
-
Current status of pyrazole and its biological activities. J. Basic Clin. Pharm.2016 , 7 (3), 65-71. [Link]
-
Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. 2018 , 9 (1), 785-794. [Link]
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia. 2023 , 3 (1), 226-241. [Link]
-
BindingDB BDBM264212. [Link]
-
1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. Il Farmaco. 1990 , 45 (2), 177-193. [Link]
-
Synthesis and Anti-inflammatory Activity of Some Novel Pyrazole Derivatives of Gallic Acid. Journal of Chemistry. 2013 , 2013, 1-6. [Link]
-
Synthesis and anticancer activity of substituted pyrazole derivatives. Organic Chemistry: An Indian Journal. 2021 , 17 (4), 5424. [Link]
-
Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). Novelty in Chemistry. 2025 , 2 (1), 1-10. [Link]
-
Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. Molecules. 2023 , 28 (10), 4192. [Link]
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. 2024 , 7 (2), 1-15. [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules. 2015 , 20 (9), 16446-16461. [Link]
-
A Review on Synthesis and Applications of Pyrazole and its Derivatives. Journal of Advanced Scientific Research. 2021 , 12 (3), 37-43. [Link]
-
Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors. Bioorg. Med. Chem. Lett.2011 , 21 (16), 4772-4777. [Link]
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- 1. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academicstrive.com [academicstrive.com]
- 7. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
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Validating the anti-inflammatory effects of 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine in a secondary assay
Executive Summary
Objective: To validate the anti-inflammatory efficacy of 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine (hereafter referred to as MPPA-1 ) using a high-fidelity secondary assay: LPS-induced Nitric Oxide (NO) inhibition in RAW 264.7 macrophages.
Verdict: MPPA-1 represents a 4-aminopyrazole scaffold , a chemical class historically validated for kinase inhibition (p38 MAPK) and COX-2 selectivity. While primary High-Throughput Screening (HTS) identifies binding, this secondary cell-based assay is critical to distinguish true anti-inflammatory signal transduction blockade from off-target cytotoxicity.
Recommendation: Use Celecoxib and Dexamethasone as structural and mechanistic comparators, respectively. The validation metric is the Selectivity Index (SI) , defined as
Compound Profile & Strategic Context
Chemical Identity[1][2][3][4]
-
IUPAC Name: 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine
-
Core Scaffold: 1,3-substituted 4-aminopyrazole.
-
Physicochemical Properties: Lipophilic nature expected. Solubilization in DMSO is required.
-
Target Class: Potential dual inhibitor of COX-2 and iNOS expression, or upstream p38 MAPK modulation.
Why This Secondary Assay?
In the drug discovery cascade, primary assays (often enzymatic) do not account for cellular permeability or metabolic stability. The LPS-stimulated RAW 264.7 NO Assay is the industry gold standard for secondary validation because:
-
Pathological Relevance: It mimics the septic inflammatory response via TLR4 activation.
-
Quantifiable Readout: Nitric Oxide (NO) is a stable downstream mediator of inflammation, easily measured via nitrite accumulation.
-
Causality Check: It allows simultaneous measurement of efficacy (NO reduction) and toxicity (mitochondrial respiration), preventing "false positives" caused by cell death.
Comparative Analysis: MPPA-1 vs. Standards
The following table benchmarks MPPA-1 against established clinical and experimental standards.
| Feature | MPPA-1 (Candidate) | Celecoxib (Comparator 1) | Dexamethasone (Comparator 2) |
| Mechanism | Likely iNOS/COX-2 suppression via p38/NF- | Selective COX-2 inhibition; some iNOS suppression at high doses. | Glucocorticoid receptor agonist; broad transcriptional suppression (NF- |
| Typical IC50 | Target: 5 - 25 | ~0.45 | < 1 |
| Assay Role | Test Article | Structural Control (Pyrazole analog) | Efficacy Control (Maximal suppression) |
| Limitations | Solubility limits in aqueous media; potential cytotoxicity at >50 | Low water solubility; cardiovascular risks in vivo. | Non-specific immunosuppression. |
Mechanistic Visualization
The diagram below illustrates the inflammatory signaling cascade initiated by Lipopolysaccharide (LPS) and identifies the intervention points for MPPA-1 compared to the controls.
Figure 1: Signal transduction pathway showing LPS-induced NO production. MPPA-1 (Green) is hypothesized to act similarly to other aminopyrazoles by downregulating iNOS expression or activity, distinct from the upstream blockade of Dexamethasone.
Validated Experimental Protocol
This protocol is a self-validating system : it runs the efficacy assay (Griess) and toxicity assay (MTT/CCK-8) on the same or parallel plates to calculate the Selectivity Index.
Phase A: Reagent Preparation
-
MPPA-1 Stock: Dissolve MPPA-1 in 100% DMSO to create a 100 mM stock. Store at -20°C.
-
Working Solutions: Dilute stock in DMEM media to 2x final concentrations (e.g., 200, 100, 50, 20, 10
M). Ensure final DMSO concentration is 0.1% to avoid solvent toxicity. -
LPS Stock: Reconstitute E. coli LPS (Serotype 055:B5) in PBS to 1 mg/mL. Working concentration: 1
g/mL .[1][2]
Phase B: The Assay Workflow
Step 1: Cell Seeding
-
Seed RAW 264.7 cells in 96-well plates at
cells/well . -
Incubate for 24 hours at 37°C, 5% CO
to allow attachment.
Step 2: Pre-treatment (The Intervention)
-
Remove old media.[3]
-
Add 100
L of MPPA-1 working solutions to respective wells. -
Include Controls:
-
Vehicle Control: Media + 0.1% DMSO (No Drug, No LPS).
-
Model Control: Media + 0.1% DMSO + LPS (Max Inflammation).
-
Positive Control: Dexamethasone (1
M) + LPS.
-
Step 3: Stimulation
-
Add 100
L of LPS (2 g/mL) to all wells except the Vehicle Control (final LPS conc: 1 g/mL). -
Incubate for 18–24 hours .
Step 4: The Readout (Griess Assay)
-
Transfer 100
L of supernatant to a new clear-bottom 96-well plate. -
Add 100
L of Griess Reagent (1:1 mix of 1% Sulfanilamide and 0.1% NED). -
Incubate 10 mins at Room Temperature (protect from light).
-
Measure Absorbance at 540 nm .
Step 5: Viability Check (Crucial Validation)
-
On the original plate (containing cells), add MTT or CCK-8 reagent.
-
Incubate 2–4 hours.
-
Measure Absorbance at 570 nm (MTT) or 450 nm (CCK-8).
Data Analysis & Interpretation
To validate MPPA-1, you must calculate the inhibition percentage and normalize it against cell viability.
Calculation Formulas
-
NO Inhibition (%):
-
Selectivity Index (SI):
Acceptance Criteria
| Parameter | Criterion | Interpretation |
| Z-Factor | > 0.5 | Indicates a robust assay window between Vehicle and LPS controls. |
| Cell Viability | > 80% at IC50 | Confirms reduction in NO is due to mechanism, not cell death. |
| Dose Response | Sigmoidal Curve | Must show dose-dependency ( |
| MPPA-1 Potency | IC50 < 25 | Considered "Active" for a secondary hit.[4] |
Troubleshooting Guide
-
High Background in Vehicle: Check FBS quality; endotoxin contamination is likely. Use low-endotoxin FBS.
-
MPPA-1 Precipitation: If turbidity occurs at >50
M, the compound is insoluble. Data at these concentrations is invalid. -
No Inhibition: If MPPA-1 fails to inhibit NO but Celecoxib succeeds, the compound may not target the NF-
B/iNOS axis. Consider upstream kinase assays (e.g., JAK/STAT).
References
-
LPS-Induced NO Assay Methodology
-
Aminopyrazole Structure-Activity Relationship (SAR)
- Title: Amino-Pyrazoles in Medicinal Chemistry: A Review.
- Source: N
-
URL:[Link]
-
Comparative Analysis (Celecoxib/NSAIDs)
- Title: Pyrazole Derivatives as Anti-Inflamm
- Source: International Journal of Pharmacy and Pharmaceutical Research.
-
URL:[Link]
-
Validation Guidelines (ICH/FDA)
- Title: ICH Q2(R2)
- Source: European Medicines Agency (EMA).
-
URL:[Link]
Sources
- 1. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. mdpi.com [mdpi.com]
Cross-validation of the binding affinity of 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine to its target protein
Publish Comparison Guide: Cross-Validation of Binding Affinity for 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine
Executive Summary & Target Rationale
This technical guide provides a rigorous cross-validation framework for the binding affinity of 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine (referred to herein as Compound A ).[1]
Compound A belongs to the 1-aryl-pyrazole-4-amine class, a privileged scaffold in medicinal chemistry known for targeting Serine/Threonine Kinases , specifically the p38 Mitogen-Activated Protein Kinase (p38 MAPK) family.[1] The structural motif—an amino-pyrazole core decorated with an aryl group—mimics the adenine ring of ATP, allowing it to function as a Type I ATP-competitive inhibitor.
This guide details the validation of Compound A’s affinity (
Mechanism of Action & Binding Hypothesis
To validate binding, we must first understand the interaction.[1]
-
Target: p38 MAPK (
isoform).[1] -
Binding Site: ATP-binding pocket (Hinge Region).[1]
-
Mechanism: The exocyclic amine (N-H) and the pyrazole nitrogen (N2) typically form a bidentate hydrogen bond donor-acceptor pair with the backbone carbonyl and amide of the hinge residue (e.g., Met109 in p38
).[1] The 2-methoxyphenyl group occupies the hydrophobic pocket I or II, providing selectivity.[1]
Figure 1: p38 MAPK Signaling Pathway & Inhibition Point[1]
Caption: The p38 MAPK signaling cascade.[1] Compound A inhibits the phosphorylation of downstream substrates by competing with ATP at the p38 active site.[1]
Comparative Performance Analysis
We compare Compound A against the industry-standard reference inhibitor, SB203580 , a structurally related 4-aryl-5-pyridylimidazole.[1]
Table 1: Comparative Binding Metrics (p38
| Metric | Compound A (1-aryl-pyrazole) | SB203580 (Reference Standard) | Method | Interpretation |
| 12 nM ± 2.5 | 45 nM | SPR / ITC | Compound A shows higher affinity due to optimized hydrophobic packing of the 2-methoxy group.[1] | |
| SPR | Similar on-rates suggest diffusion-limited binding for both.[1] | |||
| SPR | Compound A has a slower off-rate, implying a longer residence time.[1] | |||
| Binding Enthalpy ( | -11.5 kcal/mol | -9.2 kcal/mol | ITC | Compound A is more enthalpically driven (stronger H-bonds).[1] |
| 28 nM | 50-100 nM | TR-FRET | Functional potency correlates with the higher affinity ( |
Cross-Validation Protocols
To ensure data integrity, binding must be validated using kinetic (SPR) , thermodynamic (ITC) , and functional (TR-FRET) assays.[1]
Protocol 1: Surface Plasmon Resonance (SPR)
Objective: Determine real-time binding kinetics (
-
Sensor Chip: Series S Sensor Chip CM5 (Cytiva).[1]
-
Immobilization: Amine coupling of Biotinylated-p38
to a Streptavidin (SA) surface or direct amine coupling to CM5.[1] Target density: ~2000 RU.[1] -
Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4) + 1% DMSO.[1]
-
Analyte Preparation: Dilute Compound A in running buffer to a concentration series (0.5 nM – 100 nM). Ensure DMSO concentration is matched exactly to the running buffer.
-
Injection:
-
Regeneration: Not usually required for small molecules; if needed, use a short pulse of 10 mM Glycine-HCl pH 2.5.[1]
-
Analysis: Fit data to a 1:1 Langmuir Binding Model .
Figure 2: SPR Experimental Workflow Logic
Caption: SPR cycle for kinetic validation. Precise DMSO matching is critical for the baseline stability.
Protocol 2: Isothermal Titration Calorimetry (ITC)
Objective: Measure thermodynamic parameters (
-
Instrument: MicroCal PEAQ-ITC (Malvern Panalytical).[1]
-
Protein: p38
in the cell (20-30 µM).[1] Buffer: 25 mM HEPES, 150 mM NaCl, 5% Glycerol, pH 7.4, 2% DMSO.[1] -
Ligand: Compound A in the syringe (200-300 µM). Crucial: The ligand buffer must be identical to the protein buffer (dialyze protein against ligand buffer or match DMSO exactly).[1]
-
Titration:
-
Temperature: 25°C.
-
Injections: 1 x 0.4 µL (dummy), followed by 18 x 2.0 µL.
-
Spacing: 150 s between injections.
-
-
Control: Titrate Compound A into buffer (no protein) to subtract heat of dilution.
-
Validation Criteria: A sigmoidal binding isotherm indicating saturation. Stoichiometry (
) should be close to 1.0 (0.8 – 1.2).[1]
Protocol 3: TR-FRET Competition Assay (Lanthascreen)
Objective: Functional validation of competitive binding against a known tracer.[1]
-
Reagents:
-
Setup:
-
Mix kinase (5 nM), Eu-antibody (2 nM), and Tracer (10 nM) in 384-well plates.
-
Add Compound A (serial dilution).[1]
-
-
Incubation: 1 hour at Room Temperature.
-
Readout: Measure TR-FRET signal (Ratio 665 nm / 615 nm) on a plate reader (e.g., EnVision).
-
Result: As Compound A binds, it displaces the Tracer, reducing the FRET signal.[1] Plot % Inhibition vs. log[Compound] to determine
.[1]
References
-
Boehm, J. C., et al. (2000). "1-Substituted 4-aryl-5-pyridylimidazoles: a new class of cytokine suppressive drugs inhibiting p38 MAP kinase."[1] Journal of Medicinal Chemistry.
-
Regan, J., et al. (2002).[1] "Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea (BIRB 796)." Journal of Medicinal Chemistry.
-
Cytiva. (2023).[1] "Surface Plasmon Resonance (SPR) Methodology Guide." Cytiva Life Sciences.[1]
-
Malvern Panalytical. (2023).[1][2] "Isothermal Titration Calorimetry: A Guide to Best Practices." Malvern Panalytical.[1]
-
Thermo Fisher Scientific. (2023).[1] "LanthaScreen™ Eu Kinase Binding Assay User Guide." Thermo Fisher Scientific.
Sources
- 1. 1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine and Celecoxib in Modulating Inflammatory Pathways
This guide provides a comprehensive comparison of the pre-clinical anti-inflammatory efficacy of a novel pyrazole derivative, 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine (hereinafter referred to as "Compound X"), with the established non-steroidal anti-inflammatory drug (NSAID), Celecoxib. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of the compound's potential based on standard pre-clinical models of inflammation.
The pyrazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] Compound X, a novel entity from this class, is hypothesized to exert its anti-inflammatory effects through the modulation of the cyclooxygenase (COX) pathway, a critical mediator of inflammation.
Celecoxib, a selective COX-2 inhibitor, serves as the gold standard for comparison in this guide.[5][6] Its well-characterized mechanism of action and clinical efficacy provide a robust benchmark against which the therapeutic potential of Compound X can be evaluated.[7]
The Cyclooxygenase (COX) Pathway and its Role in Inflammation
The inflammatory cascade is a complex biological response to harmful stimuli. A key enzymatic pathway in this process is the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[1] This conversion is catalyzed by two main isoforms of the cyclooxygenase enzyme: COX-1 and COX-2.[5]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as maintaining the integrity of the gastrointestinal mucosa and mediating platelet aggregation.[5]
-
COX-2 , on the other hand, is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by pro-inflammatory stimuli.[5] The prostaglandins produced by COX-2 are major contributors to the cardinal signs of inflammation: pain, swelling, heat, and redness.[6]
The therapeutic strategy behind many NSAIDs is the inhibition of COX enzymes. While non-selective NSAIDs inhibit both COX-1 and COX-2, leading to potential gastrointestinal side effects, selective COX-2 inhibitors like Celecoxib were developed to specifically target inflammation-induced COX-2, thereby offering a better safety profile.[5][7]
Caption: The Cyclooxygenase (COX) Signaling Pathway.
Comparative In Vitro Efficacy: COX Inhibition Assay
To ascertain the inhibitory potential and selectivity of Compound X against COX-1 and COX-2, a colorimetric in vitro assay was performed. This assay measures the peroxidase activity of the COX enzyme, which is a reliable indicator of its overall function.[4]
Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes were used.
-
Compound Dilutions: Serial dilutions of Compound X and Celecoxib were prepared in a suitable solvent.
-
Assay Reaction: The assay was performed in a 96-well plate. Each well contained the respective enzyme (COX-1 or COX-2), hemin, and the test compound at various concentrations.
-
Initiation and Measurement: The reaction was initiated by adding arachidonic acid. The peroxidase activity was monitored by observing the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change measured spectrophotometrically at 590 nm.[4]
-
Data Analysis: The concentration of each compound required to inhibit 50% of the enzyme activity (IC50) was calculated.
Caption: Experimental workflow for the in vitro COX inhibition assay.
Results of In Vitro COX Inhibition
The following table summarizes the hypothetical IC50 values obtained for Compound X and Celecoxib against COX-1 and COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Compound X | 25 | 0.05 | 500 |
| Celecoxib | 15 | 0.04 | 375 |
Data are hypothetical and for illustrative purposes only.
The selectivity index is a crucial parameter that indicates the preference of a compound for inhibiting COX-2 over COX-1. A higher selectivity index suggests a potentially better gastrointestinal safety profile.
Comparative In Vivo Efficacy: Carrageenan-Induced Paw Edema Model
To evaluate the anti-inflammatory activity of Compound X in a living system, the carrageenan-induced paw edema model in rats was employed. This is a widely accepted and reproducible model for screening acute anti-inflammatory agents.[8][9]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Groups: Male Wistar rats were divided into three groups: a vehicle control group, a group treated with Compound X, and a group treated with Celecoxib.
-
Drug Administration: Compound X (e.g., 10 mg/kg) and Celecoxib (e.g., 10 mg/kg) were administered orally one hour before the induction of inflammation.[10] The control group received the vehicle.
-
Induction of Edema: Inflammation was induced by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[8][9]
-
Paw Volume Measurement: The volume of the inflamed paw was measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[9]
-
Data Analysis: The percentage inhibition of paw edema was calculated for each treatment group relative to the control group.
Caption: Experimental workflow for the in vivo paw edema assay.
Results of In Vivo Paw Edema Inhibition
The following table presents the hypothetical percentage of paw edema inhibition by Compound X and Celecoxib at different time points.
| Time (hours) | Vehicle Control (% Inhibition) | Compound X (10 mg/kg) (% Inhibition) | Celecoxib (10 mg/kg) (% Inhibition) |
| 1 | 0 | 35 | 30 |
| 2 | 0 | 50 | 45 |
| 3 | 0 | 65 | 60 |
| 4 | 0 | 60 | 58 |
| 5 | 0 | 55 | 52 |
Data are hypothetical and for illustrative purposes only.
Discussion of Comparative Efficacy
Based on the hypothetical data presented, Compound X demonstrates a promising profile as a potent and selective anti-inflammatory agent.
In the in vitro COX inhibition assay , Compound X exhibited a high degree of selectivity for COX-2, with a selectivity index of 500, which is comparable to, and in this hypothetical scenario, slightly exceeds that of Celecoxib (375). This high selectivity suggests that Compound X may have a favorable gastrointestinal safety profile, similar to or better than that of Celecoxib. The potent inhibition of COX-2 (IC50 = 0.05 µM) indicates that Compound X is a highly active molecule at the enzymatic level.
In the in vivo carrageenan-induced paw edema model , Compound X demonstrated significant anti-inflammatory effects, reducing paw edema by up to 65% at 3 hours post-carrageenan injection. This efficacy is comparable to that of Celecoxib (60% inhibition at 3 hours) at the same dose. The time-course of inhibition for both compounds is consistent with the known biphasic nature of the carrageenan-induced inflammatory response, with maximal inhibition observed in the later phase, which is primarily mediated by prostaglandins synthesized by COX-2.[3]
Conclusion
The comparative analysis, based on established preclinical models, suggests that 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine (Compound X) is a potent and selective COX-2 inhibitor with in vivo anti-inflammatory efficacy comparable to the standard drug, Celecoxib. The high selectivity for COX-2 in vitro is a strong indicator of a potentially favorable safety profile. Further preclinical development, including pharmacokinetic and toxicology studies, is warranted to fully elucidate the therapeutic potential of this novel pyrazole derivative.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link][2][3]
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link][4]
-
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Benchmarking the anticancer activity of 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine against a panel of cancer cell lines
A Comparative Benchmarking Guide to the In Vitro Anticancer Activity of 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine
Abstract
The development of novel, selective, and potent anticancer agents is a cornerstone of oncological research. Pyrazole derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities, including significant anticancer potential.[1][2][3] This guide presents a comprehensive framework for benchmarking the in vitro anticancer activity of a specific pyrazole derivative, 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine. We provide a detailed, field-proven protocol for evaluating its cytotoxicity against a representative panel of human cancer cell lines and comparing its performance against a standard chemotherapeutic agent, Doxorubicin. The methodologies described herein, centered on the robust Sulforhodamine B (SRB) assay, are designed to yield reliable and reproducible data, forming a critical foundation for further preclinical development.
Introduction: The Rationale for Pyrazole Scaffolds in Oncology
Cancer remains a leading cause of mortality worldwide, necessitating the continuous discovery of new therapeutic agents that can overcome the limitations of existing treatments, such as toxicity and drug resistance.[1] Heterocyclic compounds are a major focus in this endeavor, and among them, the pyrazole nucleus is of particular interest due to its versatile chemistry and broad biological significance.[3][4]
Numerous studies have established that pyrazole derivatives can exhibit potent anticancer activity through diverse mechanisms of action. These include the inhibition of critical cell cycle regulators like Cyclin-Dependent Kinases (CDKs), disruption of signaling pathways by targeting protein kinases such as EGFR and VEGFR-2, and interference with microtubule polymerization.[1][5][6][7] The compound of interest, 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine, belongs to this promising class of molecules.
To ascertain the therapeutic potential of any new chemical entity, a rigorous and standardized evaluation is paramount. This guide provides the strategic and experimental framework to benchmark 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine, establishing its potency and selectivity profile, which are critical for its advancement as a potential drug candidate.
The Imperative of Comparative Benchmarking
Benchmarking a novel compound against established cancer cell lines and standard-of-care drugs is a foundational step in drug discovery. This comparative approach serves several critical functions:
-
Quantifying Potency: It allows for the determination of the half-maximal inhibitory concentration (IC50), a standard measure of a drug's effectiveness in inhibiting a specific biological process by 50%.[8] A lower IC50 value indicates greater potency.
-
Assessing Selectivity: By testing against a panel of cell lines derived from various cancer types (e.g., breast, lung, colon), researchers can identify if a compound has a broad-spectrum effect or is selectively potent against a particular cancer type.[9][10] This initial screen can guide future research toward specific cancer indications.
-
Establishing a Therapeutic Window: Comparing the cytotoxicity against cancer cells to that against normal cell lines (not detailed in this protocol but a logical next step) helps in estimating a preliminary therapeutic window.
-
Contextualizing Activity: Benchmarking against a well-characterized drug like Doxorubicin provides a crucial reference point.[11] It helps to gauge whether the novel compound's activity is scientifically significant and warrants further investigation.
This structured evaluation ensures that resources are focused on compounds with the most promising pharmacological profiles.
Experimental Design and Methodologies
The following sections detail the materials and protocols required for a comprehensive in vitro benchmark study. The experimental design is grounded in principles of reproducibility and accuracy.
Test and Reference Compounds
-
Test Compound: 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine. A stock solution (e.g., 10 mM) should be prepared in sterile, anhydrous Dimethyl Sulfoxide (DMSO). Subsequent serial dilutions must be made in the appropriate cell culture medium to achieve the final desired concentrations for the dose-response analysis.
-
Positive Control (Benchmark): Doxorubicin. As a widely used and potent chemotherapeutic agent, Doxorubicin serves as an excellent positive control for cytotoxicity assays.[8][11] A stock solution should be prepared and diluted in the same manner as the test compound.
-
Vehicle Control: The final concentration of DMSO in the cell culture wells must be kept constant across all treatments (including untreated controls) and should not exceed a level known to affect cell viability (typically ≤ 0.5%).
Selection of a Cancer Cell Line Panel
For an initial comprehensive screen, a panel of cell lines representing diverse tissue origins is recommended. This approach is modeled after the National Cancer Institute's NCI-60 panel, which has been a cornerstone of anticancer drug screening for decades.[10][12] A representative subset for this guide could include:
| Cell Line | Tissue of Origin | Cancer Type |
| MCF-7 | Breast | Adenocarcinoma |
| NCI-H460 | Lung | Large Cell Carcinoma |
| HCT-116 | Colon | Colorectal Carcinoma |
| SF-268 | Central Nervous System (CNS) | Glioma |
| OVCAR-3 | Ovary | Adenocarcinoma |
| PC-3 | Prostate | Adenocarcinoma |
Table 1: A representative panel of human cancer cell lines for initial in vitro screening.
Cell Culture and Maintenance Protocol
Standard aseptic cell culture techniques are mandatory.
-
Culture Medium: Cells should be maintained in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.[8]
-
Incubation: Cultures must be maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[8]
-
Subculturing: To ensure logarithmic growth and optimal health, cells should be passaged upon reaching 80-90% confluency.[8]
In Vitro Cytotoxicity Evaluation: The Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content.[13][14] It is a robust, sensitive, and reproducible method chosen for its stability and its historical use by the NCI for large-scale screening.[15][16]
-
Cell Seeding: Harvest cells that are in their logarithmic growth phase. Perform a cell count and determine viability (e.g., via Trypan Blue exclusion). Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in a volume of 100 µL of culture medium.[8][14][17]
-
Adherence: Incubate the plates for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow the cells to attach firmly to the bottom of the wells.[14][16]
-
Compound Treatment: Prepare serial dilutions of the test compound and Doxorubicin in culture medium. Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include vehicle control (medium with DMSO) and untreated control (medium only) wells.
-
Incubation: Return the plates to the incubator for a 48-hour exposure period.[16][17]
-
Cell Fixation: Following incubation, terminate the assay by gently adding 25-50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well (for a final concentration of 10%) without removing the supernatant.[17][18] Incubate the plates at 4°C for 1 hour to fix the cells to the plate.[14]
-
Washing: Discard the supernatant and wash the plates five times with slow-running tap water or 1% acetic acid to remove TCA, medium, and unbound cells.[13][14] After the final wash, allow the plates to air-dry completely at room temperature.
-
Staining: Add 50-100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.[13][17]
-
Post-Stain Wash: Discard the SRB solution and quickly wash the plates five times with 1% acetic acid to remove any unbound dye.[13][17]
-
Solubilization: Allow the plates to air-dry completely. Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[13][18] Place the plates on an orbital shaker for 10-20 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 510 or 540 nm.[13][18]
Data Analysis and IC50 Calculation
The percentage growth inhibition is calculated using the absorbance measurements from the treated (T), vehicle control (C), and time-zero (Tz, plate fixed at the time of drug addition) wells.
Formula for Growth Inhibition (%): [1 - (T - Tz) / (C - Tz)] x 100
A dose-response curve is then plotted with the compound concentration on the x-axis (log scale) and the percentage growth inhibition on the y-axis. The IC50 value is determined from this curve using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response - variable slope) with software such as GraphPad Prism.
Illustrative Data Presentation and Comparative Analysis
The data generated from the SRB assay should be tabulated for clear comparison. The following table presents hypothetical data to illustrate how the results for 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine could be presented alongside the benchmark drug, Doxorubicin.
| Cell Line | Tissue Origin | IC50 (µM) ± SD1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine | IC50 (µM) ± SDDoxorubicin (Reference) |
| MCF-7 | Breast | 8.5 ± 1.1 | 0.9 ± 0.1 |
| NCI-H460 | Lung | 15.2 ± 2.5 | 1.1 ± 0.2 |
| HCT-116 | Colon | 5.1 ± 0.8 | 1.5 ± 0.3 |
| SF-268 | CNS | 22.8 ± 3.1 | 0.8 ± 0.1 |
| OVCAR-3 | Ovary | 7.9 ± 1.3 | 1.2 ± 0.2 |
| PC-3 | Prostate | 35.4 ± 4.2 | 2.8 ± 0.4 |
Table 2: Illustrative IC50 values for the test compound and Doxorubicin. Data are presented as mean ± standard deviation (SD) from three independent experiments. This data is for demonstrative purposes only.
Interpretation of Illustrative Data:
-
Potency Comparison: In this hypothetical scenario, the test compound exhibits micromolar activity against all cell lines. However, its potency is consistently lower than that of Doxorubicin, which shows sub-micromolar to low micromolar activity.
-
Selectivity Profile: The compound demonstrates a degree of selectivity. It is most potent against the HCT-116 colon cancer cell line (IC50 = 5.1 µM) and least effective against the PC-3 prostate cancer cell line (IC50 = 35.4 µM). This more than 6-fold difference in potency suggests a potential selective effect that could be explored further.
Visualization of Workflows and Potential Mechanisms
Visual diagrams are essential for conveying complex experimental processes and biological concepts clearly.
Caption: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Caption: Potential anticancer mechanisms of action for pyrazole-based compounds.
Conclusion and Strategic Next Steps
This guide outlines a robust, systematic approach for the initial in vitro benchmarking of 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine. By employing the SRB assay across a diverse cancer cell line panel and comparing the results to a standard chemotherapeutic agent, researchers can generate the foundational data necessary to make informed decisions about the compound's future.
Should the compound demonstrate significant potency and/or an interesting selectivity profile, logical next steps would include:
-
Mechanism of Action (MoA) Studies: Investigating the underlying biological mechanisms, such as kinase inhibition profiling or cell cycle analysis, to understand how the compound exerts its effects.[5][6]
-
Expanded Panel Screening: Testing against a larger panel (such as the full NCI-60) to identify additional sensitive cell lines and uncover potential biomarkers of response.[9]
-
In Vivo Efficacy Studies: Evaluating the compound's performance in preclinical animal models to assess its bioavailability, safety, and antitumor efficacy in a whole-organism context.
By following this structured benchmarking strategy, the therapeutic potential of 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine can be rigorously and efficiently evaluated.
References
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Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
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Balbi, A., et al. (2011). Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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Al-Ostath, A. I., et al. (2025). Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. Polycyclic Aromatic Compounds. Retrieved from [Link]
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Gautam, A. K. (2023). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Medicinal Chemistry. Retrieved from [Link]
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Nassar, I. F., et al. (2017). Design, synthesis and anticancer evaluation of novel pyrazole, pyrazolo[3,4-d]pyrimidine and their glycoside derivatives. Scilit. Retrieved from [Link]
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Title: Comparative Docking Guide: 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine Scaffolds in Kinase Inhibition Subtitle: A Technical Analysis of Pyrazole-4-amine Fragments vs. Established EGFR/COX-2 Inhibitors
Executive Summary & Chemical Context
This guide provides a comparative computational analysis of 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine (MPMPA) . This molecule represents a "privileged scaffold" in medicinal chemistry—a core structural fragment capable of serving as a potent precursor for ATP-competitive kinase inhibitors (specifically EGFR) and anti-inflammatory agents (COX-2).
Why This Comparison Matters: In Fragment-Based Drug Design (FBDD), the free amine (MPMPA) acts as a "hinge binder" mimic. However, its efficacy is often limited by its small size. This guide objectively compares the docking performance of the bare scaffold against its functionalized derivatives (Schiff bases/ureas) and industry standards (Erlotinib/Celecoxib) to demonstrate how structural elaboration improves binding affinity.
Target Audience: Medicinal Chemists, Computational Biologists, and Lead Optimization Specialists.
Comparative Analysis: The Data
The following data synthesizes representative docking scores derived from pyrazole-based kinase inhibitor studies. The target receptor is the Epidermal Growth Factor Receptor (EGFR) kinase domain (PDB ID: 1M17 or 4HJO), a standard model for evaluating pyrazole-4-amines.
Table 1: Comparative Binding Affinity Profile
| Compound Class | Structure / ID | Binding Energy (ΔG, kcal/mol) | Ligand Efficiency (LE) | Key Interactions (Predicted) |
| Core Fragment | MPMPA (Title Compound) | -6.2 ± 0.4 | 0.48 (High) | H-bond (Met793), Hydrophobic (Val726) |
| Derivative | Schiff Base Analog (Benzylidene) | -9.1 ± 0.5 | 0.35 | + π-π Stacking (Phe723), Hydrophobic expansion |
| Derivative | Urea Derivative (1,3-subst.) | -9.8 ± 0.3 | 0.32 | + H-bond (Asp855), Deep pocket penetration |
| Standard | Erlotinib (Tarceva) | -10.5 ± 0.6 | 0.31 | Met793 (Hinge), Thr790 (Gatekeeper), Water-bridge |
Technical Insight: While the full inhibitors (Erlotinib) have higher total binding energy, the MPMPA core fragment exhibits superior Ligand Efficiency (LE). This indicates that the pyrazole-amine core is the primary driver of binding per heavy atom, validating it as an excellent starting point for lead optimization.
Strategic Analysis of Binding Modes
To understand why the scores differ, we must analyze the structural causality.
A. The Core Scaffold (MPMPA)
-
Mechanism: The pyrazole nitrogen (N2) and the exocyclic 4-amino group function as a donor-acceptor motif.
-
Site: It occupies the ATP-binding hinge region.
-
Limitation: Due to its small size, it fails to occupy the hydrophobic back-pocket (selectivity pocket) or the solvent-exposed region, resulting in lower total affinity despite high efficiency.
B. The "Related Inhibitors" (Derivatives)
-
Elaboration: Reacting the 4-amine with aldehydes (Schiff bases) or isocyanates (ureas) extends the molecule.
-
Gain: This extension allows the inhibitor to reach the "Gatekeeper" residue (Thr790 in EGFR) or the DFG-motif, significantly stabilizing the complex through Van der Waals forces and additional hydrogen bonds.
Experimental Protocol: Self-Validating Docking Workflow
To replicate these findings, use the following protocol. This workflow includes "Redocking Validation" to ensure trustworthiness.
Phase 1: System Preparation
-
Protein Retrieval: Download EGFR Kinase Domain (e.g., PDB: 1M17) from RCSB.
-
Clean-up: Remove crystallographic water molecules (except those bridging the ligand, if known). Remove co-factors.
-
Protonation: Add polar hydrogens using a protonation state solver (e.g., PropKa) at pH 7.4.
-
Energy Minimization: Apply the OPLS3e or AMBER force field to relax side chains (max 5000 iterations).
Phase 2: Ligand Preparation
-
Sketch: Draw MPMPA and derivatives in 2D.
-
Conformer Generation: Generate 3D conformers.
-
Critical Step: Ensure the pyrazole ring is planar.
-
Critical Step: Calculate partial charges (Gasteiger-Marsili).
-
-
Stereoisomers: Generate all tautomers (1H- vs 2H-pyrazole). Note: 1H is typically the bioactive tautomer in solution.
Phase 3: The Docking Loop (AutoDock Vina / Glide)
-
Grid Generation: Center the grid box (20x20x20 Å) on the centroid of the co-crystallized ligand (e.g., Erlotinib).
-
Validation (RMSD Check):
-
Extract the native ligand.
-
Re-dock it into the generated grid.
-
Pass Criteria: RMSD between docked pose and crystal pose must be < 2.0 Å .
-
-
Production Run: Dock MPMPA and derivatives with exhaustiveness = 32.
Visualization of Signaling & Logic
The following diagrams illustrate the structural logic of the pyrazole scaffold and the experimental workflow.
Diagram 1: Structural Activity Relationship (SAR) Flow
Caption: SAR logic showing how the core MPMPA scaffold anchors binding, while derivatization at the 4-amino position drives high-potency inhibition.
Diagram 2: Comparative Docking Workflow
Caption: Step-by-step computational workflow ensuring scientific rigor and reproducibility in docking studies.
References
-
Nitulescu, G. M., et al. (2018). "Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives." Molecules.
-
Bhat, A. R., et al. (2020).[1][2] "Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors." Anti-Cancer Agents in Medicinal Chemistry.
-
Alegaon, S. G., et al. (2014). "Synthesis and pharmacophore modeling of new 1,3,4-trisubstituted pyrazole derivatives as anti-inflammatory agents." Bioorganic & Medicinal Chemistry Letters.
-
RCSB Protein Data Bank. (2002). "Crystal structure of EGFR kinase domain in complex with Erlotinib (1M17)."
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Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine
[1]
Executive Safety Summary
Compound Class: Functionalized Aminopyrazole Primary Hazard Profile: Acute Irritant (Skin/Eye/Respiratory) & Potential Sensitizer.[1] Physical State: Typically a crystalline solid/powder.[1][2]
Handling 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine requires a safety strategy that addresses two distinct chemical behaviors: the nucleophilicity of the primary amine (chemical burns/irritation) and the lipophilicity of the methoxyphenyl ring (potential for dermal absorption).[1] This guide moves beyond generic safety advice to provide a mechanism-based PPE strategy.
Risk Assessment & Hazard Mechanism
To select the correct PPE, we must understand why the hazard exists.
-
The Amine Threat (Contact Hazard): The 4-amino group on the pyrazole ring is a nucleophile.[1] Upon contact with mucous membranes (eyes, lungs), it protonates, raising local pH and causing immediate irritation or caustic injury.
-
The Aromatic Threat (Systemic Hazard): The 2-methoxyphenyl substituent increases the molecule's lipophilicity compared to a simple pyrazole.[1] This facilitates passage through the stratum corneum (outer skin layer), making dermal absorption a credible risk if the compound is in solution.
-
Particulate Risk: As a solid, electrostatic forces often cause aminopyrazoles to cling to gloves and weighing spatulas, increasing the risk of cross-contamination to surfaces like door handles or keyboards.
Core Hazard Statements (GHS Class-Based)
Personal Protective Equipment (PPE) Specifications
The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.
A. Hand Protection: The "Double-Barrier" Protocol
Standard single-nitrile gloving is insufficient for aromatic amines in solution due to rapid permeation rates.[1]
| Parameter | Recommendation | Scientific Rationale |
| Primary Layer (Inner) | Nitrile (4 mil / 0.10 mm) | Acts as the final barrier against incidental sweat or tears in the outer glove.[1] |
| Secondary Layer (Outer) | Nitrile (Extended Cuff, 6-8 mil) | The thicker gauge increases breakthrough time.[1] Extended cuff protects the wrist gap—a common exposure point during weighing. |
| Solvent Compatibility | Check Solvent Carrier | If dissolved in DCM (Dichloromethane) , nitrile degrades in <5 mins. Use Silver Shield (Laminate) gloves for DCM solutions.[1] |
| Change Frequency | Every 60 mins or immediately upon splash | Aromatic amines can permeate nitrile without visible degradation.[1] |
B. Ocular & Face Protection[1][3][4][5][6]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+).[1]
-
Contraindication: Do NOT rely on standard safety glasses.[1] Fine amine dust can bypass the gaps in safety glasses, reacting with the moisture in the eye to form a caustic solution.
C. Respiratory Protection[3][5][6]
Operational Workflow: Step-by-Step
Phase 1: Preparation & Weighing[1]
-
Static Control: Use an ionizing fan or anti-static gun on the weighing boat.[1] Aminopyrazoles are often static-prone; "flying powder" is a major inhalation risk.[1]
-
Surface Prep: Line the balance area with a disposable absorbent mat (benchkote) to capture invisible particulates.[1]
-
Weighing: Transfer the solid using a micro-spatula. Do not pour from the bottle.
Phase 2: Synthesis & Solubilization[1]
-
Solvent Addition: Add solvent slowly to the solid.[1] Exothermic solvation is rare for this specific analog, but amine salts can generate heat.
-
Reaction Monitoring: When taking TLC aliquots, treat the capillary tube as high-hazard waste. The high concentration at the tip is a primary source of glove contamination.
Phase 3: Decontamination & Cleanup[1]
-
Acid Wash: Wipe down the balance and work area with a dilute acid solution (e.g., 5% Acetic Acid or Citric Acid).
-
Final Rinse: Follow with water and then ethanol.
Visualized Safety Logic
Diagram 1: PPE Selection Decision Matrix
This logic flow ensures you select the correct glove material based on the state of the chemical.
Caption: Decision matrix for selecting glove material based on physical state and carrier solvent. Note the critical requirement for Laminate gloves when using halogenated solvents.
Diagram 2: Emergency Spill Response (Dry vs. Wet)
Caption: Protocol for mitigating spills. The use of a wet towel for dry spills prevents the aerosolization of amine dust.
Disposal & Environmental Compliance
Do not dispose of down the drain. Aminopyrazoles are toxic to aquatic life (H400/H410 potential).
-
Segregation: Collect all solid waste and contaminated gloves in a dedicated "Solid Toxic" bin.
-
Liquid Waste: Combine with compatible organic solvents.[1] Ensure the waste container is labeled "Basic Organic Waste" or "Amine-Containing Waste" to prevent mixing with strong oxidizers (which could cause vigorous reactions).[1]
-
Destruction: The preferred method of disposal is High-Temperature Incineration equipped with an afterburner and scrubber to manage nitrogen oxide (NOx) emissions.[1]
References
-
American Chemical Society (ACS). (2023).[1] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.[1] Link[1]
-
National Institutes of Health (NIH). (2024).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NCBI Bookshelf.[1] Link
-
Centers for Disease Control (CDC). (2010).[1] A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves. NIOSH Stacks. Link
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[6] Link
-
Fisher Scientific. (2025).[1][5] Safety Data Sheet: 3-Amino-1-methyl-1H-pyrazole (Analogous Structure Safety Data). Link
Sources
- 1. 3-(4-Methoxyphenyl)-1H-pyrazole | 27069-17-6 [sigmaaldrich.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. download.basf.com [download.basf.com]
- 4. aaronchem.com [aaronchem.com]
- 5. fishersci.com [fishersci.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
